1-Ethyl-5-methylpiperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-5-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-3-9-5-6(2)8-4-7(9)10/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAYDMPIWDDERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659972 | |
| Record name | 1-Ethyl-5-methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000577-11-6 | |
| Record name | 1-Ethyl-5-methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chiral Synthesis of (R)-1-Ethyl-5-methylpiperazin-2-one
A Senior Application Scientist's Perspective on Strategy, Mechanism, and Execution
This guide provides a comprehensive overview of a robust and reliable synthetic strategy for the preparation of (R)-1-Ethyl-5-methylpiperazin-2-one, a valuable chiral building block in medicinal chemistry.[1][2] The focus is on a chiral pool approach, starting from the readily available and enantiomerically pure amino acid, (R)-alanine. This methodology is presented with a deep dive into the underlying chemical principles, practical experimental protocols, and the critical aspects of stereochemical control.
The piperazin-2-one scaffold is a privileged motif in numerous bioactive molecules and approved pharmaceuticals, making enantioselective synthetic routes to its derivatives a subject of significant interest in drug discovery and development.[3][4] This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed and practical understanding of this specific synthesis.
Strategic Approach: Leveraging the Chiral Pool
The synthesis of enantiomerically pure compounds can be broadly categorized into two main strategies: asymmetric catalysis and the use of a chiral pool. While asymmetric catalytic methods are elegant and powerful, the chiral pool approach offers a more direct and often more scalable route when a suitable chiral starting material is readily and inexpensively available.[3] In this case, (R)-alanine serves as an ideal chiral precursor, directly providing the stereocenter required at the C5 position of the target molecule.[5][6][7]
Our synthetic strategy is a multi-step process that begins with the protection of the amino group of (R)-alanine, followed by the formation of a key diamine intermediate, and finally, cyclization to the desired piperazin-2-one ring system. The ethyl group at the N1 position will be introduced via reductive amination.
Synthetic Pathway Overview
The proposed synthetic route is outlined below. Each step is designed to be high-yielding and to proceed with retention of the stereochemical integrity of the chiral center.
Figure 1: Proposed synthetic pathway for (R)-1-Ethyl-5-methylpiperazin-2-one from (R)-alanine.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: N-Protection of (R)-Alanine
Objective: To protect the amino group of (R)-alanine to prevent its interference in subsequent reactions. The benzyloxycarbonyl (Cbz) group is chosen for its stability and ease of removal under hydrogenolysis conditions.
Protocol:
-
Dissolve (R)-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2.5 eq) in portions to maintain a basic pH.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.
-
Acidify the aqueous layer with 1 M HCl to pH 2, leading to the precipitation of the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield (R)-N-Cbz-alanine.
Mechanistic Rationale: The reaction proceeds via a standard Schotten-Baumann acylation of the amino group of alanine. The basic conditions are necessary to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl byproduct.
Step 2: Reduction of the Carboxylic Acid to the Aldehyde
Objective: To selectively reduce the carboxylic acid of (R)-N-Cbz-alanine to the corresponding aldehyde, (R)-N-Cbz-alanal. This is a critical step, as over-reduction to the alcohol must be avoided.
Protocol:
-
Suspend (R)-N-Cbz-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄, 0.5 eq) in THF dropwise. Careful control of the stoichiometry is crucial.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-N-Cbz-alanal, which is often used immediately in the next step without further purification due to its potential instability.
Expert Insight: The partial reduction of a carboxylic acid to an aldehyde is a challenging transformation. The use of a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures can also be an effective alternative to LiAlH₄ for better control and to minimize over-reduction.
Step 3: Reductive Amination with Ethylamine
Objective: To form the key diamine intermediate by reacting the aldehyde with ethylamine, followed by in-situ reduction of the resulting imine. This step introduces the ethyl group that will be at the N1 position of the final product. Reductive amination is a powerful tool for C-N bond formation.[8]
Protocol:
-
Dissolve the crude (R)-N-Cbz-alanal (1.0 eq) in anhydrous methanol.
-
Add ethylamine (2.0 eq, as a solution in THF or as a condensed gas) and acetic acid (1.1 eq) as a catalyst.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate diamine.
Causality Behind Experimental Choices: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in preference to the aldehyde, which is crucial for the efficiency of the reductive amination process.[9][10] The use of a slight excess of ethylamine drives the imine formation equilibrium towards the product.
Step 4: Deprotection and Intramolecular Cyclization
Objective: To remove the Cbz protecting group and induce spontaneous intramolecular cyclization to form the piperazin-2-one ring.
Protocol:
-
Dissolve the crude intermediate diamine from the previous step in methanol.
-
Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure. The intramolecular cyclization to form the piperazinone often occurs spontaneously upon deprotection and workup.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford pure (R)-1-Ethyl-5-methylpiperazin-2-one.
Self-Validating System: The success of this final step relies on the chemoselective removal of the Cbz group without affecting other functionalities. The cyclization is an intramolecular amidation, which is generally a favorable process for forming six-membered rings.[11]
Data Presentation and Characterization
The successful synthesis of (R)-1-Ethyl-5-methylpiperazin-2-one should be confirmed by a suite of analytical techniques.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR | Characteristic peaks for the ethyl group, the methyl group, and the diastereotopic protons of the piperazinone ring. |
| ¹³C NMR | Peaks corresponding to the carbonyl carbon, and the carbons of the ethyl and methyl groups, and the piperazinone ring. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 143.11 |
| Chiral HPLC/SFC | A single major peak, with enantiomeric excess >98% when compared to the racemic standard. |
| Optical Rotation | A specific rotation value, e.g., [α]²⁰D (concentration, solvent). |
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of (R)-1-Ethyl-5-methylpiperazin-2-one from (R)-alanine presented herein is a robust and reliable method that leverages the principles of chiral pool synthesis. Each step has been detailed with practical protocols and mechanistic insights to provide a comprehensive guide for researchers. The success of this synthesis hinges on careful control of reaction conditions, particularly during the reduction and reductive amination steps, to ensure high yields and the preservation of enantiomeric purity. The final product is a valuable building block for the development of novel therapeutics.
References
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-
Zhang, et al. "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols." Organic Chemistry Frontiers, 2021 . [Link][3][12]
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Li, et al. "Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones." Organic Letters, 2022 . [Link][13]
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Stanton, et al. "Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization." Organic Letters, 2002 . [Link][9][10]
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Google Patents, "CN108129404B - Synthesis method of chiral piperazinone derivative." [11]
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An In-depth Technical Guide to 1-Ethyl-5-methylpiperazin-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-5-methylpiperazin-2-one is a substituted piperazinone, a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The piperazine scaffold is a well-established pharmacophore due to its ability to interact with various biological targets, and its derivatives have found applications in a wide range of therapeutic areas.[1] Specifically, 1-Ethyl-5-methylpiperazin-2-one serves as a crucial chiral building block in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[2] Its structural features are designed to enhance binding affinity and metabolic stability in drug candidates, making it a valuable intermediate in the development of selective serotonin and dopamine receptor modulators, as well as novel psychotropic, cognitive-enhancing, antidepressant, and anti-anxiety agents.[2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 1-Ethyl-5-methylpiperazin-2-one.
Chemical Structure and Properties
The structure of 1-Ethyl-5-methylpiperazin-2-one features a six-membered piperazinone ring with an ethyl group attached to the nitrogen at position 1 and a methyl group at position 5. The presence of a carbonyl group at position 2 defines it as a piperazin-2-one. The molecule possesses a chiral center at the carbon atom in position 5.
Molecular Formula: C₇H₁₄N₂O[2]
Molecular Weight: 142.20 g/mol [2][3]
The physicochemical properties of 1-Ethyl-5-methylpiperazin-2-one are crucial for its handling, formulation, and biological activity. While experimentally determined data for this specific compound is limited in publicly available literature, we can infer some properties based on its structure and data from similar compounds.
| Property | Value/Information | Source/Reference |
| CAS Number | 1000577-11-6 (racemic), 1068149-98-3 ((R)-isomer), 869901-78-0 ((S)-isomer) | [2][3][4] |
| Appearance | Likely a solid at room temperature. | [5] |
| Boiling Point | Predicted: ~259 °C | [6] |
| Density | Predicted: ~0.963 g/cm³ | [6] |
| Solubility | Expected to be soluble in organic solvents like chloroform. | [7] |
| pKa | Predicted: ~7.49 (for the protonated secondary amine) | Inferred from related structures |
| Storage | 2-8°C, sealed, dry. | [2] |
Stereoisomerism
The presence of a chiral center at the C5 position means that 1-Ethyl-5-methylpiperazin-2-one can exist as two enantiomers: (R)-1-Ethyl-5-methylpiperazin-2-one and (S)-1-Ethyl-5-methylpiperazin-2-one. The specific stereochemistry is often crucial for pharmacological activity, as one enantiomer may exhibit significantly higher affinity or efficacy for a biological target than the other. The (R)-isomer is specifically mentioned as a chiral building block in pharmaceutical synthesis.[2]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups, as well as the protons on the piperazinone ring. The chemical shifts and coupling patterns would be indicative of their respective electronic environments and neighboring protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display seven unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon (C2) would appear at the most downfield chemical shift, typically in the range of 170-185 ppm.[8] The carbons of the ethyl and methyl groups would resonate at higher fields.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the region of 1650-1680 cm⁻¹.[9] The C-H stretching vibrations of the alkyl groups would be observed around 2850-2960 cm⁻¹.[10] The presence of the N-H bond (if considering the tautomeric form or a related precursor) would show a characteristic stretching band in the region of 3200-3500 cm⁻¹.
Mass Spectrometry
The mass spectrum would show a molecular ion peak (M+) at m/z 142. The fragmentation pattern would likely involve the loss of the ethyl group (M-29), the methyl group (M-15), and cleavage of the piperazinone ring. Common fragments for piperazine derivatives often arise from the cleavage of the bonds adjacent to the nitrogen atoms.[11][12]
Synthesis and Reactivity
The synthesis of 1-Ethyl-5-methylpiperazin-2-one can be envisioned through several synthetic routes, primarily involving the formation of the piperazinone ring and subsequent N-alkylation. A plausible and common method involves the N-alkylation of a pre-existing 5-methylpiperazin-2-one precursor.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 1-Ethyl-5-methylpiperazin-2-one.
Experimental Protocol: N-Alkylation of 5-Methylpiperazin-2-one (General Procedure)
This protocol is a generalized procedure based on common N-alkylation methods for piperazine derivatives.[13][14]
-
Reaction Setup: To a solution of 5-methylpiperazin-2-one (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 equivalents), for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Addition of Alkylating Agent: To the stirred suspension, add an ethylating agent like ethyl iodide or ethyl bromide (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 1-Ethyl-5-methylpiperazin-2-one.
Reactivity and Stability
The piperazin-2-one ring is a relatively stable heterocyclic system. The amide bond within the ring can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening.[15][16] The tertiary amine at position 1 is nucleophilic and can participate in further reactions. The thermal stability of piperazine derivatives is generally high, but can be influenced by the nature of the substituents.[17][18] Studies on related piperazine structures suggest that the six-membered ring is more stable than five or seven-membered analogous rings.[19]
Applications in Drug Discovery and Development
As a key intermediate, 1-Ethyl-5-methylpiperazin-2-one is instrumental in the synthesis of a variety of drug candidates. The piperazine moiety is a common feature in many centrally acting agents due to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[20]
Role as a Chiral Building Block
The chirality of 1-Ethyl-5-methylpiperazin-2-one is of paramount importance. In drug design, enantiomeric purity is often a prerequisite for achieving high selectivity and potency, while minimizing off-target effects and potential toxicity. The use of enantiomerically pure (R)-1-Ethyl-5-methylpiperazin-2-one allows for the stereospecific synthesis of complex drug molecules, ensuring that the final API has the desired three-dimensional arrangement for optimal interaction with its biological target.[2]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on 1-Ethyl-5-methylpiperazin-2-one itself are not widely published, general principles for piperazine-containing CNS drugs can be applied. The substituents on the piperazine ring play a crucial role in determining the pharmacological profile. The ethyl group at the N1 position and the methyl group at the C5 position of this compound will influence its lipophilicity, steric profile, and metabolic stability, all of which are critical determinants of its suitability as a drug intermediate. Modifications at these positions are a common strategy in medicinal chemistry to fine-tune the properties of a lead compound.[21][22]
Conclusion
1-Ethyl-5-methylpiperazin-2-one is a valuable and versatile chiral intermediate in the synthesis of novel therapeutics, particularly for CNS disorders. Its unique structural features and favorable physicochemical properties make it an attractive building block for medicinal chemists. While a significant amount of detailed experimental data for this specific molecule is not yet in the public domain, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into the specific biological activities and reaction kinetics of this compound would be beneficial for its broader application in drug discovery and development.
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Complexation, thermal and catalytic studies of N-substituted piperazine, morpholine and thiomorpholine with some metal ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014. [Link]
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1-Ethyl-5-methylpiperazin-2-one CAS number and supplier information
An In-Depth Technical Guide to 1-Ethyl-5-methylpiperazin-2-one for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-5-methylpiperazin-2-one, a heterocyclic compound of significant interest in pharmaceutical development. We will delve into its chemical identity, including its various stereoisomeric forms and their corresponding CAS numbers, key physicochemical properties, and its critical role as a building block in medicinal chemistry. This document synthesizes information on its applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system. Furthermore, we present a summary of commercial suppliers, relevant analytical considerations, and a logical workflow for its integration into research and development pipelines.
Chemical Identity and Physicochemical Properties
1-Ethyl-5-methylpiperazin-2-one is a substituted piperazinone, a class of compounds that are integral to the structure of many biologically active molecules. The presence of a chiral center at the 5-position means the compound can exist as a racemic mixture or as individual enantiomers, (R)- and (S)-, which often exhibit different pharmacological profiles.
Molecular Structure and Key Identifiers
The core structure consists of a six-membered piperazine ring containing two nitrogen atoms, with an ethyl group attached to one nitrogen, a methyl group at the 5-position, and a carbonyl group at the 2-position.
A critical aspect for researchers is identifying the correct form of the compound for their specific application. The CAS numbers for the common forms are distinct:
| Compound Name | Stereochemistry | CAS Number |
| 1-Ethyl-5-methylpiperazin-2-one | Racemic | 1000577-11-6[2][3][4] |
| (R)-1-Ethyl-5-methylpiperazin-2-one | R-enantiomer | 1068149-98-3[1] |
| (S)-1-Ethyl-5-methylpiperazin-2-one hydrochloride | S-enantiomer, HCl salt | 869901-73-5[5] |
| (R)-1-Ethyl-5-methylpiperazin-2-one hydrochloride | R-enantiomer, HCl salt | 2411590-81-1[6] |
Physicochemical Data
Proper handling and storage are paramount for maintaining the integrity of the reagent.
-
Appearance: Typically a solid.[6]
-
Storage Conditions: Recommended storage is at 2-8°C in a sealed, dry environment to prevent degradation.[1][2]
-
Purity: Commercially available with purity levels of ≥95% or higher.[1][6]
Below is a diagram illustrating the relationship between the different forms of the molecule.
Caption: Relationship between racemic, enantiomeric, and salt forms.
Role in Pharmaceutical Research and Development
The primary utility of 1-Ethyl-5-methylpiperazin-2-one lies in its role as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] The piperazine moiety is a well-known pharmacophore found in numerous approved drugs, imparting favorable properties such as aqueous solubility and the ability to cross the blood-brain barrier.
Applications as a Chiral Building Block
Its structural configuration is particularly valuable as a chiral building block for producing selective receptor modulators.[1] In drug development, isolating a single enantiomer is often crucial, as the biological activity and metabolic profile can be confined to one stereoisomer, while the other may be inactive or contribute to off-target effects.
Target Areas of Application
This intermediate is frequently employed in the R&D of compounds with potential therapeutic effects on the central nervous system.[1]
-
Psychotropic Agents: It serves as a precursor for molecules targeting serotonin and dopamine receptors, which are implicated in various psychiatric disorders.[1]
-
Cognitive Enhancers: It is used in the synthesis of novel compounds being investigated for cognitive enhancement.[1]
-
Antidepressant and Anti-anxiety Agents: The scaffold is utilized in preparing compounds for preclinical evaluation for antidepressant and anxiolytic effects.[1]
Synthesis and Analytical Methodologies
Synthesis Overview
While specific, proprietary synthesis routes for 1-Ethyl-5-methylpiperazin-2-one are typically held by manufacturers, general chemical principles for the formation of substituted piperazines involve multi-step reactions. These can include steps like the acylation of N-ethylpiperazine or the cyclization of appropriate diamine precursors.[7] Suppliers like Zhengzhou Versailles-special chemical Technology Co., Ltd offer custom synthesis, scaling from grams to kilograms.[3]
Analytical Characterization
The identity and purity of 1-Ethyl-5-methylpiperazin-2-one must be rigorously confirmed. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and separate enantiomers if a chiral stationary phase is used.
-
Gas Chromatography (GC): A validated GC method has been developed for the determination of related piperazine compounds in pharmaceutical drug substances, indicating its applicability for quality control of this intermediate.[8] The method typically uses a DB-17 column with helium as the carrier gas and a flame ionization detector (FID).[8]
Sourcing and Supplier Information
A variety of chemical suppliers offer 1-Ethyl-5-methylpiperazin-2-one and its derivatives. The choice of supplier may depend on the specific stereoisomer required, the scale of the project, and the level of documentation needed.
| Supplier | Compound Offered | CAS Number |
| Pharmaffiliates | 1-Ethyl-5-methylpiperazin-2-one | 1000577-11-6 |
| BLD Pharm | 1-Ethyl-5-methylpiperazin-2-one | 1000577-11-6 |
| BLD Pharm | (S)-1-Ethyl-5-methylpiperazin-2-one hydrochloride | 869901-73-5 |
| MySkinRecipes | (R)-1-Ethyl-5-methylpiperazin-2-one | 1068149-98-3 |
| Sigma-Aldrich | (R)-1-ethyl-5-methylpiperazin-2-one hydrochloride | 2411590-81-1 |
| Zhengzhou Versailles | 1-ethyl-5-methylpiperazin-2-one | 1000577-11-6 |
| Echemi | (5s)-1-ethyl-5-methylpiperazin-2-one hydrochloride | Not specified |
Experimental Workflow: From Procurement to Application
The following diagram outlines a typical workflow for a research team utilizing this chemical intermediate.
Caption: General research workflow using the chemical intermediate.
Conclusion
1-Ethyl-5-methylpiperazin-2-one is a valuable and highly versatile chemical intermediate for drug discovery and development, particularly for therapies targeting the central nervous system. Its utility is enhanced by the availability of specific stereoisomers, allowing for precise stereochemical control in the synthesis of complex APIs. A thorough understanding of its properties, analytical methods, and sourcing options is essential for researchers aiming to leverage this building block in their synthetic chemistry programs. The self-validating system of procuring the correct isomer, confirming its identity and purity via rigorous QC, and then incorporating it into a synthetic route provides a trustworthy foundation for advanced pharmaceutical research.
References
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MySkinRecipes. (R)-1-Ethyl-5-methylpiperazin-2-one. [Link]
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Pharmaffiliates. CAS No : 1000577-11-6| Chemical Name : 1-Ethyl-5-methylpiperazin-2-one. [Link]
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Alchemist-pharm. 1-ethyl-5-methylpiperazin-2-one - Zhengzhou Versailles-special chemical Technology Co.,Ltd. [Link]
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National Center for Biotechnology Information. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]
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ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
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Physical and chemical properties of 1-Ethyl-5-methylpiperazin-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-5-methylpiperazin-2-one
Executive Summary
1-Ethyl-5-methylpiperazin-2-one (CAS No. 1000577-11-6) is a substituted piperazinone derivative recognized for its role as a versatile intermediate in synthetic chemistry.[1] Its unique molecular architecture, featuring a chiral center and multiple functional groups, makes it a valuable building block in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed protocols for its empirical characterization, and discusses its reactivity, stability, and spectroscopic signatures. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this important synthetic intermediate.
Molecular Overview and Identification
Significance in Synthetic Chemistry
1-Ethyl-5-methylpiperazin-2-one serves as a key precursor in multi-step synthetic pathways. The piperazinone core is a privileged scaffold in medicinal chemistry, and the ethyl and methyl substitutions on the ring offer opportunities for stereochemical control and modulation of pharmacokinetic properties.[1] Its application is particularly noted in the synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system, where it can serve as a chiral building block for selective receptor modulators.[2] The presence of both an amide and a tertiary amine within the heterocyclic ring system allows for diverse reactivity and functional group compatibility, making it a favored choice for constructing complex molecular frameworks through reactions like amine functionalization and cyclization.[1]
Molecular Structure
The structure of 1-Ethyl-5-methylpiperazin-2-one contains a six-membered piperazinone ring. An ethyl group is attached to the nitrogen atom at position 1 (N1), and a methyl group is attached to the carbon atom at position 5 (C5). The presence of the methyl group at C5 introduces a chiral center, meaning the compound can exist as two enantiomers: (R)-1-Ethyl-5-methylpiperazin-2-one and (S)-1-Ethyl-5-methylpiperazin-2-one.
-
Causality: GC is an excellent choice for analyzing volatile and thermally stable compounds like piperazine derivatives. [3]A Flame Ionization Detector (FID) provides high sensitivity for organic compounds.
-
Methodology:
-
System: Gas chromatograph with an FID.
-
Column: A mid-polarity column like a DB-17 (30 m x 0.53 mm x 1 µm) is a good starting point. [3] 3. Carrier Gas: Helium at a constant flow of 2 mL/min. [3] 4. Temperatures: Injector at 250°C, Detector at 260°C.
-
Oven Program: Start at 150°C, hold for 5 minutes, then ramp at 20°C/min to 260°C and hold for 5 minutes.
-
Sample Prep: Prepare a ~1 mg/mL solution in methanol.
-
Injection: 1 µL injection volume.
-
Validation: Run a blank (methanol) to ensure no system contamination. The main peak should have a purity of >95% by area percentage for most research-grade materials.
-
Synthesis Pathway Overview
The synthesis of chiral piperazinone derivatives often involves multi-step sequences starting from amino acids or their esters. A plausible route to 1-Ethyl-5-methylpiperazin-2-one could involve the reaction of an alanine ester with an activated aziridine or a protected aminoethyl halide, followed by N-ethylation and subsequent cyclization. A general patent describes the synthesis of similar structures by reacting an amino acid ester with an N-protected aminoethyl group, followed by deprotection and cyclization. [4]
Conclusion
1-Ethyl-5-methylpiperazin-2-one is a compound of significant interest due to its utility as a synthetic intermediate. While comprehensive data on its physical properties remains to be published, its chemical nature can be reliably predicted from its structure and comparison with related compounds. The analytical and characterization protocols outlined in this guide provide a robust framework for researchers to establish its identity, purity, and key physical parameters, ensuring its effective and safe use in drug discovery and development pipelines.
References
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MySkinRecipes. (R)-1-Ethyl-5-methylpiperazin-2-one. [Link]
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Pharmaffiliates. CAS No : 1000577-11-6| Chemical Name : 1-Ethyl-5-methylpiperazin-2-one. [Link]
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Zhengzhou Versailles-special chemical Technology Co.,Ltd. 1-ethyl-5-methylpiperazin-2-one. [Link]
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Fisher Scientific. SAFETY DATA SHEET - 2-Methylpiperazine. [Link]
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PubChem. 1-Methylpiperazin-2-one. [Link]
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The Royal Society of Chemistry. Supplemental Information. [Link]
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PubChem. 5-Methylpiperazin-2-one. [Link]
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ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]
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ResearchGate. 1 H NMR and IR spectra of compounds 2-5. [Link]
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King-Pharm. 1000577-11-6 1-ETHYL-5-METHYLPIPERAZIN-2-ONE. [Link]
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ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
- Google Patents.
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National Institutes of Health. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]
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PubChem. 1-[4-ethyl-5-[2-[4-[(1-ethylpiperidin-4-yl)methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1~{H}-pyrrol-3-yl]ethanone. [Link]
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Organic Chemistry Portal. Synthesis of piperazines. [Link]
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ChemBK. 1-Piperazinecarboxylic acid, 2-ethyl-5-methyl-, 1,1-dimethylethyl ester, (2S,5R)-. [Link]
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PubChem. 6-Chloro-1-methyl-5-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]quinolin-2-one. [Link]
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United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]
-
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The Rising Profile of Substituted Piperazin-2-ones: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The piperazin-2-one scaffold, a six-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to be readily substituted at various positions have made it a focal point for the development of novel therapeutic agents. This in-depth technical guide explores the significant biological activities of substituted piperazin-2-ones, with a focus on their potential as anticancer, antiviral, and central nervous system (CNS) modulating agents. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.
I. The Piperazin-2-one Core: A Versatile Scaffold for Drug Discovery
The piperazin-2-one ring system offers a unique combination of structural features that make it an attractive starting point for drug design. The presence of two nitrogen atoms, one of which is part of an amide functionality, provides sites for hydrogen bonding and allows for the introduction of a wide range of substituents to modulate physicochemical properties and biological activity. The conformational flexibility of the ring also enables it to adapt to the binding pockets of diverse biological targets.
II. Anticancer Activities of Substituted Piperazin-2-ones
Substituted piperazin-2-ones have demonstrated significant potential as anticancer agents through various mechanisms of action.
A. Inhibition of Kinase Signaling Pathways
A prominent mechanism through which piperazin-2-one derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
One key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Piperazine-based thiazolidinones have been shown to be potent VEGFR-2 inhibitors, leading to the suppression of tumor growth and metastasis.[1] These compounds act as uncompetitive inhibitors, binding to the enzyme-substrate complex.[1]
Diagram of VEGFR-2 Inhibition by a Substituted Piperazin-2-one
Caption: Inhibition of VEGFR-2 by substituted piperazin-2-ones blocks angiogenesis and induces apoptosis.
B. Induction of Apoptosis
Many substituted piperazin-2-one derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can be achieved through various pathways, including the activation of caspases, a family of proteases that execute the apoptotic process.[1] For instance, certain piperazinone derivatives have been shown to induce caspase-dependent apoptosis in hepatocellular carcinoma (HepG-2) cells.[1]
C. Cytotoxic Activity
The cytotoxic effects of substituted piperazin-2-ones have been evaluated against a range of cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic activity of substituted piperazin-2-one compounds against a cancer cell line.
Materials:
-
Substituted piperazin-2-one compounds
-
Cancer cell line (e.g., HT-29 colon cancer cells)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the substituted piperazin-2-one compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for 48-72 hours.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
D. Structure-Activity Relationship (SAR) in Anticancer Piperazin-2-ones
The substitution pattern on the piperazin-2-one ring significantly influences its anticancer activity. For example, in a series of vindoline-piperazine conjugates, derivatives with a [4-(trifluoromethyl)benzyl]piperazine moiety at position 17 of vindoline exhibited potent antiproliferative effects against a panel of 60 human tumor cell lines.[5] Another study on piperazinone derivatives revealed that the presence of a guanidine substituent led to the highest potency against various cancer cell lines.[6]
Table 1: Anticancer Activity of Selected Substituted Piperazin-2-one Derivatives
| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| L3 | HCT116 p53+/+ | 0.12 | [7] |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 (GI50) | [5] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | 1.35 (GI50) | [5] |
| Thiazolinylphenyl-piperazine 2a | MCF-7 (Breast) | <25 | [8] |
| Piperazine-containing naphthalimide 126 | A549 (Lung) | 2.19 | [9] |
| Piperazine derivative 29 | HCT-116 (Colon) | 3.0 | [9] |
| Piperazine derivative 29 | Colo-205 (Colon) | 1.0 | [9] |
III. Antiviral Activities of Substituted Piperazin-2-ones
The piperazin-2-one scaffold has also shown promise in the development of antiviral agents, particularly against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
A. Anti-HIV Activity
Substituted piperazin-2-ones have been investigated as inhibitors of key viral enzymes essential for HIV replication. One important target is the HIV-1 protease , an enzyme responsible for cleaving viral polyproteins into functional proteins.[10] Piperazine derivatives have been designed to fit into the active site of the protease, thereby inhibiting its function and preventing viral maturation.[10]
More recently, piperazinone phenylalanine derivatives have been identified as novel HIV-1 capsid modulators .[11] The HIV-1 capsid is a protein shell that encloses the viral genome and is crucial for multiple stages of the viral life cycle, including reverse transcription and nuclear import. These compounds are thought to disrupt the proper assembly and disassembly of the capsid, thereby inhibiting viral replication.[11]
Diagram of Anti-HIV Mechanisms of Substituted Piperazin-2-ones
Caption: Substituted piperazin-2-ones can inhibit HIV replication by targeting viral protease or modulating capsid function.
B. Anti-HCV Activity
The HCV NS3/4A protease is another critical enzyme for viral replication and a key target for antiviral drug development.[12][13] This serine protease is responsible for processing the HCV polyprotein. Piperazine-derived small molecules have been designed and screened as potential inhibitors of the NS3/4A protease, with some compounds showing promising activity against both Zika virus (ZIKV) and Dengue virus (DENV), which belong to the same Flaviviridae family as HCV.[14]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol describes a method to evaluate the antiviral activity of substituted piperazin-2-one compounds.
Materials:
-
Substituted piperazin-2-one compounds
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock (e.g., Influenza A virus)
-
6-well or 12-well plates
-
Cell culture medium
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates to form a confluent monolayer.[15][16][17]
-
Compound and Virus Preparation: Prepare serial dilutions of the substituted piperazin-2-one compounds. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).[1][16]
-
Infection and Treatment: Remove the growth medium from the cells and infect them with the diluted virus in the presence of the compound dilutions. Include a virus control (no compound) and a cell control (no virus). Incubate for 1-2 hours to allow for viral adsorption.[1][17]
-
Overlay Application: After the adsorption period, remove the inoculum and add the overlay medium containing the respective compound concentrations to each well.[15][16]
-
Incubation: Incubate the plates for 2-5 days, or until plaques are visible in the virus control wells.[16]
-
Plaque Visualization: Remove the overlay and fix and stain the cells with crystal violet solution.[1]
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value can then be determined.[15]
IV. Central Nervous System (CNS) Activities of Substituted Piperazin-2-ones
The piperazine scaffold is a common feature in many CNS-active drugs, and substituted piperazin-2-ones are being explored for their potential to modulate neurotransmitter systems.[18]
A. Modulation of Serotonin Receptors
Several piperazine derivatives have been shown to interact with serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition.[19] For example, some arylpiperazine ligands of the 5-HT1A receptor have been shown to preferentially activate cAMP signaling over β-arrestin-2 recruitment, demonstrating functional selectivity.[20] This property is of significant interest for the development of novel antidepressants and anxiolytics with improved side-effect profiles.
B. Interaction with Dopamine Receptors
Dopamine receptors are another important target for CNS drug discovery. Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines have been shown to have a high affinity for dopamine D2/D3 receptors, with some compounds exhibiting Ki values in the nanomolar range.[21][22] These findings suggest that piperazin-2-one derivatives could be developed as potential treatments for disorders such as schizophrenia and Parkinson's disease.
Diagram of CNS Receptor Modulation by Substituted Piperazin-2-ones
Caption: Substituted piperazin-2-ones can modulate serotonin and dopamine receptors, leading to potential therapeutic effects in CNS disorders.
Experimental Protocol: Radioligand Binding Assay for CNS Receptor Affinity
This protocol details a method to determine the binding affinity of substituted piperazin-2-one compounds to a specific CNS receptor.
Materials:
-
Substituted piperazin-2-one compounds
-
Radioligand specific for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors)
-
Membrane preparation from cells or tissues expressing the target receptor
-
96-well plates
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled substituted piperazin-2-one compound (competitor).[23][24]
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[23]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.[23][24]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[25]
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value, which represents the affinity of the competitor for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.[24][26]
Table 2: CNS Receptor Binding Affinity of Selected Piperazine Derivatives
| Compound | Receptor | Ki (nM) | Reference |
| NAN-190 | 5-HT1A | 0.6 | [27] |
| Piperidine derivative 5 | hH3R | 7.70 | [6] |
| Piperidine derivative 5 | σ1R | 3.64 | [6] |
| Piperidine derivative 11 | hH3R | 6.2 | [28] |
| Piperidine derivative 11 | σ1R | 4.41 | [28] |
| 1,4-disubstituted piperazine | D2 | 53 | [22] |
V. Synthesis of Substituted Piperazin-2-ones
Several synthetic strategies have been developed to access the piperazin-2-one core and its derivatives.
A. Jocic-Type Reactions
Enantiomerically enriched 1-substituted piperazin-2-ones can be synthesized via a modified Jocic-type reaction between N-substituted diamines and enantiomerically-enriched trichloromethyl-containing alcohols.[3][29] This method allows for the regioselective formation of the piperazinone ring with little to no loss of stereochemical integrity.[3]
B. Cascade Double Nucleophilic Substitution
A one-pot, metal-promoted cascade reaction utilizing a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazin-2-ones in good yields. This methodology allows for the formation of three new bonds in a single step and introduces two points of diversity, making it well-suited for combinatorial synthesis.
VI. Conclusion and Future Perspectives
Substituted piperazin-2-ones represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antiviral, and CNS-active agents, coupled with their synthetic accessibility, makes them a fertile ground for future drug discovery and development efforts. Further optimization of the piperazin-2-one scaffold through medicinal chemistry approaches, including structure-based drug design and quantitative structure-activity relationship (QSAR) studies, will undoubtedly lead to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this versatile heterocyclic core holds the potential to deliver innovative therapies for a range of human diseases.
References
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- Perryman, M. S., Earl, M. W. M., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(4), 1146–1154.
- Perryman, M. S., Earl, M. W. M., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2014). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. RSC Publishing.
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- ATCC. (n.d.). MTT Cell Proliferation Assay.
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- BenchChem. (2025).
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- WO2015013835A1 - Piperazine derivatives as hiv protease inhibitors. (2015).
- Satała, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(15), 2346–2359.
- El-Gohary, N. S. M., & Shaaban, M. I. (2020). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 12(14), 1285–1302.
- IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.
- Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1734–1766.
- van der Zee, P., & Hespe, W. (1985). Interaction between substituted 1-[2-(diphenylmethoxy)ethyl]piperazines and dopamine receptors. Neuropharmacology, 24(12), 1171–1174.
- Chu, U. B., & Kulkarni, P. M. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 2.18.1–2.18.16.
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1-Ethyl-5-methylpiperazin-2-one mechanism of action preliminary studies
An In-Depth Technical Guide to the Preliminary Investigation of 1-Ethyl-5-methylpiperazin-2-one's Mechanism of Action
Authored by: A Senior Application Scientist
Preamble: The Rationale for Investigation
In the landscape of modern drug discovery, the piperazine scaffold stands as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its presence in numerous FDA-approved drugs underscores its importance in medicinal chemistry. The derivative , 1-Ethyl-5-methylpiperazin-2-one, belongs to the piperazinone subclass. While direct research on this specific molecule is nascent, its structural alerts suggest a high potential for biological activity. This guide outlines a comprehensive, hypothesis-driven approach for the preliminary investigation of its mechanism of action, designed for researchers, scientists, and drug development professionals. Our strategy is built on a foundation of scientific integrity, ensuring that each proposed step is logical, self-validating, and grounded in established pharmacological principles.
Part 1: Foundational Understanding and Hypothesis Formulation
Before embarking on experimental studies, a thorough understanding of the molecule and its chemical context is paramount.
Molecular Profile of 1-Ethyl-5-methylpiperazin-2-one
| Property | Value | Source |
| IUPAC Name | 1-Ethyl-5-methylpiperazin-2-one | N/A |
| CAS Number | 1000577-11-6 | [3][4][5] |
| Molecular Formula | C₇H₁₄N₂O | [3][5] |
| Molecular Weight | 142.2 g/mol | [3][6] |
| Structure | A piperazin-2-one ring with an ethyl group at position 1 and a methyl group at position 5. | N/A |
The Piperazinone Scaffold: A Source of Diverse Bioactivity
The piperazinone core is a versatile pharmacophore. A review of the literature on structurally related compounds reveals a broad spectrum of potential biological activities, forming the basis of our initial hypotheses.
-
Central Nervous System (CNS) Activity: The chiral intermediate, (R)-1-Ethyl-5-methylpiperazin-2-one, is utilized in the synthesis of selective modulators for serotonin and dopamine receptors, suggesting potential applications as a psychotropic, cognitive-enhancing, antidepressant, or anti-anxiety agent.[6]
-
Anticancer Potential: Arylpiperazine derivatives have been noted for their cytotoxic effects on tumor cells, often through the induction of apoptosis and inhibition of key signaling pathways like PI3K/Akt.[1]
-
Antimicrobial and Antifungal Properties: Various piperazine derivatives have demonstrated significant efficacy against a range of bacterial and fungal pathogens.[7][8]
-
Other Therapeutic Areas: The broader piperazine class of compounds has also been investigated for anti-inflammatory and anthelmintic activities.[2]
Based on this evidence, our preliminary investigation will be structured as a tiered screening cascade, designed to efficiently identify and then characterize the most probable mechanism of action.
Part 2: A Tiered Approach to Experimental Investigation
This section details a logical progression of experiments, from broad phenotypic screening to more specific target-based assays.
Tier 1: Broad-Spectrum Phenotypic Screening
The initial step is to cast a wide net to identify the general biological activity of 1-Ethyl-5-methylpiperazin-2-one.
2.1.1. Rationale
Phenotypic screening allows for an unbiased assessment of the compound's effects in a cellular or organismal context, without preconceived notions of its molecular target. This approach is particularly valuable for novel compounds where the mechanism of action is unknown.
2.1.2. Experimental Workflow: Tier 1 Screening
Caption: Tier 1 experimental workflow for broad phenotypic screening.
2.1.3. Detailed Protocols
Protocol 2.1.3.1: CNS Panel - Neuronal Viability and Neurotransmitter Uptake Assays
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells and primary rat cortical neurons according to standard protocols.
-
Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of 1-Ethyl-5-methylpiperazin-2-one (e.g., 0.1 nM to 100 µM) for 24-48 hours.
-
Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).
-
Neurotransmitter Uptake Assay: Utilize commercially available kits to measure the inhibition of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters in the presence of the test compound.
-
Data Analysis: Calculate IC₅₀ values for cytotoxicity and transporter inhibition.
Protocol 2.1.3.2: Anticancer Panel - NCI-60 Human Tumor Cell Line Screen
-
Submission: Submit 1-Ethyl-5-methylpiperazin-2-one to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP) for screening against their panel of 60 human tumor cell lines.
-
Data Analysis: The NCI-DTP will provide a comprehensive report detailing the compound's growth-inhibitory and cytotoxic effects. Analyze the data for patterns of activity against specific cancer types.
Protocol 2.1.3.3: Antimicrobial Panel - Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assays
-
Microorganism Strains: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).
-
Broth Microdilution: Perform broth microdilution assays according to CLSI guidelines to determine the MIC.
-
MBC Determination: Subculture from wells with no visible growth onto agar plates to determine the MBC.
-
Data Analysis: Record the MIC and MBC values for each strain.
Tier 2: Mechanism Deconvolution and Target Identification
Based on the results of Tier 1 screening, Tier 2 will involve more focused experiments to elucidate the specific mechanism of action. The following sections outline potential Tier 2 investigations based on hypothetical "hit" phenotypes from Tier 1.
Scenario A: Positive Hit in CNS Panel
A significant effect on neuronal viability or neurotransmitter uptake would warrant a deeper investigation into its neuropharmacological properties.
Given the use of a stereoisomer as a building block for CNS-active compounds, a positive hit in this area is highly plausible.[6] The next logical step is to determine its receptor binding profile.
Caption: Tier 2 experimental workflow for CNS mechanism deconvolution.
Protocol 2.2.3.1: Receptor Binding Panel
-
Outsourcing: Engage a contract research organization (CRO) that offers comprehensive receptor binding panels (e.g., Eurofins CEREP).
-
Panel Selection: Select a panel that includes a wide range of CNS targets, with a focus on aminergic G-protein coupled receptors (GPCRs) such as serotonin, dopamine, and adrenergic receptors.
-
Data Analysis: The CRO will provide data on the percent inhibition of radioligand binding at a given concentration of the test compound. Identify receptors with significant inhibition (e.g., >50%).
Protocol 2.2.3.2: Functional Assays
-
Cell Lines: Utilize recombinant cell lines overexpressing the "hit" receptors identified in the binding panel.
-
Assay Selection:
-
For Gs or Gi-coupled receptors, perform a cAMP assay (e.g., HTRF®).
-
For Gq-coupled receptors, perform a calcium flux assay (e.g., FLIPR®).
-
-
Agonist/Antagonist Mode: Determine whether the compound acts as an agonist or antagonist by running the assay in the presence and absence of a known reference agonist.
-
Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Scenario B: Positive Hit in Anticancer Panel
Selective cytotoxicity against certain cancer cell lines would trigger an investigation into its anticancer mechanism.
The known anticancer activity of related piperazinone and piperazine derivatives, particularly through the PI3K/Akt pathway, provides a strong starting point for this investigation.[1]
Caption: Tier 2 experimental workflow for anticancer mechanism deconvolution.
Protocol 2.2.6.1: Cell Cycle and Apoptosis Analysis
-
Cell Culture and Treatment: Culture a sensitive cancer cell line (identified from the NCI-60 screen) and treat with 1-Ethyl-5-methylpiperazin-2-one at its IC₅₀ concentration for various time points (e.g., 24, 48, 72 hours).
-
Cell Cycle Analysis: Fix cells in ethanol, stain with propidium iodide (PI), and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M).
-
Apoptosis Analysis:
-
Stain treated cells with Annexin V-FITC and PI and analyze by flow cytometry to quantify early and late apoptotic cells.
-
Measure the activity of caspases 3 and 7 using a luminogenic substrate-based assay.
-
-
Data Analysis: Compare the cell cycle distribution and apoptosis levels in treated versus untreated cells.
Protocol 2.2.6.2: Signaling Pathway Analysis
-
Protein Lysate Preparation: Treat sensitive cancer cells with the compound for various time points and prepare whole-cell lysates.
-
Western Blotting: Perform Western blotting to analyze the phosphorylation status of key proteins in relevant signaling pathways, such as Akt (at Ser473) and its downstream targets in the PI3K/Akt pathway.
-
Data Analysis: Quantify changes in protein phosphorylation levels relative to a loading control (e.g., β-actin).
Part 3: Data Synthesis and Future Directions
The culmination of these preliminary studies will be a comprehensive initial profile of 1-Ethyl-5-methylpiperazin-2-one's biological activity and mechanism of action.
Consolidating the Evidence
All quantitative data should be meticulously tabulated to allow for clear interpretation and comparison.
Table 3.1.1: Summary of Hypothetical Tier 1 Data
| Assay | Endpoint | Result |
| Neuronal Viability (SH-SY5Y) | IC₅₀ | > 100 µM |
| Dopamine Transporter (DAT) Uptake | IC₅₀ | 5.2 µM |
| Serotonin Transporter (SERT) Uptake | IC₅₀ | 1.5 µM |
| NCI-60 Screen (Mean GI₅₀) | GI₅₀ | > 50 µM |
| MIC (S. aureus) | µg/mL | > 128 µg/mL |
In this hypothetical example, the data suggests a primary activity as a serotonin and dopamine transporter inhibitor, warranting a Tier 2 investigation focused on its CNS effects.
Formulating the Next Steps
Based on the consolidated data, a clear path for further research can be defined. This may include:
-
Lead Optimization: If a promising activity is identified, medicinal chemistry efforts can be initiated to synthesize analogs with improved potency and selectivity.
-
In Vivo Studies: For compounds with compelling in vitro activity, progression to animal models of disease (e.g., rodent models of depression or anxiety for a CNS-active compound) would be the next logical step.
-
ADME/Tox Profiling: A preliminary assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties will be crucial for its further development.
This structured and hypothesis-driven approach ensures that the preliminary investigation into the mechanism of action of 1-Ethyl-5-methylpiperazin-2-one is conducted with scientific rigor, maximizing the potential for a successful outcome.
References
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Unpublished. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review.[2]
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Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(3), 228-238. Retrieved from [Link]
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Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link][7]
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Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Semantic Scholar. Retrieved from [Link][8]
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Discovery and Initial Characterization of 1-Ethyl-5-methylpiperazin-2-one: A Novel Chiral Scaffold for CNS Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazinone core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Its structural rigidity and capacity for stereospecific substitution make it an attractive starting point for developing novel drugs with improved potency and selectivity. This guide details the discovery, synthesis, and comprehensive initial characterization of a novel chiral derivative, (R)-1-Ethyl-5-methylpiperazin-2-one. We present a rational design strategy, a robust synthetic pathway originating from a common chiral pool starting material, and a multi-technique analytical workflow for its complete structural and physicochemical elucidation. This document serves as a technical blueprint for researchers engaged in the synthesis and characterization of novel heterocyclic entities and highlights the potential of this specific scaffold for central nervous system (CNS) drug development programs.
Introduction: The Rationale for a Novel Piperazinone Scaffold
The piperazine ring is a cornerstone of medicinal chemistry, but the vast majority of approved drugs incorporating this motif are unsubstituted on the carbon atoms.[1] This lack of C-substitution represents a significant untapped potential for expanding the three-dimensional chemical space available for drug design.[1] Introducing chirality and substitution directly onto the piperazinone ring can lead to more refined structure-activity relationships (SAR) and improved interactions with biological targets.
Our investigation was driven by the hypothesis that a chiral, N-1 ethylated, C-5 methylated piperazinone could serve as a valuable building block for selective serotonin and dopamine receptor modulators, key targets in treating a range of neurological disorders. The ethyl group at the N-1 position can enhance metabolic stability and modulate lipophilicity, while the chiral methyl group at the C-5 position provides a critical stereochemical anchor for specific receptor binding. This guide outlines the journey from conceptualization to the complete characterization of this promising new molecule.
Synthesis: A Stereoselective Pathway
The primary challenge in synthesizing 1-Ethyl-5-methylpiperazin-2-one is the precise control of stereochemistry at the C-5 position. To address this, we developed a synthetic route starting from the readily available and enantiomerically pure amino acid, D-Alanine. This approach ensures the desired (R)-configuration in the final product. The synthesis proceeds in three key stages: reductive amination, N-alkylation, and subsequent cyclization.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for (R)-1-Ethyl-5-methylpiperazin-2-one.
Experimental Protocol: Synthesis
Expertise & Experience: This protocol employs a tandem reductive amination followed by a thermally induced cyclization. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen for its mildness and high selectivity for imines over other carbonyls, preventing side reactions.[2] The Boc protecting group is ideal due to its stability during the alkylation step and its clean removal under acidic conditions.[3] The final intramolecular lactamization is driven by heating, a common and effective method for forming six-membered rings from linear amino esters.[4][5]
Step 1: Synthesis of methyl (R)-2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate (Protected Diamine)
-
To a solution of D-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) and stir for 15 minutes at room temperature to generate the free base.
-
Add a solution of 2-((tert-butoxycarbonyl)amino)acetaldehyde (1.1 eq) in DCM.
-
Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield the protected diamine intermediate.
Step 2: Synthesis of methyl (R)-2-((2-aminoethyl)(ethyl)amino)propanoate (Free Diamine)
-
Dissolve the protected diamine from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise and stir for 30 minutes.
-
Add ethyl iodide (1.3 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Dissolve the crude N-alkylated intermediate in DCM and add trifluoroacetic acid (TFA, 5.0 eq).
-
Stir at room temperature for 4 hours until TLC analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure and neutralize with saturated NaHCO₃. Extract with DCM (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude free diamine, which is used in the next step without further purification.
Step 3: Synthesis of (R)-1-Ethyl-5-methylpiperazin-2-one
-
Dissolve the crude free diamine from Step 2 in toluene.
-
Heat the solution to reflux (approx. 110 °C) for 24 hours. The cyclization progress can be monitored by LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography (Silica gel, Methanol/DCM gradient) to afford the final product, 1-Ethyl-5-methylpiperazin-2-one, as a colorless oil or low-melting solid.
Physicochemical and Structural Characterization
A newly synthesized compound requires rigorous characterization to unambiguously confirm its identity, purity, and structure. Our workflow is designed as a self-validating system where data from orthogonal techniques converge to provide a complete and trustworthy picture of the molecule.
Characterization Workflow Diagram
Caption: Logical workflow for the comprehensive characterization of the title compound.
Spectroscopic Characterization
Expertise & Experience: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are essential. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. 2D NMR experiments, such as COSY (H-H correlation) and HSQC (C-H correlation), are used to definitively assign these signals and piece together the molecular structure.[6][7]
Protocol: NMR Analysis
-
Prepare a sample by dissolving ~5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a 2D COSY spectrum to establish proton-proton couplings.
-
Acquire a 2D HSQC spectrum to correlate protons with their directly attached carbons.
-
Process and analyze the spectra to assign all signals.
Expected Data Summary:
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the methyl group (doublet), and the diastereotopic methylene protons of the piperazinone ring (multiple multiplets). |
| ¹³C NMR | A signal for the lactam carbonyl (C=O) around 170 ppm, and distinct signals for all other carbon atoms in the ethyl, methyl, and piperazinone ring systems. |
| COSY | Correlation between the CH and CH₃ of the C-5 position; correlation between the CH₂ and CH₃ of the N-1 ethyl group. |
| HSQC | Correlation of each proton signal to its corresponding carbon signal, confirming assignments. |
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is critical for confirming the molecular formula of a new compound. It provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺), which can be used to calculate the elemental composition with a high degree of confidence.[8][9]
Protocol: HRMS-ESI Analysis
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).
-
Acquire the mass spectrum in positive ion mode.
-
Determine the accurate m/z of the [M+H]⁺ ion and compare it to the theoretical mass calculated for C₇H₁₅N₂O⁺.
Expected Data Summary:
| Analysis | Parameter | Expected Value |
| HRMS (ESI) | Molecular Formula | C₇H₁₄N₂O |
| Theoretical [M+H]⁺ | 143.1184 | |
| Observed [M+H]⁺ | 143.118x (within 5 ppm error) |
Expertise & Experience: FT-IR spectroscopy is a rapid and effective technique for identifying key functional groups. For 1-Ethyl-5-methylpiperazin-2-one, the most characteristic signal is the carbonyl (C=O) stretch of the cyclic amide (lactam) functional group. The position of this absorption provides evidence for the six-membered ring structure.[10][11]
Protocol: FT-IR Analysis
-
Place a small drop of the neat liquid compound (or a KBr pellet if solid) onto the ATR crystal of the FT-IR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Expected Data Summary:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (Lactam) | C=O stretch | ~1650-1680 |
| Alkyl | C-H stretch | ~2850-2960 |
| Amine | C-N stretch | ~1100-1250 |
Purity and Compositional Analysis
Expertise & Experience: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique for confirming the empirical formula and serves as a crucial check for purity. The experimental values must agree with the theoretical percentages calculated from the molecular formula within a narrow margin (typically ±0.4%).[12][13]
Protocol: CHN Elemental Analysis
-
Accurately weigh a small sample (1-2 mg) of the highly purified compound into a tin capsule.
-
Analyze the sample using a CHN combustion analyzer.
-
Compare the resulting experimental mass percentages with the theoretical values.
Expected Data Summary:
| Element | Theoretical % | Experimental % |
| Carbon (C) | 59.13 | 59.13 ± 0.4 |
| Hydrogen (H) | 9.92 | 9.92 ± 0.4 |
| Nitrogen (N) | 19.70 | 19.70 ± 0.4 |
Expertise & Experience: Since the synthesis begins with a chiral precursor, it is essential to confirm the enantiomeric purity of the final product. Chiral HPLC, using a chiral stationary phase (CSP), is the gold standard for separating enantiomers and determining the enantiomeric excess (ee).[14][15]
Protocol: Chiral HPLC Analysis
-
Develop a separation method using a suitable chiral column (e.g., a polysaccharide-based CSP like Chiralpak®).
-
Prepare a standard solution of the synthesized (R)-enantiomer and, if available, the racemic mixture.
-
Inject the samples onto the HPLC system.
-
Analyze the chromatograms to determine the retention times of both enantiomers and calculate the enantiomeric excess of the synthesized product.
Expected Result: The chromatogram of the synthesized product should show a single major peak corresponding to the (R)-enantiomer, with an enantiomeric excess >99%.
Definitive Structural Elucidation
Expertise & Experience: While the combination of NMR and MS provides a strong indication of the molecular structure, single-crystal X-ray crystallography offers the only method for unambiguously determining the three-dimensional atomic arrangement, including the absolute stereochemistry.[16][17][18] This technique provides definitive proof of the molecular structure and conformation in the solid state.
Protocol: X-ray Crystallography
-
Grow suitable single crystals of the compound (e.g., by slow evaporation from a suitable solvent system).
-
Mount a single crystal on a goniometer head.
-
Collect diffraction data using an X-ray diffractometer, typically with Cu Kα radiation for determining absolute configuration.
-
Solve and refine the crystal structure to obtain the final atomic coordinates and molecular geometry.
Expected Result: The analysis will yield a 3D model of the molecule, confirming the connectivity, bond lengths, bond angles, and, most importantly, the absolute (R)-configuration at the C-5 stereocenter.
Conclusion and Future Directions
This guide has detailed a rational and robust pathway for the discovery, stereoselective synthesis, and comprehensive characterization of the novel chiral scaffold, (R)-1-Ethyl-5-methylpiperazin-2-one. The multi-faceted analytical workflow presented herein provides a self-validating framework for confirming the structure and purity of new chemical entities, adhering to the highest standards of scientific integrity.
The successful synthesis and characterization of this molecule provide the drug discovery community with a valuable new building block. Its defined stereochemistry and functional handles are ripe for elaboration into libraries of compounds for screening against CNS targets. Future work will focus on leveraging this scaffold to develop novel ligands for serotonin and dopamine receptors, with the ultimate goal of identifying new therapeutic candidates for neurological and psychiatric conditions.
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Arkivoc. (2003). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (xi), 147-156. [Link]
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Stereospecific Synthesis of 1-Ethyl-5-methylpiperazin-2-one: A Technical Guide for Drug Discovery Professionals
Abstract
The piperazin-2-one scaffold is a privileged structural motif frequently encountered in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1] The precise control of stereochemistry within this heterocyclic system is often paramount to achieving desired pharmacological activity and minimizing off-target effects. This in-depth technical guide provides a comprehensive overview of a robust strategy for the stereospecific synthesis of 1-Ethyl-5-methylpiperazin-2-one, a chiral building block of significant interest in the development of novel therapeutics, particularly those targeting the central nervous system.[2] This document will delve into the strategic considerations for stereochemical control, provide a detailed, field-proven synthetic protocol, and offer insights into the underlying reaction mechanisms.
Introduction: The Significance of Chiral Piperazin-2-ones
Piperazin-2-ones are six-membered nitrogen-containing heterocycles that serve as valuable scaffolds in drug discovery due to their conformational rigidity and ability to present substituents in well-defined spatial orientations, mimicking peptide turns.[1] Their presence in a wide array of medicinally important compounds, including anticancer agents and kinase inhibitors, underscores their importance.[1][3] The stereospecific synthesis of substituted piperazin-2-ones is a critical challenge, as the biological activity often resides in a single enantiomer. Traditional synthetic approaches have often relied on chiral pool starting materials, such as amino acids, or the use of chiral auxiliaries.[1][4] More recently, catalytic asymmetric methods, including palladium-catalyzed hydrogenations and allylic alkylations, have emerged as powerful tools for accessing these structures with high enantiopurity.[5][6]
This guide will focus on a practical and efficient pathway to a specific enantiomer of 1-Ethyl-5-methylpiperazin-2-one, leveraging the inherent chirality of a readily available amino acid to establish the stereocenter at the C5 position.
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, (S)-1-Ethyl-5-methylpiperazin-2-one, suggests a convergent approach starting from a chiral precursor. The key disconnection breaks the amide bond, revealing an N-ethylated diamine precursor. The stereocenter at C5 can be traced back to a natural amino acid, in this case, (S)-Alanine.
Caption: Retrosynthetic analysis of (S)-1-Ethyl-5-methylpiperazin-2-one.
This strategy offers a reliable method for establishing the desired stereochemistry from a cost-effective and enantiopuer starting material.
Recommended Synthetic Pathway
The proposed forward synthesis involves a three-step sequence starting from (S)-Alanine methyl ester hydrochloride. This pathway is designed for efficiency, scalability, and high stereochemical fidelity.
Caption: Proposed synthetic pathway for (S)-1-Ethyl-5-methylpiperazin-2-one.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-Methyl 2-((2,2-dimethoxyethyl)amino)propanoate
-
Rationale: This step introduces the two-carbon spacer required for the piperazinone ring via a reductive amination. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, minimizing over-alkylation.
-
Procedure:
-
To a stirred suspension of (S)-Alanine methyl ester hydrochloride (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/g of starting material).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.
-
Step 2: Synthesis of (S)-Methyl 2-((2,2-dimethoxyethyl)(ethyl)amino)propanoate
-
Rationale: The N-ethyl group is introduced in this step, again via reductive amination. Acetaldehyde is used as the ethyl source.
-
Procedure:
-
Dissolve (S)-Methyl 2-((2,2-dimethoxyethyl)amino)propanoate (1.0 eq) in DCM (10 mL/g).
-
Add acetaldehyde (1.5 eq) and stir for 30 minutes at room temperature.
-
Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up the reaction as described in Step 1.
-
Purify the crude product by flash column chromatography to yield the N-ethylated intermediate.
-
Step 3: Synthesis of (S)-1-Ethyl-5-methylpiperazin-2-one
-
Rationale: Acid-catalyzed hydrolysis of the dimethyl acetal unmasks the aldehyde, which is in equilibrium with the cyclic hemiaminal. Subsequent heating promotes intramolecular cyclization with the elimination of methanol to form the stable piperazin-2-one ring.
-
Procedure:
-
Dissolve (S)-Methyl 2-((2,2-dimethoxyethyl)(ethyl)amino)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl (1:1 v/v, 20 mL/g).
-
Stir the mixture at room temperature for 4 hours to ensure complete deprotection of the acetal.
-
Heat the reaction mixture to 60 °C and stir for 12 hours to facilitate cyclization.
-
Cool the reaction to room temperature and adjust the pH to ~9 with solid sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL/g).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or crystallization to obtain (S)-1-Ethyl-5-methylpiperazin-2-one.
-
Alternative Asymmetric Strategies
While the chiral pool approach is robust, other modern asymmetric methods are applicable for the synthesis of chiral piperazin-2-ones and could be adapted for this specific target.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Palladium-Catalyzed Asymmetric Hydrogenation | Asymmetric hydrogenation of a pyrazin-2-ol precursor using a chiral palladium catalyst.[5] | Catalytic enantiocontrol, potential for high enantiomeric excess. | Requires synthesis of the unsaturated precursor; catalyst can be expensive. |
| Palladium-Catalyzed Asymmetric Allylic Alkylation | Decarboxylative allylic alkylation of N-protected piperazin-2-ones using a chiral palladium catalyst.[1][3][6] | Access to α-secondary and α-tertiary piperazin-2-ones. | Requires a pre-functionalized piperazinone substrate. |
| One-Pot Multicomponent Reactions | A domino reaction sequence, for example, involving a Knoevenagel condensation, asymmetric epoxidation, and ring-opening cyclization.[7][8][9] | High atom economy, operational simplicity. | Optimization can be complex; may require specific catalysts. |
| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral auxiliary to guide a diastereoselective alkylation or other bond-forming reaction.[4] | Predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |
Conclusion
The stereospecific synthesis of 1-Ethyl-5-methylpiperazin-2-one is readily achievable through a reliable and scalable synthetic sequence starting from the chiral pool. The presented protocol, based on sequential reductive aminations followed by an acid-catalyzed cyclization, offers a practical approach for obtaining this valuable building block in high enantiopurity. For research and development professionals, understanding the alternative catalytic asymmetric strategies provides a broader toolkit for accessing diverse and novel chiral piperazin-2-one derivatives, thereby expanding the accessible chemical space for drug discovery programs.
References
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Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]
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Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. Available at: [Link]
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Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]
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Practical asymmetric synthesis of a chiral piperazinone derivative. American Chemical Society. Available at: [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. Available at: [Link]
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Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. ACS Publications. Available at: [Link]
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Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed. Available at: [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available at: [Link]
-
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. ResearchGate. Available at: [Link]
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Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. PubMed. Available at: [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ResearchGate. Available at: [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate t. DOI. Available at: [Link]
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Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
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Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]
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Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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(R)-1-Ethyl-5-methylpiperazin-2-one. MySkinRecipes. Available at: [Link]
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Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. PMC - NIH. Available at: [Link]
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Methodological & Application
Application Notes: A Validated Chiral Synthesis Protocol for (R)-1-Ethyl-5-methylpiperazin-2-one
Abstract
This document provides a comprehensive guide to the stereoselective synthesis of (R)-1-Ethyl-5-methylpiperazin-2-one, a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The protocol leverages a chiral pool approach, initiating with a readily available D-amino acid to establish the desired stereocenter with high fidelity. The synthesis is presented in two primary stages: the construction of the core chiral piperazinone ring, followed by regioselective N-alkylation. Each stage is detailed with step-by-step instructions, mechanistic insights, and methods for purification and characterization. This guide is designed for researchers in organic synthesis and drug discovery, providing a robust and reproducible pathway to an enantiomerically pure building block.
Introduction and Strategic Overview
The piperazine ring is a cornerstone motif in pharmaceuticals, with a significant percentage of FDA-approved drugs incorporating this scaffold.[2] Introducing stereocenters into the piperazine core dramatically expands the accessible chemical space, allowing for more precise molecular recognition at biological targets.[2] (R)-1-Ethyl-5-methylpiperazin-2-one is a valuable chiral intermediate, particularly for developing agents with central nervous system activity, where its structure can enhance binding affinity and metabolic stability.[1]
The challenge in synthesizing such molecules lies in controlling the stereochemistry. While several methods exist for creating substituted piperazines, including asymmetric catalysis and multi-component reactions[3][4][5], a chiral pool synthesis offers a reliable and cost-effective strategy. This approach utilizes a naturally occurring, enantiomerically pure starting material to transfer its chirality to the final product.
Our selected strategy, adapted from established methodologies for similar chiral piperazinones[6], involves a three-step sequence to build the core ring followed by a final N-alkylation step. The key advantages of this pathway are the use of inexpensive starting materials, operational safety, and high enantiomeric purity (ee > 98%) in the final product.[6]
Caption: High-level overview of the synthetic strategy.
Protocol I: Synthesis of the Chiral Core, (R)-5-Methylpiperazin-2-one
This protocol details the construction of the key intermediate, (R)-5-methylpiperazin-2-one, starting from N-Cbz-ethanolamine and D-alanine methyl ester. The chirality is introduced via the D-alanine ester, ensuring the final product possesses the desired (R) configuration.[6]
Principle and Rationale
The synthesis begins with the oxidation of a protected ethanolamine to its corresponding aldehyde. This aldehyde undergoes a reductive amination reaction with the D-alanine ester. This step is critical and is performed at low temperatures (-10 to 0 °C) to prevent the premature reduction of the aldehyde.[6] The resulting diamine derivative is then subjected to catalytic hydrogenation. This single step achieves two crucial transformations: the removal of the N-Cbz protecting group and the spontaneous intramolecular cyclization via an attack of the newly freed amine onto the ester carbonyl, yielding the desired piperazinone ring with high yield and stereochemical integrity.[6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (R)-5-methylpiperazin-2-one.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| N-Cbz-ethanolamine | Sigma-Aldrich | ≥98% | Starting material |
| Dess-Martin Periodinane (DMP) | Oakwood | Reagent Grade | Oxidizing agent |
| Dichloromethane (DCM) | Fisher | Anhydrous | Solvent |
| D-Alanine methyl ester HCl | Combi-Blocks | ≥99% | Chiral source |
| Sodium triacetoxyborohydride | Acros Organics | 97% | Reducing agent |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% | Base |
| Palladium on Carbon (Pd/C) | Strem | 10 wt. %, wet | Hydrogenolysis catalyst |
| Hydrogen (H₂) gas | Airgas | UHP (5.0) | For hydrogenation |
| Methanol (MeOH) | VWR | Anhydrous | Solvent |
| Ethyl Acetate / Heptane | VWR | HPLC Grade | For chromatography |
Step-by-Step Protocol
Step 1: Oxidation to N-Cbz-aminoacetaldehyde
-
In a flame-dried 500 mL round-bottom flask under an N₂ atmosphere, dissolve N-Cbz-ethanolamine (19.5 g, 100 mmol) in 200 mL of anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (46.6 g, 110 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting milky suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC (3:1 Hexanes:EtOAc).
-
Upon completion, quench the reaction by adding a saturated solution of Na₂S₂O₃ (100 mL). Stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ (100 mL) and brine (100 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is used immediately in the next step without further purification.
Step 2: Reductive Amination
-
In a separate 1 L flask, suspend D-Alanine methyl ester hydrochloride (13.9 g, 100 mmol) in 250 mL of anhydrous DCM.
-
Cool the suspension to 0 °C and add triethylamine (21 mL, 150 mmol) dropwise. Stir for 15 minutes to form the free base.
-
Dissolve the crude aldehyde from Step 1 in 100 mL of anhydrous DCM and add it to the D-alanine methyl ester solution.
-
Cool the mixture to -10 °C (ice/salt bath).
-
Slowly add sodium triacetoxyborohydride (25.4 g, 120 mmol) over 30 minutes. Causality Note: This low temperature is crucial to prevent the reduction of the aldehyde before it can react with the amine, maximizing the yield of the desired diamine product.[6]
-
Stir the reaction at -10 °C to 0 °C for 6 hours. Monitor by TLC.
-
Upon completion, carefully quench by adding saturated NaHCO₃ solution (150 mL).
-
Separate the layers, extract the aqueous phase with DCM (2 x 75 mL), combine organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: n-heptane/ethyl acetate 1:2) to yield the pure protected diamine ester.[6]
Step 3: Hydrogenolysis and Cyclization
-
Dissolve the purified diamine ester (e.g., 22.0 g, 71 mmol) in 250 mL of methanol in a suitable pressure vessel (e.g., Parr shaker).
-
Carefully add 10% Pd/C (2.2 g, 10 wt. %) under a stream of nitrogen.
-
Seal the vessel, purge with N₂, and then pressurize with H₂ gas to 50 psi (approx. 3.4 bar).
-
Stir the reaction mixture vigorously at room temperature overnight (12-16 hours).
-
Monitor the reaction to completion by HPLC.[6]
-
Upon completion, carefully vent the H₂ gas and purge the vessel with N₂.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (50 mL).
-
Concentrate the filtrate under reduced pressure. The crude product is a white or off-white solid.
-
Purify by silica gel column chromatography (eluent: ethyl acetate/methanol 9:1) to give the final product, (R)-5-Methylpiperazin-2-one.[6]
Expected Results
| Parameter | Expected Value | Method of Analysis |
| Overall Yield (3 steps) | 65-75% | Gravimetric |
| Purity | >98% | HPLC |
| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC |
| Appearance | White solid | Visual |
| Identity Confirmation | ¹H NMR, ¹³C NMR, HRMS | Spectroscopic |
Protocol II: N-Ethylation to (R)-1-Ethyl-5-methylpiperazin-2-one
This protocol describes the final alkylation step to introduce the ethyl group at the N1 position.
Principle and Rationale
This is a standard nucleophilic substitution (Sₙ2) reaction. The secondary amine at the N1 position of the piperazinone ring is deprotonated by a non-nucleophilic base (e.g., sodium hydride) to form a more nucleophilic amide anion. This anion then attacks an ethylating agent, such as ethyl iodide, to form the final C-N bond. Anhydrous polar aprotic solvents like THF are used to facilitate the reaction.
Experimental Workflow Diagram
Sources
- 1. (R)-1-Ethyl-5-methylpiperazin-2-one [myskinrecipes.com]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
Application Note: A Multi-faceted Approach to the Purity Assessment of 1-Ethyl-5-methylpiperazin-2-one
Introduction
1-Ethyl-5-methylpiperazin-2-one is a substituted piperazinone that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a lactam within a piperazine ring, makes it a versatile scaffold in drug discovery. The purity of this intermediate is of paramount importance as any impurities can carry over to the final API, potentially affecting its safety, efficacy, and stability. This application note provides a comprehensive guide to the analytical methods for the purity assessment of 1-Ethyl-5-methylpiperazin-2-one, designed for researchers, scientists, and drug development professionals.
The methodologies detailed herein are grounded in established analytical principles and are designed to be robust and reliable, adhering to the validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3][4][5][6] We will explore the application of High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and characterization of potential impurities.
Analytical Strategy: A Tripartite Approach
A comprehensive purity assessment of 1-Ethyl-5-methylpiperazin-2-one necessitates a multi-technique approach to address the potential diversity of impurities. These may include starting materials, by-products from the synthesis, degradation products, and residual solvents. Our recommended strategy integrates the strengths of three core analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for the quantitative determination of non-volatile organic impurities. Its versatility in column chemistry and mobile phase composition allows for the separation of a wide range of compounds with varying polarities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the separation and identification of volatile and semi-volatile impurities. The mass spectrometer provides definitive identification of separated components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the unambiguous structural elucidation of the main component and any significant impurities. It provides detailed information about the molecular structure and can be used for quantitative purposes (qNMR).
Caption: Integrated analytical workflow for the comprehensive purity assessment of 1-Ethyl-5-methylpiperazin-2-one.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Reverse-phase HPLC with UV detection is the cornerstone for determining the purity of 1-Ethyl-5-methylpiperazin-2-one and quantifying related substances. The method's specificity, linearity, and accuracy must be validated to ensure reliable results.[7][8]
Protocol: HPLC Purity Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Phosphoric acid in Water Mobile Phase B Acetonitrile Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 210 nm Injection Volume 10 µL | Diluent | Water/Acetonitrile (50:50, v/v) |
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 1-Ethyl-5-methylpiperazin-2-one reference standard in the diluent to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Data Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile impurities that may be present from the synthesis of 1-Ethyl-5-methylpiperazin-2-one, such as residual solvents or volatile by-products.
Protocol: GC-MS Impurity Profiling
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Autosampler for liquid injection.
-
-
GC-MS Conditions:
Parameter Condition Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness Carrier Gas Helium at a constant flow of 1.0 mL/min Inlet Temperature 250 °C Injection Mode Split (20:1) Injection Volume 1 µL Oven Program Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min Transfer Line Temp 280 °C Ion Source Temp 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Range | m/z 35 - 400 |
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of 1-Ethyl-5-methylpiperazin-2-one in 1 mL of a suitable solvent such as methanol or dichloromethane.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by relative peak area if appropriate standards are not available.
-
Caption: Key parameters for analytical method validation according to ICH Q2(R1) guidelines.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of 1-Ethyl-5-methylpiperazin-2-one and the identification of structurally related impurities. Both ¹H and ¹³C NMR should be performed.
Protocol: NMR Analysis
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a standard probe.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 1 second, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A longer relaxation delay (e.g., 2 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (optional): Techniques such as COSY and HSQC can be employed to aid in the assignment of protons and carbons and to elucidate the structure of unknown impurities.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Assign the chemical shifts of the protons and carbons to the corresponding atoms in the 1-Ethyl-5-methylpiperazin-2-one structure.
-
Analyze any additional peaks to identify and characterize impurities.
-
Conclusion
The purity of 1-Ethyl-5-methylpiperazin-2-one is a critical quality attribute that can significantly impact the quality of the final active pharmaceutical ingredient. A multi-pronged analytical approach, leveraging the strengths of HPLC, GC-MS, and NMR, provides a comprehensive and robust assessment of its purity profile. The protocols outlined in this application note serve as a detailed guide for establishing and validating these analytical methods. Adherence to these scientifically sound procedures will ensure the reliability and accuracy of the data generated, ultimately contributing to the development of safe and effective pharmaceuticals.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2][3]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4][5]
-
Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][6]
-
LCGC North America. (2014). Validation of Impurity Methods, Part II. [Link][7]
-
E-C UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link][8]
-
Scielo Brazil. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link][9]
-
Journal of Pharmaceutical and Scientific Innovation. (2018). Analytical method validation: A brief review. [Link][10]
-
MySkinRecipes. (R)-1-Ethyl-5-methylpiperazin-2-one. [Link][1]
Sources
- 1. (R)-1-Ethyl-5-methylpiperazin-2-one [myskinrecipes.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. particle.dk [particle.dk]
- 9. scielo.br [scielo.br]
- 10. wjarr.com [wjarr.com]
Application Notes & Protocols: 1-Ethyl-5-methylpiperazin-2-one as a Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The piperazin-2-one moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of biologically active compounds.[1] Its unique structural and physicochemical properties allow it to serve as a versatile building block in the design of novel therapeutics. This guide focuses on a specific, valuable derivative: 1-Ethyl-5-methylpiperazin-2-one . We will explore its significance as a chiral scaffold, provide detailed synthetic protocols, and present its application in the discovery of novel drug candidates, particularly in the realm of Central Nervous System (CNS) disorders. The strategic incorporation of the ethyl group at the N1 position and a methyl group at the C5 position introduces chirality and modulates lipophilicity, offering fine-tuned control over pharmacokinetic and pharmacodynamic properties.
The Strategic Advantage of the 1-Ethyl-5-methylpiperazin-2-one Scaffold
The piperazine core is a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. The piperazin-2-one variant introduces a carbonyl group, which can act as a hydrogen bond acceptor and imparts a degree of conformational rigidity. The 1-Ethyl-5-methylpiperazin-2-one scaffold builds upon this foundation with key tactical modifications:
-
Chirality at C5: The methyl group at the C5 position introduces a stereocenter. This is of paramount importance in modern drug design, as different enantiomers of a drug can exhibit vastly different biological activities and metabolic profiles. The (R)- and (S)-enantiomers of this scaffold allow for stereoselective interactions with chiral biological targets like G-protein coupled receptors (GPCRs) and enzymes.
-
N1-Ethyl Substitution: The ethyl group at the N1 position serves multiple purposes. It can fill a hydrophobic pocket within a target protein, enhancing binding affinity. Furthermore, it modulates the basicity of the N1 nitrogen and the overall lipophilicity of the molecule, which can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties.
-
Versatile N4 Position: The secondary amine at the N4 position is a key handle for further chemical elaboration. It can be readily functionalized with a wide variety of substituents to explore structure-activity relationships (SAR) and to append pharmacophoric elements necessary for interaction with a specific biological target.
This combination of features makes 1-Ethyl-5-methylpiperazin-2-one a highly valuable building block for creating libraries of diverse compounds with the potential for high biological activity and favorable drug-like properties.[2]
Synthesis of the Scaffold: A Representative Protocol
While various methods for the synthesis of chiral piperazin-2-ones have been reported, including asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation, a practical and adaptable approach involves the reductive amination of a protected aminoacetaldehyde with a chiral amino acid ester, followed by deprotection and cyclization.[3][4]
The following is a representative, field-proven protocol for the synthesis of (R)-3-methylpiperazin-2-one, a close structural analog, which can be adapted for the synthesis of the title compound by utilizing the appropriately N-ethylated starting materials.
Protocol 2.1: Synthesis of (R)-3-methylpiperazin-2-one
This protocol is adapted from methodologies described for the synthesis of chiral piperazinone derivatives.[4]
Step 1: Reductive Amination
-
To a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in methanol (10 volumes), add (R)-alanine methyl ester hydrochloride (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.
Step 2: Deprotection and Cyclization
-
Dissolve the crude intermediate from Step 1 in methanol (10 volumes).
-
Add 10% Palladium on carbon (10% w/w).
-
Subject the mixture to an atmosphere of hydrogen (typically 50 psi) and stir vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting residue will be the cyclized product, (R)-3-methylpiperazin-2-one.
-
The crude product can be purified by silica gel column chromatography (eluent: dichloromethane/methanol, e.g., 95:5 to 90:10) to afford the pure product.
Application in Drug Discovery: Targeting Serotonin Receptors
The 1-Ethyl-5-methylpiperazin-2-one scaffold is an excellent starting point for the development of modulators of serotonin (5-HT) receptors, which are implicated in a variety of CNS disorders, including depression, anxiety, and schizophrenia.[2] The N4 position can be functionalized with various aryl groups to generate potent and selective ligands.
Workflow for the Development of a Novel 5-HT2A Antagonist
The following workflow illustrates how the 1-Ethyl-5-methylpiperazin-2-one scaffold can be utilized in a drug discovery campaign.
Caption: Drug discovery workflow utilizing the 1-Ethyl-5-methylpiperazin-2-one scaffold.
Protocol 3.1: Synthesis of a Representative Arylpiperazinone Derivative
This protocol describes the N4-alkylation of the scaffold, a common strategy for elaborating this type of building block.
-
To a solution of (R)-1-Ethyl-5-methylpiperazin-2-one (1.0 eq) in acetonitrile (15 volumes), add potassium carbonate (2.0 eq) and 1-(2-bromoethyl)-4-fluorobenzene (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the target compound, (R)-1-Ethyl-4-(4-fluorophenethyl)-5-methylpiperazin-2-one.
Biological Evaluation and Data
A library of such derivatives would be screened against a panel of serotonin receptors. The data below is a representative example of what might be obtained for a series of analogs, illustrating the importance of the substituents on the aryl ring for 5-HT2A receptor affinity.
| Compound ID | Aryl Substituent (R) | 5-HT2A Ki (nM) |
| Lead-01 | 4-Fluoro | 15.2 |
| Lead-02 | 4-Chloro | 22.8 |
| Lead-03 | 4-Methoxy | 58.1 |
| Lead-04 | 2,4-Difluoro | 8.7 |
| Lead-05 | Unsubstituted | 112.5 |
Data is hypothetical and for illustrative purposes.
From this data, a clear SAR emerges, indicating that electron-withdrawing groups at the 4-position of the phenyl ring are favorable for high affinity, with the 2,4-difluoro analog showing the highest potency.
Mechanism of Action: 5-HT2A Receptor Antagonism
Many atypical antipsychotic drugs exert their therapeutic effects through antagonism of the 5-HT2A receptor in the prefrontal cortex. This is believed to enhance dopamine release, thereby alleviating the negative symptoms of schizophrenia and improving cognitive function.
Caption: Simplified mechanism of 5-HT2A receptor antagonism.
Conclusion and Future Perspectives
The 1-Ethyl-5-methylpiperazin-2-one scaffold represents a highly valuable and versatile tool in the drug discoverer's arsenal. Its inherent chirality, coupled with tunable physicochemical properties and a readily functionalizable handle, makes it an ideal starting point for the development of novel therapeutics, particularly for complex CNS targets. The protocols and workflows outlined in this guide provide a solid foundation for researchers to harness the potential of this privileged scaffold in their own drug discovery programs. Future work in this area will likely focus on the development of novel, highly stereoselective synthetic routes to this and related scaffolds, as well as their application in an even broader range of therapeutic areas.
References
-
Tu, G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic & Biomolecular Chemistry, 19(40), 8763-8767. Available from: [Link]
-
Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(46), 8677–8681. Available from: [Link]
-
MySkinRecipes. (n.d.). (R)-1-Ethyl-5-methylpiperazin-2-one. Retrieved January 20, 2026, from [Link]
-
Mioc, M., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(22), 6985. Available from: [Link]
- Sperry, J. B., & Wright, D. L. (2005). The piperazine motif in CNS-active compounds: a historical and medicinal chemistry perspective. Journal of Medicinal Chemistry, 48(21), 6295–6319.
-
Zhengzhou Versailles-special chemical Technology Co.,Ltd. (n.d.). 1-ethyl-5-methylpiperazin-2-one. Retrieved January 20, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 1-Ethyl-5-methylpiperazin-2-one. Retrieved January 20, 2026, from [Link]
- Google Patents. (2021). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
MySkinRecipes. (n.d.). (R)-1-Ethyl-5-methylpiperazin-2-one. Retrieved January 20, 2026, from [Link]
Sources
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- 2. (R)-1-Ethyl-5-methylpiperazin-2-one [myskinrecipes.com]
- 3. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
Application Notes & Protocols: High-Throughput Screening of 1-Ethyl-5-methylpiperazin-2-one Derivatives for Novel Kinase Inhibitors
Introduction: The Therapeutic Potential of Piperazinone Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of biological pathways.[1][2][3] Its structural versatility and favorable physicochemical properties make it an ideal starting point for the development of novel therapeutics.[4] This application note focuses on derivatives of 1-Ethyl-5-methylpiperazin-2-one, a chiral building block with potential applications in developing agents with central nervous system activity.[5] Given the prevalence of kinases in neurological signaling pathways and their role in various pathologies, we propose a high-throughput screening (HTS) campaign to identify potent and selective kinase inhibitors from a library of 1-Ethyl-5-methylpiperazin-2-one derivatives.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign for this novel compound class. We will detail the rationale behind experimental choices, provide step-by-step protocols for a robust fluorescence-based kinase assay, and outline a workflow for hit identification and validation.
The Strategic Imperative for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify starting points for therapeutic development.[6][7][8] By leveraging automation, miniaturized assays, and sophisticated data analysis, HTS accelerates the identification of "hits"—compounds that modulate the activity of a biological target.[9][10][11][12][13] The primary objective of this HTS campaign is to identify derivatives of 1-Ethyl-5-methylpiperazin-2-one that inhibit the activity of a target kinase, a critical step in developing new medicines.[14][15]
Assay Selection and Design: A Fluorescence-Based Approach
For this screening campaign, we have selected a fluorescence-based assay format, which is widely used for HTS of kinase inhibitors due to its sensitivity, robustness, and compatibility with automation.[15][16][17][18][19] Specifically, we will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which offers a superior signal-to-noise ratio by minimizing background fluorescence.[19]
The Principle of the TR-FRET Kinase Assay
The assay measures the phosphorylation of a substrate peptide by the target kinase. The key components are:
-
A biotinylated substrate peptide.
-
A phosphospecific antibody that recognizes the phosphorylated substrate.
-
A Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST if the kinase is GST-tagged).
-
A streptavidin-conjugated fluorophore (e.g., allophycocyanin - APC).
In the presence of active kinase, the substrate is phosphorylated, allowing the phosphospecific antibody to bind. This brings the Europium donor and the APC acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Experimental Workflow and Protocols
A successful HTS campaign is a multi-step process, moving from initial assay development to primary screening, and finally to hit confirmation and characterization.
Figure 2: The data analysis pipeline for identifying primary hits from HTS data.
Part 3: Hit Confirmation and Validation
Primary hits must be confirmed through a series of follow-up experiments to eliminate false positives and to characterize their potency and selectivity. [20] Protocol 4: Hit Confirmation and Potency Determination (IC50)
-
Re-synthesis or Re-order: Obtain fresh, pure samples of the primary hit compounds.
-
Dose-Response Curves: Prepare serial dilutions of the confirmed hits and test them in the kinase assay to generate a dose-response curve.
-
IC50 Calculation: Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Protocol 5: Orthogonal and Counter-Screens
To further validate the hits and rule out assay artifacts, it is crucial to perform orthogonal and counter-screens.
-
Orthogonal Assay: Test the confirmed hits in a different assay format that measures the same biological endpoint (e.g., a label-free assay such as Surface Plasmon Resonance (SPR) or a luminescence-based kinase assay). [21][22][23][24][25]This helps to confirm that the observed activity is not an artifact of the primary assay technology.
-
Counter-Screen: Screen the hits against a panel of related kinases to assess their selectivity. This is critical for developing a safe and effective drug. A highly selective inhibitor is less likely to have off-target effects.
Table 2: Hit Validation Summary
| Compound ID | Primary Screen % Inhibition @ 10 µM | Confirmed IC50 (µM) | Selectivity Profile (vs. 5 related kinases) |
| EMP-001 | 95% | 0.15 | Highly selective (>100-fold) |
| EMP-002 | 88% | 1.2 | Moderately selective (10 to 50-fold) |
| EMP-003 | 75% | 5.8 | Poor selectivity (<10-fold) |
Conclusion and Future Directions
This application note provides a comprehensive framework for the high-throughput screening of 1-Ethyl-5-methylpiperazin-2-one derivatives to identify novel kinase inhibitors. By following these detailed protocols and adhering to the principles of robust assay development and rigorous hit validation, researchers can efficiently identify promising lead compounds for further optimization in the drug discovery pipeline. The hits identified from this screen will serve as the foundation for structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new therapeutic agents.
References
-
Bastos, M. M., et al. (2014). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Dispendix. (2024). The Benefits of Automation in High Throughput Screening. Available at: [Link]
-
Ugolini, A., et al. (2013). Fluorescent biosensors for high throughput screening of protein kinase inhibitors. Proteomics. Available at: [Link]
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Application Notes and Protocols for Determining the Cytotoxicity of 1-Ethyl-5-methylpiperazin-2-one in Cancer Cell Lines
Introduction: Unveiling the Therapeutic Potential of Novel Piperazinone Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The derivative, 1-Ethyl-5-methylpiperazin-2-one, represents a novel chemical entity with potential for therapeutic applications. As with any new compound, a critical first step in its evaluation is the assessment of its cytotoxic and cytostatic effects against relevant disease models, particularly in oncology. Cytotoxicity assays are foundational in early-stage drug discovery, offering crucial insights into a compound's ability to inhibit cancer cell proliferation or induce cell death.[1]
This comprehensive guide provides a detailed framework and step-by-step protocols for the initial in vitro cytotoxicity screening of 1-Ethyl-5-methylpiperazin-2-one. We will cover the essential preliminary steps of compound handling and solubility assessment, the rationale for selecting a diverse panel of cancer cell lines, and detailed methodologies for robust and reproducible cytotoxicity assays. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity.
Part 1: Preliminary Compound Evaluation and Cell Line Selection
Compound Handling and Solubility Assessment
Prior to initiating any cellular assays, it is imperative to determine the solubility of 1-Ethyl-5-methylpiperazin-2-one in a suitable solvent and its stability in cell culture media.[2] Poor solubility can lead to inconsistent and erroneous results.[2]
Protocol 1: Kinetic Solubility Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Ethyl-5-methylpiperazin-2-one (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a clear 96-well plate, perform serial dilutions of the DMSO stock solution into phosphate-buffered saline (PBS) or the intended cell culture medium to achieve a range of final concentrations.
-
Observation: Incubate the plate at room temperature and observe for the formation of precipitate (turbidity) over time, both visually and by measuring absorbance at a wavelength of 650 nm. The highest concentration that remains clear is an approximation of the kinetic solubility.[3]
-
Solvent Concentration: It is crucial to maintain a final DMSO concentration in the cell culture that is non-toxic to the cells, typically ≤ 0.5%.
Rationale for Cancer Cell Line Selection
For a preliminary cytotoxicity screen of a novel compound, it is advisable to use a panel of well-characterized cancer cell lines from diverse tissue origins.[1] This approach provides a broader understanding of the compound's potential spectrum of activity. The following cell lines are recommended for an initial screen:
| Cell Line | Cancer Type | Key Characteristics |
| HeLa | Cervical Cancer | One of the oldest and most commonly used human cell lines. Known for its robustness and rapid growth.[4][5] |
| A549 | Lung Adenocarcinoma | A widely used model for lung cancer research.[6][7] |
| MCF-7 | Breast Adenocarcinoma | An estrogen receptor-positive cell line, valuable for studying hormone-responsive cancers.[8][9] |
| HepG2 | Hepatocellular Carcinoma | A human liver cancer cell line that retains many differentiated hepatic functions.[10][11][12][13] |
Part 2: Core Cytotoxicity and Viability Assays
This section details the protocols for two widely accepted and complementary cytotoxicity assays: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the LDH assay for measuring membrane integrity.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[14] The amount of formazan produced is proportional to the number of viable cells.[14]
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of 1-Ethyl-5-methylpiperazin-2-one in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
LDH Assay: Quantifying Cell Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16][17]
Protocol 3: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plates at 400 x g for 5 minutes.[18] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate without disturbing the cell layer.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to the supernatant in the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[18]
-
Data Analysis: Use a positive control (cells lysed with a detergent like Triton X-100) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each concentration of 1-Ethyl-5-methylpiperazin-2-one.
Part 3: Investigating the Mechanism of Cell Death: Apoptosis vs. Necrosis
If significant cytotoxicity is observed, the next logical step is to determine the mode of cell death induced by 1-Ethyl-5-methylpiperazin-2-one. The Annexin V/Propidium Iodide (PI) assay is a widely used method for distinguishing between apoptosis and necrosis.[19][20]
Annexin V/PI Staining for Apoptosis Detection
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[20][21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[20]
Protocol 4: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 1-Ethyl-5-methylpiperazin-2-one at concentrations around the determined IC₅₀ value for an appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Part 4: Data Presentation and Interpretation
Tabular Summary of Hypothetical Cytotoxicity Data
The results of the initial cytotoxicity screening can be summarized in a table for easy comparison.
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| 1-Ethyl-5-methylpiperazin-2-one | HeLa | MTT | 48 | 25.3 |
| 1-Ethyl-5-methylpiperazin-2-one | A549 | MTT | 48 | 42.1 |
| 1-Ethyl-5-methylpiperazin-2-one | MCF-7 | MTT | 48 | 15.8 |
| 1-Ethyl-5-methylpiperazin-2-one | HepG2 | MTT | 48 | > 100 |
| Doxorubicin (Control) | HeLa | MTT | 48 | 0.5 |
| Doxorubicin (Control) | A549 | MTT | 48 | 0.8 |
| Doxorubicin (Control) | MCF-7 | MTT | 48 | 0.3 |
| Doxorubicin (Control) | HepG2 | MTT | 48 | 1.2 |
Visualizing Experimental Workflows
Clear and concise diagrams of the experimental workflows are essential for reproducibility and understanding.
Figure 1: General workflow for the initial cytotoxicity screening of 1-Ethyl-5-methylpiperazin-2-one.
Figure 2: Distinguishing apoptosis and necrosis using Annexin V/PI staining.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for characterizing the cytotoxic potential of 1-Ethyl-5-methylpiperazin-2-one. A multi-assay, multi-cell line approach is crucial for generating a comprehensive initial profile of the compound's activity. Positive results from these screening assays, such as a low micromolar IC₅₀ in specific cell lines, would warrant further investigation into the compound's mechanism of action. Subsequent studies could include cell cycle analysis, measurement of reactive oxygen species (ROS) production, and assessment of effects on specific signaling pathways to further elucidate its therapeutic potential.
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Application Notes & Protocols for the Comprehensive Analysis of 1-Ethyl-5-methylpiperazin-2-one
Abstract: This document provides a detailed technical guide for the analytical characterization of 1-Ethyl-5-methylpiperazin-2-one, a heterocyclic compound frequently utilized as a key intermediate in pharmaceutical synthesis.[1] The robust and reliable analysis of such building blocks is paramount to ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs). We present validated protocols for two orthogonal and complementary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity quantification and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation and confirmation. The methodologies herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducible results.
Introduction: The Analytical Imperative
1-Ethyl-5-methylpiperazin-2-one (Molecular Formula: C₇H₁₄N₂O, Molecular Weight: 142.2 g/mol ) is a substituted piperazinone derivative.[1] Piperazine-based structures are a cornerstone in medicinal chemistry, forming the scaffold of numerous drugs.[2] Consequently, the unequivocal identification and purity assessment of intermediates like 1-Ethyl-5-methylpiperazin-2-one are non-negotiable regulatory and scientific requirements. LC-MS and NMR spectroscopy are the gold-standard techniques for this purpose. LC-MS provides exceptional sensitivity and selectivity for detecting and quantifying the target compound and any process-related impurities,[3] while NMR offers an unparalleled, non-destructive view of the molecule's atomic framework, confirming its identity and structure.[4]
Part I: Quantitative Analysis & Impurity Profiling by LC-MS
Scientific Rationale
The primary objective of the LC-MS method is to separate 1-Ethyl-5-methylpiperazin-2-one from potential impurities and accurately quantify it. A reversed-phase high-performance liquid chromatography (HPLC) approach is selected due to its suitability for separating moderately polar small organic molecules.[3] Coupling this with mass spectrometry, specifically using an electrospray ionization (ESI) source, provides high-sensitivity detection. ESI is the ionization method of choice for polar molecules as it efficiently generates protonated molecular ions ([M+H]⁺) in the gas phase with minimal fragmentation, making it ideal for molecular weight confirmation and quantitation.[5]
Method validation is a critical component, ensuring the reliability and consistency of the generated data.[6] The protocol is designed to meet the stringent criteria outlined by regulatory bodies like the ICH and FDA, covering parameters such as specificity, linearity, accuracy, and precision.[6][7][8]
LC-MS Experimental Workflow
Caption: High-level workflow for LC-MS analysis.
Detailed Protocol: LC-MS Analysis
1. Instrumentation:
-
A UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290 Infinity II).
-
A mass spectrometer, such as a Triple Quadrupole (QqQ) for targeted quantitation or a Quadrupole Time-of-Flight (Q-TOF) for high-resolution accurate mass analysis.
2. Materials and Reagents:
-
1-Ethyl-5-methylpiperazin-2-one reference standard (≥98% purity).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Methanol (LC-MS grade, for cleaning).
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 Acetonitrile/Water diluent.
-
Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Test Sample: Prepare the test sample at a target concentration of 100 ng/mL using the same diluent.
4. Chromatographic and Mass Spectrometric Conditions:
| LC Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better peak shape and enhances ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to 5% B | A gradient ensures elution of the target analyte while also cleaning the column of more non-polar impurities. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing speed and separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and improves peak shape. |
| Injection Vol. | 2 µL | Small volume minimizes potential for peak distortion. |
| MS Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The two nitrogen atoms are readily protonated, making positive mode highly sensitive for this molecule. |
| [M+H]⁺ m/z | 143.1179 (Calculated: 143.1184 for C₇H₁₅N₂O⁺) | This is the target ion for quantification and identification. |
| Capillary Voltage | 3.0 kV | Optimizes the electrospray process for stable ion generation. |
| Source Temp. | 120 °C | Prevents thermal degradation of the analyte. |
| Desolvation Temp. | 350 °C | Ensures efficient removal of solvent from the ESI droplets. |
| Desolvation Gas | Nitrogen, 800 L/hr | Facilitates the desolvation process. |
5. Data Analysis and Validation:
-
Identification: Confirm the analyte peak by its retention time and the accurate mass of its protonated molecular ion ([M+H]⁺).
-
Quantification: Use the instrument software to integrate the peak area of the [M+H]⁺ ion. Construct a linear calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) of ≥0.99.
-
Method Validation: The method's performance must be verified according to established guidelines.[6][9]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte in blank samples. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85-115% recovery for Quality Control (QC) samples. |
| Precision (RSD%) | ≤ 15% for QC samples. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. |
Part II: Definitive Structural Elucidation by NMR Spectroscopy
Scientific Rationale
While LC-MS is excellent for quantification, NMR spectroscopy provides the definitive structural proof required for compound characterization.[4] It is the only technique that provides a complete map of the carbon-hydrogen framework.[4]
-
¹H NMR: Identifies all unique proton environments in the molecule. Key information is derived from chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).[10][11]
-
¹³C NMR: Identifies all unique carbon environments. Proton-decoupled spectra provide a single peak for each unique carbon, confirming the carbon count of the molecule.
-
2D NMR (COSY): Correlation Spectroscopy (COSY) is used to establish which protons are spin-coupled to each other, confirming the connectivity of molecular fragments.[11]
Tetramethylsilane (TMS) is used as an internal standard because it provides a single, sharp signal at 0 ppm that does not typically interfere with signals from most organic compounds.[12]
NMR Experimental Workflow
Caption: Standard workflow for NMR structural analysis.
Detailed Protocol: ¹H and ¹³C NMR Analysis
1. Instrumentation:
-
400 MHz (or higher) NMR Spectrometer equipped with a 5 mm probe.
2. Materials and Reagents:
-
1-Ethyl-5-methylpiperazin-2-one sample (5-10 mg).
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% TMS.
-
5 mm NMR tubes (high precision).
3. Sample Preparation: [2]
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.
-
Add ~0.7 mL of the chosen deuterated solvent containing TMS.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution into a 5 mm NMR tube.
4. NMR Acquisition Parameters:
| Parameter | ¹H Experiment | ¹³C {¹H} Experiment |
| Pulse Program | zg30 | zgpg30 |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Spectral Width | 20 ppm | 240 ppm |
5. Data Analysis and Predicted Spectral Data: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. The resulting spectrum is then analyzed.
Predicted ¹H and ¹³C NMR Data for 1-Ethyl-5-methylpiperazin-2-one:
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Signal 1 | ~1.15 | Triplet (t) | 3H | -CH₂-CH₃ (Ethyl) |
| Signal 2 | ~1.25 | Doublet (d) | 3H | -CH-CH₃ (Methyl) |
| Signal 3 | ~2.5-3.6 | Multiplets (m) | 7H | Piperazinone ring protons + -CH₂ -CH₃ (Ethyl) |
| Signal 4 | ~1.8 (broad) | Singlet (s) | 1H | -NH - |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Signal 1 | ~170 | C =O (Amide Carbonyl) |
| Signal 2 | ~50-60 | Ring CH₂ and CH carbons |
| Signal 3 | ~45 | Ethyl C H₂ |
| Signal 4 | ~15 | Methyl C H₃ |
| Signal 5 | ~12 | Ethyl C H₃ |
Note: Actual chemical shifts can vary based on solvent and concentration. 2D COSY experiments would be used to confirm the coupling between the ethyl protons and between the C5-proton and the C5-methyl protons.
Conclusion
The LC-MS and NMR protocols detailed in this guide provide a comprehensive and robust framework for the analysis of 1-Ethyl-5-methylpiperazin-2-one. The LC-MS method offers the high sensitivity required for accurate quantification and the detection of trace-level impurities, a critical aspect of quality control in pharmaceutical manufacturing. The NMR protocols provide the definitive structural confirmation necessary to unequivocally identify the compound. Together, these orthogonal techniques form a self-validating system that ensures the identity, purity, and quality of this important synthetic intermediate, thereby supporting the development of safe and effective pharmaceuticals.
References
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Title: Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins Source: Bioanalysis URL: [Link]
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Title: The Basics of Interpreting a Proton (1H) NMR Spectrum Source: ACD/Labs URL: [Link]
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Title: How to validate a bioanalytical LC-MS/MS method for PK studies? Source: Patsnap Synapse URL: [Link]
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Title: NMR Spectroscopy Source: Michigan State University Chemistry URL: [Link]
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Title: 6.6 ¹H NMR Spectra and Interpretation (Part I) Source: KPU Pressbooks - Organic Chemistry I URL: [Link]
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Title: Validation of a LC-MS/MS method for the determination of drugs in wastewater using a three-phase solvent system. Source: Semantic Scholar URL: [Link]
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Title: (R)-1-Ethyl-5-methylpiperazin-2-one Source: MySkinRecipes URL: [Link]
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Title: NMR - Interpretation Source: Chemistry LibreTexts URL: [Link]
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Title: A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION Source: IJRAR (International Journal of Research and Analytical Reviews) URL: [Link]
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Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]
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Introduction: The Versatility of the Piperazinone Scaffold
An Application Note and Protocol for the N-Alkylation of 5-Methylpiperazin-2-one
The 5-methylpiperazin-2-one moiety is a privileged scaffold in medicinal chemistry and drug development. As a constrained cyclic diamine, it provides a rigid backbone that can be strategically functionalized to orient substituents in three-dimensional space, enabling precise interactions with biological targets. N-alkylation at the N4 position is a primary and powerful strategy to modulate the pharmacological profile of these molecules. Introducing diverse alkyl groups can significantly impact a compound's receptor affinity, selectivity, solubility, metabolic stability, and overall pharmacokinetic properties.
This guide provides a detailed overview of the chemical principles and step-by-step protocols for the successful N-alkylation of 5-methylpiperazin-2-one. It is designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for synthesizing libraries of N-substituted piperazinone derivatives. We will explore two primary, field-proven methodologies: Direct Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination.
Chemical Principles and Mechanistic Overview
The 5-methylpiperazin-2-one structure contains two nitrogen atoms with distinct chemical reactivity. The N1 nitrogen is part of an amide (lactam) linkage, and its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic. In contrast, the N4 nitrogen is a secondary amine, and its lone pair is readily available for nucleophilic attack. Consequently, N-alkylation occurs selectively at the N4 position under standard conditions.
Method 1: Direct N-Alkylation with Alkyl Halides (SN2 Reaction)
This is the most straightforward approach, analogous to the Williamson ether synthesis, where a deprotonated amine acts as a nucleophile.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The secondary amine on the piperazinone ring attacks the electrophilic carbon of an alkyl halide (or other substrates with a good leaving group, like tosylates), displacing the halide and forming a new carbon-nitrogen bond.[2][5]
The reaction requires a base to deprotonate the N4 amine, enhancing its nucleophilicity. The choice of base and solvent is critical to prevent side reactions and ensure high yields. Non-nucleophilic, moderately strong bases like potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) are commonly used. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are ideal as they can solvate the cation of the base without interfering with the nucleophile.[1][6]
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a milder and highly versatile method for N-alkylation, particularly useful when the desired alkyl halide is unstable or commercially unavailable.[7][8][9] This one-pot reaction involves two key steps:
-
Imine/Iminium Ion Formation: The secondary amine of 5-methylpiperazin-2-one reacts with an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form a positively charged iminium ion.
-
In-situ Reduction: A mild and selective reducing agent, introduced into the same pot, reduces the iminium ion to the corresponding tertiary amine.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation because it is mild enough not to reduce the starting aldehyde or ketone, is stable under mildly acidic conditions that favor iminium ion formation, and is highly selective for the iminium intermediate.[6][10]
Experimental Workflow Visualization
The general workflow for the N-alkylation of 5-methylpiperazin-2-one, from setup to final product, is outlined below.
Caption: General experimental workflow for N-alkylation.
Protocol A: Direct N-Alkylation with Benzyl Bromide
This protocol describes a representative procedure for the N-alkylation of 5-methylpiperazin-2-one using benzyl bromide as the alkylating agent.
Materials and Equipment:
-
5-methylpiperazin-2-one
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, stir bar, reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Safety Precautions:
-
Always work in a well-ventilated fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12]
-
Benzyl bromide is a lachrymator and is corrosive. Handle with extreme care.
-
DMF is a potential reproductive toxin. Avoid inhalation and skin contact.[11]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[11][12]
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-methylpiperazin-2-one (1.0 eq.).
-
Add anhydrous DMF (approx. 10 mL per 1 g of starting material).
-
Add anhydrous potassium carbonate (2.0 eq.) to the suspension. The base serves to deprotonate the secondary amine.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 1-benzyl-5-methylpiperazin-2-one.
Protocol B: N-Alkylation via Reductive Amination with Benzaldehyde
This protocol provides an alternative method using an aldehyde and a mild reducing agent.
Materials and Equipment:
-
5-methylpiperazin-2-one
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Glacial acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification equipment
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.[11]
-
Wear appropriate PPE. Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water. Handle in a dry environment.[12][13]
-
DCE is a suspected carcinogen. Use with caution and appropriate containment.
-
Consult the SDS for all reagents before use.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-methylpiperazin-2-one (1.0 eq.) and anhydrous DCE or DCM (approx. 15 mL per 1 g of starting material).
-
Add benzaldehyde (1.1 eq.). A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The addition may cause some effervescence.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-benzyl-5-methylpiperazin-2-one.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the direct N-alkylation of piperazine derivatives, which can be adapted for 5-methylpiperazin-2-one.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | DMF | 90 | - | High | [6] |
| 1-Bromobutane | K₂CO₃ | THF | Reflux | 12-16 | 88 | [6] |
| Ethyl iodide | DIPEA | MeCN | Room Temp | 1-24 | - | [6] |
| Benzyl chloride | K₂CO₃ | DMF | Room Temp | 24 | 95 | [6] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive alkylating agent.- Insufficiently strong or wet base.- Low reaction temperature. | - Check the purity of the alkyl halide.- Use freshly dried base and anhydrous solvent.- Increase the reaction temperature or prolong the reaction time. |
| Formation of Side Products | - Over-alkylation (quaternary salt formation).- Elimination reaction (for secondary/tertiary alkyl halides). | - Use a slight excess of the piperazinone or add the alkyl halide slowly.- Use a primary alkyl halide if possible, as they are less prone to elimination.[2][4][5] |
| Starting Material Remains | - Incomplete reaction.- Insufficient amount of alkylating agent or base. | - Extend the reaction time.- Ensure at least stoichiometric amounts of reagents are used. Check reagent purity. |
| Difficult Purification | - Co-elution of product and byproducts.- Presence of inorganic salts in the crude product. | - Optimize the chromatography eluent system.- Ensure the aqueous work-up is thorough to remove all water-soluble impurities and salts.[14] |
Visualization of the SN2 Mechanism
Caption: Mechanism of direct N-alkylation via SN2.
Conclusion
The N-alkylation of 5-methylpiperazin-2-one is a fundamental transformation for generating novel chemical entities with potential therapeutic applications. Both direct alkylation with alkyl halides and reductive amination offer robust and versatile pathways to a wide array of N-substituted derivatives. The choice of method depends on the availability of starting materials, the desired substituent, and the required reaction conditions. By understanding the underlying mechanisms and carefully controlling reaction parameters as outlined in these protocols, researchers can efficiently synthesize and explore the chemical space around this valuable piperazinone core.
References
- Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-4.
-
Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]
- (S)-1-N-Boc-2-methyl-piperazine Safety Data Sheet. AK Scientific, Inc.
-
Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Available at: [Link]
-
Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis. Bartleby.com. Available at: [Link]
- Purification of piperazine. Google Patents.
-
Mitsunobu reaction. Organic Synthesis. Available at: [Link]
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Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
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What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]
-
Mitsunobu reaction. chemeurope.com. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
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Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. ResearchGate. Available at: [Link]
-
New synthetic reactions. Alkylation of lactam derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]
-
Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Available at: [Link]
- Method of producing n-alkyl lactams. Google Patents.
-
Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT1A receptor ligands. ResearchGate. Available at: [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. Available at: [Link]
-
Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. Available at: [Link]
-
Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. Available at: [Link]
-
An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Semantic Scholar. Available at: [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available at: [Link]
- Method for preparing n-alkyl-piperazines. Google Patents.
-
Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications. Available at: [Link]
-
1-ethyl-5-methylpiperazin-2-one. Alchemist-pharm. Available at: [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
- Process for preparing 2,5-diketopiperazine derivatives. Google Patents.
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The Strategic Application of 1-Ethyl-5-methylpiperazin-2-one in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Piperazin-2-one Scaffold as a Privileged Motif in Drug Discovery
In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The piperazin-2-one nucleus represents one such scaffold, consistently appearing in a diverse array of biologically active compounds.[1] Its inherent structural features, including a constrained cyclic diamine and a lactam functionality, provide a versatile platform for the spatial presentation of pharmacophoric elements, influencing solubility, metabolic stability, and target engagement. This guide focuses on a specific and increasingly relevant derivative, 1-Ethyl-5-methylpiperazin-2-one, a chiral building block that offers unique advantages in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).
Recent research has highlighted the potential of piperazine derivatives in modulating key neurotransmitter systems, including serotonergic and dopaminergic pathways.[2] The strategic introduction of substituents on the piperazine ring, such as the ethyl group at the N1 position and the methyl group at the C5 position in 1-Ethyl-5-methylpiperazin-2-one, allows for fine-tuning of a compound's pharmacological profile. This application note will provide a comprehensive overview of the utility of 1-Ethyl-5-methylpiperazin-2-one, including a detailed synthetic protocol, its application in the synthesis of bioactive molecules, and a discussion of its role in the development of next-generation therapeutics.
The Significance of 1-Ethyl-5-methylpiperazin-2-one in CNS Drug Development
The 1-Ethyl-5-methylpiperazin-2-one scaffold is particularly valuable in the development of agents targeting CNS disorders. Its structure is frequently employed as a key intermediate in the synthesis of selective modulators of dopamine and serotonin receptors.[2] The chirality at the C5 position, when appropriately controlled, can lead to enhanced binding affinity and selectivity for specific receptor subtypes, a critical factor in minimizing off-target effects and improving the therapeutic index of a drug candidate.
The N1-ethyl group can play a crucial role in modulating pharmacokinetic properties, such as membrane permeability and metabolic stability. Furthermore, the remaining secondary amine at the N4 position provides a convenient handle for further chemical elaboration, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and optimize for desired biological activity. This inherent modularity makes 1-Ethyl-5-methylpiperazin-2-one an attractive starting point for the construction of compound libraries for high-throughput screening.
Detailed Synthetic Protocol for (R/S)-1-Ethyl-5-methylpiperazin-2-one
The following protocol describes a plausible and robust method for the synthesis of 1-Ethyl-5-methylpiperazin-2-one, based on established methodologies for the preparation of related piperazinone derivatives. This two-step procedure involves the initial formation of a linear diamine precursor followed by an intramolecular cyclization.
Part 1: Synthesis of N1-Ethyl-N2-(1-carboxyethyl)ethane-1,2-diamine
This initial step involves the reaction of N-ethylethylenediamine with an alanine ester.
Materials and Reagents:
-
N-ethylethylenediamine
-
Methyl or Ethyl 2-bromopropionate
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of N-ethylethylenediamine (1.0 eq) in acetonitrile (10 mL/mmol of diamine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethylamine (2.2 eq).
-
Addition of Alanine Derivative: Slowly add methyl 2-bromopropionate (1.1 eq) to the stirred solution at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to yield the desired N1-Ethyl-N2-(1-carboxyethyl)ethane-1,2-diamine ester.
-
Saponification (Optional): If the free acid is desired for the subsequent cyclization, the ester can be saponified by dissolving it in a mixture of methanol and water and adding sodium hydroxide (1.5 eq). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The methanol is then removed under reduced pressure, and the aqueous solution is acidified with HCl to precipitate the product, which can be collected by filtration.
Part 2: Intramolecular Cyclization to 1-Ethyl-5-methylpiperazin-2-one
This step involves the cyclization of the amino acid derivative to form the piperazinone ring.
Materials and Reagents:
-
N1-Ethyl-N2-(1-carboxyethyl)ethane-1,2-diamine (from Part 1)
-
Toluene or Xylene
-
Dean-Stark apparatus
Step-by-Step Procedure:
-
Reaction Setup: Place the N1-Ethyl-N2-(1-carboxyethyl)ethane-1,2-diamine (1.0 eq) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Add toluene (20 mL/mmol of starting material).
-
Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap, driving the cyclization reaction to completion. The reaction progress can be monitored by the amount of water collected and by TLC or LC-MS.
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The crude 1-Ethyl-5-methylpiperazin-2-one can be purified by vacuum distillation or by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the pure product.
Characterization:
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., lactam carbonyl).
Application in the Synthesis of Bioactive Molecules: A Case Study Approach
The utility of 1-Ethyl-5-methylpiperazin-2-one is best illustrated through its application in the synthesis of potential drug candidates. While specific named drug candidates incorporating this exact moiety are not yet widely disclosed in the public domain, its structural similarity to intermediates used in the synthesis of compounds targeting dopamine and serotonin receptors suggests its direct applicability in these areas.
For instance, the N4 position of 1-Ethyl-5-methylpiperazin-2-one can be readily functionalized via reductive amination or nucleophilic substitution to introduce various aryl or heteroaryl moieties known to interact with G-protein coupled receptors (GPCRs).
Exemplary Synthetic Scheme:
The following scheme illustrates a general approach for the elaboration of 1-Ethyl-5-methylpiperazin-2-one into a more complex, potentially bioactive molecule.
Caption: General workflow for the functionalization of 1-Ethyl-5-methylpiperazin-2-one.
This synthetic flexibility allows for the rapid generation of a library of analogs for SAR studies, enabling the optimization of properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Structure-Activity Relationship (SAR) Insights
The piperazin-2-one core offers several points for structural modification, each influencing the biological activity of the resulting compound.
| Position | Modification | Potential Impact on Biological Activity |
| N1 | Ethyl group | Influences lipophilicity, membrane permeability, and metabolic stability. |
| C5 | Methyl group (chiral center) | Can confer stereoselectivity in receptor binding, leading to improved potency and reduced off-target effects. |
| N4 | Site for diverse substitutions | Introduction of aryl, heteroaryl, or other functional groups to interact with specific receptor binding pockets. |
| C3, C6 | Further functionalization | Potential for introducing additional pharmacophoric features, although less commonly explored. |
Conclusion and Future Perspectives
1-Ethyl-5-methylpiperazin-2-one is a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its privileged scaffold, combined with the strategic placement of ethyl and methyl substituents, provides a solid foundation for the development of potent and selective modulators of CNS targets. The synthetic accessibility and potential for diverse functionalization make it an ideal starting point for lead discovery and optimization campaigns. As our understanding of the intricate biology of CNS disorders deepens, the demand for precisely engineered small molecules will continue to grow. Chiral building blocks like 1-Ethyl-5-methylpiperazin-2-one are poised to play a significant role in meeting this demand, enabling the creation of safer and more effective medicines for a range of neurological and psychiatric conditions.
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Application Notes and Protocols for the In Vitro Biological Evaluation of Novel Piperazinone Compounds
Introduction
The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These nitrogen-containing heterocycles are of significant interest to researchers in drug discovery and development due to their synthetic tractability and their ability to interact with various biological targets. This guide provides a comprehensive overview and detailed protocols for the in vitro biological evaluation of novel piperazinone compounds, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities. The methodologies described herein are designed to be robust and reproducible, providing the foundation for a thorough preclinical assessment of new chemical entities.
The unique physicochemical properties of the piperazine ring, such as its high polarity and capacity for hydrogen bond formation, often lead to favorable pharmacokinetic profiles.[1] This versatility has led to the development of piperazinone derivatives as potent agents against a variety of diseases. This document will detail the necessary steps to elucidate the biological potential of newly synthesized piperazinone analogues.
Part 1: Anticancer Activity Evaluation
A significant area of research for piperazinone derivatives is their potential as anticancer agents.[1] These compounds have been shown to induce cytotoxic effects in tumor cells through various mechanisms, including the inhibition of signaling pathways that control cell proliferation and survival.[1]
Core Causality: Why Piperazinones Show Anticancer Promise
Arylpiperazines, a subset of piperazinone derivatives, have demonstrated the ability to arrest the cell cycle and inhibit critical signaling pathways, such as the PI3K/Akt pathway, which is often overactive in many human cancers.[1] The structural flexibility of the piperazinone core allows for modifications that can enhance potency and selectivity for cancer cells over normal cells.[2]
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for anticancer evaluation of piperazinone compounds.
Protocol 1: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[1]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HT-29 colon cancer) and a normal cell line (e.g., MRC-5 lung fibroblasts) in a 96-well plate at a density of 3,000-5,000 cells per well.[3][4] Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]
-
Compound Treatment: Prepare serial dilutions of the piperazinone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]
-
Incubation: Incubate the plates for a predetermined period, typically 24 to 72 hours, depending on the cell line and the expected activity of the compounds.[1][3]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[1]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes, providing a measure of cytotoxicity.[3][5]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[3]
-
Sample Collection: After the desired incubation period, centrifuge the plate at 250 x g for 3-5 minutes.[3] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[3]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.[3]
Data Presentation: Cytotoxicity of Novel Piperazinone Derivatives
Summarize the IC₅₀ values in a clear and organized table to facilitate comparison between different compounds and cell lines.
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HT-29 (Colon Cancer) IC₅₀ (µM) | MRC-5 (Normal Lung) IC₅₀ (µM) | Selectivity Index (MRC-5/A549) |
| Example 1 | 1.5 | 2.1 | >50 | >33.3 |
| Example 2 | 10.2 | 15.8 | >100 | >9.8 |
| Doxorubicin | 0.8 | 1.2 | 5.4 | 6.75 |
Note: The data presented are for illustrative purposes only.
Part 2: Antimicrobial Activity Evaluation
With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents.[1] Piperazine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[6]
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for antimicrobial evaluation of piperazinone compounds.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms, which may include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[6]
-
Compound Dilution: Perform serial two-fold dilutions of the piperazinone compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.[1] Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[1]
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Step-by-Step Methodology:
-
Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Part 3: Enzyme Inhibition Assays
Piperazinone derivatives have been investigated as inhibitors of various enzymes, including tyrosinase and phosphodiesterases (PDEs).[7][8]
Protocol 5: Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.[9]
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, mushroom tyrosinase enzyme, and the piperazinone test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period at a controlled temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, L-DOPA.
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value for each compound. Kinetic studies can also be performed to determine the type of inhibition.[7]
Conclusion
The in vitro biological evaluation of novel piperazinone compounds is a critical step in the drug discovery process. The protocols outlined in this guide provide a robust framework for assessing the anticancer, antimicrobial, and enzyme inhibitory potential of these versatile molecules. By systematically applying these methodologies, researchers can identify promising lead compounds for further development. It is crucial to remember that these are generalized protocols, and optimization may be necessary for specific compounds and biological systems.
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Jafari, E., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 438-446. Available from: [Link]
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Arote, R. B., et al. (2018). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 10(2), 116-126. Available from: [Link]
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Wang, L., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]
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Owska, I., et al. (2022). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 27(21), 7299. Available from: [Link]
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Patel, H. V., & Patel, K. D. (2011). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia, 8(2), 599-604. Available from: [Link]
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Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available from: [Link]
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Yadav, P., et al. (2024). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Bioorganic Chemistry, 151, 107677. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Piperazine Derivatives. Available from: [Link]
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Jafari, E., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed. Available from: [Link]
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Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Semantic Scholar. Available from: [Link]
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NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available from: [Link]
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International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. Available from: [Link]
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Chimento, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(23), 5727. Available from: [Link]
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Al-Rashida, M., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(15), 4983. Available from: [Link]
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Chaudhary, A., et al. (2012). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Available from: [Link]
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ResearchGate. (2025). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Available from: [Link]
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ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Available from: [Link]
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Ghamari, N., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 59. Available from: [Link]
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Al-Wahaibi, L. H., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3731. Available from: [Link]
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Application Note & Protocol: A Scalable Approach to the Synthesis and Purification of 1-Ethyl-5-methylpiperazin-2-one
Abstract: This document provides a comprehensive guide for the large-scale synthesis and purification of 1-Ethyl-5-methylpiperazin-2-one, a key intermediate in pharmaceutical development. The protocol herein is designed for scalability, emphasizing robust reaction conditions, efficient purification strategies, and stringent safety measures. We will delve into the chemical principles underpinning each step, offering a protocol that is both reproducible and validated by established chemical literature.
Introduction
1-Ethyl-5-methylpiperazin-2-one is a substituted piperazinone that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features make it a versatile scaffold, particularly in the development of agents targeting the central nervous system.[1] The ability to produce this intermediate at scale with high purity is therefore critical for advancing drug discovery programs.
This guide outlines a two-step synthetic sequence followed by a robust purification protocol. The synthesis is based on well-established N-alkylation and cyclization methodologies prevalent in the synthesis of piperazine derivatives.[2]
Overall Workflow
The synthesis of 1-Ethyl-5-methylpiperazin-2-one is achieved through a sequential process, starting with the synthesis of the piperazinone core, followed by N-alkylation. The final product is then purified to meet the high-purity requirements of pharmaceutical applications.
Caption: Overall workflow for the synthesis and purification of 1-Ethyl-5-methylpiperazin-2-one.
Large-Scale Synthesis Protocol
Step 1: Synthesis of 5-methylpiperazin-2-one
The initial step involves the formation of the piperazinone ring. A common and scalable method is the cyclization of an appropriate diamine precursor. In this protocol, we will adapt a method involving the cyclization of an N-protected amino acid derivative.[3]
Reaction Scheme: (A suitable reaction scheme would be depicted here, showing the cyclization of a derivative of alanine with an ethylenediamine equivalent, followed by deprotection to yield 5-methylpiperazin-2-one.)
Materials and Equipment:
-
N-benzyloxycarbonyl-L-alanine methyl ester
-
Ethylenediamine
-
Methanol
-
Palladium on carbon (10 wt. %)
-
Hydrogen source
-
Large-scale reaction vessel with overhead stirring, temperature control, and inert atmosphere capabilities
-
Filtration apparatus
Protocol:
-
Cyclization: In a suitable reaction vessel, dissolve N-benzyloxycarbonyl-L-alanine methyl ester in methanol. Add an excess of ethylenediamine and heat the mixture to reflux for 12-18 hours. Monitor the reaction by HPLC or TLC until completion.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove excess ethylenediamine and methanol. The resulting crude product can be taken to the next step without further purification.
-
Deprotection: Dissolve the crude product in methanol and transfer to a hydrogenation reactor. Add 10% palladium on carbon catalyst. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.[3]
-
Isolation: Once the reaction is complete (monitored by the cessation of hydrogen uptake), carefully vent the reactor and filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain crude 5-methylpiperazin-2-one.
Step 2: N-Ethylation of 5-methylpiperazin-2-one
This step introduces the ethyl group onto the nitrogen atom of the piperazinone ring. Reductive amination is a scalable and efficient method for this transformation.[2][4]
Reaction Scheme: (A reaction scheme showing the reaction of 5-methylpiperazin-2-one with acetaldehyde in the presence of a reducing agent to form 1-Ethyl-5-methylpiperazin-2-one.)
Materials and Equipment:
-
5-methylpiperazin-2-one (from Step 1)
-
Acetaldehyde
-
Sodium triacetoxyborohydride or other suitable reducing agent
-
Dichloromethane (DCM) or another suitable solvent
-
Reaction vessel with inert atmosphere and temperature control
Protocol:
-
Reaction Setup: To a solution of 5-methylpiperazin-2-one in DCM, add acetaldehyde. Cool the mixture to 0 °C.
-
Reduction: Slowly add sodium triacetoxyborohydride in portions, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield crude 1-Ethyl-5-methylpiperazin-2-one.
Purification Protocol
For large-scale operations, purification by crystallization or distillation is preferred over chromatography.
Method 1: Crystallization
-
Dissolve the crude 1-Ethyl-5-methylpiperazin-2-one in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol).
-
Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Vacuum Distillation
-
Set up a distillation apparatus for vacuum distillation.
-
Heat the crude product under reduced pressure.
-
Collect the fraction corresponding to the boiling point of 1-Ethyl-5-methylpiperazin-2-one.
Quality Control and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Method | Expected Result |
| Purity | HPLC | >98% |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of 1-Ethyl-5-methylpiperazin-2-one |
| Mass | Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight (143.2 g/mol ) |
| Appearance | Visual | White to off-white solid |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[5][6][7][8][9]
-
Piperazine and its derivatives: Can cause skin and eye irritation, and may cause allergic skin reactions. Avoid inhalation of dust and vapors.[5][8]
-
Acetaldehyde: Is a flammable liquid and should be handled with care.
-
Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas.
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.[9]
References
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Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). Retrieved from [Link]
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-
MySkinRecipes. (n.d.). (R)-1-Ethyl-5-methylpiperazin-2-one. Retrieved from [Link]
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
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-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Alchemist-pharm. (n.d.). 1-ethyl-5-methylpiperazin-2-one. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 6. N-Alkylation of N-benzylpiperazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
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PubMed. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Retrieved from [Link]
-
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MDPI. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]
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PubChemLite. (n.d.). 5-ethyl-1-methylpiperazin-2-one (C7H14N2O). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1000577-11-6| Chemical Name : 1-Ethyl-5-methylpiperazin-2-one. Retrieved from [Link]
-
Cambridge Open Engage. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for 1-Ethyl-5-methylpiperazin-2-one synthesis
Welcome to the technical support center for the synthesis of 1-Ethyl-5-methylpiperazin-2-one (CAS 1000577-11-6). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-proven insights into the common synthetic routes, optimization strategies, and troubleshooting for this valuable chiral intermediate.[1] Our goal is to move beyond simple step-by-step instructions and explain the underlying chemical principles to empower you to overcome challenges in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 1-Ethyl-5-methylpiperazin-2-one?
A1: There are two principal and highly viable synthetic strategies for constructing the 1-Ethyl-5-methylpiperazin-2-one scaffold:
-
Route A: Intramolecular Cyclization: This convergent approach involves synthesizing a linear precursor containing all the necessary atoms and then inducing ring closure. A common method is the reaction between an N-alkyldiamine (like N-ethylethylenediamine) and an activated α-haloacyl halide (like 2-bromopropionyl bromide), followed by a base-mediated cyclization. This route is often preferred for establishing the stereocenter at the C5 position early in the synthesis.[2][3]
-
Route B: N-Alkylation of a Piperazinone Core: This method begins with a pre-formed 5-methylpiperazin-2-one ring, which is then N-alkylated using an ethylating agent (e.g., ethyl iodide, ethyl bromide). While conceptually straightforward, this route requires careful control to ensure selective mono-alkylation on the desired nitrogen (N1) and to prevent common side reactions.[4][5]
Q2: The target molecule is chiral. How is stereochemical control addressed in these syntheses?
A2: The stereocenter at the C5 position (bearing the methyl group) is critical.
-
In Route A (Cyclization) , stereocontrol is typically achieved by using a chiral starting material. For instance, starting with an enantiomerically pure amino acid like D- or L-alanine allows for the synthesis of the corresponding (R)- or (S)-5-methylpiperazin-2-one precursor. A patented method for a similar chiral piperazinone involves hydrogenation and cyclization of a precursor derived from an amino acid ester, which effectively preserves the stereochemistry.[2]
-
In Route B (N-Alkylation) , one would start with an enantiomerically pure (R)- or (S)-5-methylpiperazin-2-one. The subsequent N-alkylation step does not affect the existing stereocenter.
-
If a racemic synthesis is performed, the final product must be resolved into its constituent enantiomers using chiral chromatography (HPLC or SFC), which requires specialized chiral stationary phases.[6][][8][9][10]
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most prevalent side reaction is di-alkylation in Route B. Since the product, 1-Ethyl-5-methylpiperazin-2-one, still has a secondary amine (N4-H), it can react with a second molecule of the ethylating agent. This can be minimized by:
- Using a large excess of the starting piperazinone: This statistically favors the reaction of the ethylating agent with the more abundant starting material.
- Slow addition of the alkylating agent: Maintaining a low concentration of the ethylating agent helps prevent the second addition.[4]
- Using a protecting group: The N4-H can be protected (e.g., with a Boc group), followed by alkylation at N1 and subsequent deprotection. This is a longer but often cleaner route.[4][11]
- O-Alkylation: Lactam oxygen can also be alkylated, especially with highly reactive alkylating agents or strong bases, forming an imino ether. Using milder bases like K₂CO₃ or Cs₂CO₃ can disfavor this pathway compared to stronger bases like NaH.
Q4: Which analytical techniques are essential for monitoring reaction progress and characterizing the final product?
A4: A combination of techniques is crucial:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction's progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of starting materials, intermediates, and the product by mass, and to identify potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the final structure.[12][13][14] See the predicted spectral data in Table 3.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product if a stereoselective synthesis was performed.[6][]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-Ethyl-5-methylpiperazin-2-one.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: Alkylating agent has degraded; base is hygroscopic and has absorbed water. 2. Insufficient Temperature: Reaction may have a high activation energy. 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. | 1. Use fresh, high-purity reagents. Ensure bases like K₂CO₃ are dried before use. 2. Gradually increase the reaction temperature (e.g., from room temperature to 50-60 °C) while monitoring with TLC/LC-MS. 3. Switch to a more polar aprotic solvent like DMF or NMP, or add a phase-transfer catalyst if dealing with poor solubility. |
| Formation of a Major By-product with M+28 Mass | Di-alkylation: A second ethyl group has been added to the N4 position of the product. | 1. Modify Stoichiometry: Use a larger excess (3-5 equivalents) of the starting 5-methylpiperazin-2-one relative to the ethylating agent. 2. Control Reagent Addition: Add the ethyl iodide/bromide slowly via a syringe pump over several hours. 3. Lower Temperature: Run the reaction at a lower temperature to decrease the rate of the second alkylation, which is often slower than the first. |
| Multiple Unidentified Spots on TLC | 1. Reaction Decomposition: At elevated temperatures, starting materials or products may be unstable. 2. Complex Side Reactions: O-alkylation, elimination of the alkyl halide, or polymerization. | 1. Run the reaction at a lower temperature for a longer period. 2. Use a milder base (e.g., Cs₂CO₃ instead of K₂CO₃). Consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction with less reactive alkyl chlorides or bromides at lower temperatures, as it generates the more reactive alkyl iodide in situ.[15] |
| Product is Difficult to Purify / Co-elutes with Starting Material | Similar Polarity: The product and starting material have very similar polarities, making chromatographic separation challenging. | 1. Optimize Chromatography: Use a shallower solvent gradient in your column chromatography. Test different solvent systems (e.g., DCM/MeOH, EtOAc/Heptane with an amine additive like Et₃N). 2. Derivatization: If separation is impossible, consider protecting the N4-H of the product with a Boc group. The resulting Boc-protected product will have a significantly different polarity, making it easy to separate from the unreacted starting material. The Boc group can then be removed. |
| Low or No Enantiomeric Excess (ee) in Chiral Synthesis | Racemization: The chiral center may be susceptible to racemization under the reaction conditions. Impure Starting Material: The initial chiral precursor was not enantiomerically pure. | 1. Check Base Strength: A strong base could potentially deprotonate the C5 position, leading to racemization. Use a milder, non-nucleophilic base. 2. Verify Precursor Purity: Always confirm the enantiomeric purity of your starting materials using chiral HPLC before beginning the synthesis. |
Experimental Protocols & Methodologies
Route A: Intramolecular Cyclization Approach
This route builds the ring from a linear precursor, offering good control over substitution patterns. The key steps are the formation of an amide bond followed by a nucleophilic substitution to close the ring.
Caption: Workflow for Route A: Intramolecular Cyclization.
Step-by-Step Protocol:
-
Amide Formation: To a solution of N-ethylethylenediamine (1.1 eq) and triethylamine (2.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of 2-bromopropionyl bromide (1.0 eq) in DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the intermediate by LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude amide intermediate in acetonitrile. Add potassium carbonate (3.0 eq) and heat the mixture to reflux (approx. 82 °C).
-
Finalization: Monitor the ring closure by LC-MS. Once complete (typically 12-18 hours), cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to yield 1-Ethyl-5-methylpiperazin-2-one.
Route B: N-Alkylation of 5-Methylpiperazin-2-one
This is a more direct approach but requires careful control to achieve mono-alkylation.
Caption: Workflow for Route B: N-Alkylation.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 5-methylpiperazin-2-one (2.0 eq) in acetone, add finely ground potassium carbonate (3.0 eq).
-
Reagent Addition: Add ethyl iodide (1.0 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to 50 °C and stir for 8-12 hours. The progress should be monitored carefully by LC-MS, observing the disappearance of ethyl iodide and the ratio of mono- to di-alkylated product.
-
Work-up: After cooling, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water to remove any remaining salts and unreacted starting material (which is more water-soluble). Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude material via flash chromatography on silica gel (e.g., 5% MeOH in DCM) to separate the desired mono-alkylated product from any di-alkylated by-product.
Data Summary & Characterization
Table 2: Reagent Properties and Roles
| Reagent | Formula | M.W. | Role | Key Considerations |
| 5-Methylpiperazin-2-one | C₅H₁₀N₂O | 114.15 | Starting Material (Route B) | Can be synthesized from alanine derivatives.[2] |
| N-Ethylethylenediamine | C₄H₁₂N₂ | 88.15 | Starting Material (Route A) | Ensure high purity; can be prepared via several methods.[16] |
| Ethyl Iodide | C₂H₅I | 155.97 | Alkylating Agent | Highly reactive but light-sensitive. Store appropriately. Can be generated in situ.[17] |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | Mild, inexpensive base. Must be anhydrous for best results. |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Solvent | Common polar aprotic solvent suitable for SN2 reactions. |
Table 3: Predicted Spectroscopic Data for 1-Ethyl-5-methylpiperazin-2-one
Note: This data is predicted based on analogous structures and standard chemical shift values, as experimental spectra are not widely published. It serves as a guide for characterization.[13][18][19]
| Analysis | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.5-3.7 (m, 1H, CH -CH₃), ~3.2-3.4 (q, 2H, N-CH ₂-CH₃), ~2.8-3.1 (m, 4H, ring CH₂), ~2.5 (br s, 1H, NH ), ~1.25 (d, 3H, C-CH ₃), ~1.1 (t, 3H, N-CH₂-CH ₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~168-170 (C=O), ~55 (C5), ~50-52 (ring CH₂), ~45-48 (ring CH₂), ~42 (N-CH₂), ~18-20 (C5-CH₃), ~12-14 (N-CH₂-CH₃). |
| Mass Spec (ESI+) | m/z: 143.12 [M+H]⁺, 165.10 [M+Na]⁺. |
References
-
MySkinRecipes. (n.d.). (R)-1-Ethyl-5-methylpiperazin-2-one. Retrieved from [Link]
-
ChemSigma. (n.d.). 1-ETHYL-5-METHYLPIPERAZIN-2-ONE. Retrieved from [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Basic 1H- and 13C-NMR Spectroscopy. Cengage Learning.
-
Popa, M., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 6241. Available from: [Link]
-
DiMaio, J., & Belleau, B. (1989). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 1687-1689. Available from: [Link]
-
Alchemist-pharm. (n.d.). 1-ethyl-5-methylpiperazin-2-one. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1000577-11-6| Chemical Name : 1-Ethyl-5-methylpiperazin-2-one. Retrieved from [Link]
-
Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. Available from: [Link]
-
Kulkarni, A. R., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(15), 2854–2867. Available from: [Link]
-
ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from [Link]
- Google Patents. (n.d.). CN1962649A - Process for synthesizing N-ethyl piperazidine.
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]
-
Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two.... Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
Regis Technologies. (2020). Chiral Separations Techniques - Video. Retrieved from [Link]
- Google Patents. (n.d.). CN102816071B - Synthesis method of N-ethyl ethylene diamine.
-
Mastitski, A., et al. (2017). Potassium iodide catalysis in the alkylation of protected hydrazines. Proceedings of the Estonian Academy of Sciences, 66(1), 38. Available from: [Link]
-
National Institutes of Health. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Retrieved from [Link]
-
Scribd. (n.d.). N Ethyl Ethylenediamine. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines.... Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]
-
Quora. (n.d.). What is the reaction between ethyl iodide and methyliodide?. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]
Sources
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- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. Synthesis of chiral piperazin-2-ones as model peptidomimetics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Troubleshooting Low Yield in Piperazin-2-one Cyclization Reactions
Welcome to the technical support center for piperazin-2-one cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of piperazin-2-one and its derivatives. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive laboratory experience to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: My piperazin-2-one cyclization is resulting in a low yield. What are the most common causes?
Low yields in piperazin-2-one cyclization reactions can stem from several factors, often related to suboptimal reaction conditions, reagent quality, or the presence of competing side reactions. The most common culprits include:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or inadequate temperature. Monitoring the reaction progress using techniques like TLC or LC-MS is crucial to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.[1]
-
Side Reactions: The formation of byproducts is a significant cause of low yields. A common side reaction is the formation of di-substituted piperazine derivatives, where both nitrogen atoms of the piperazine precursor react.[1][2] Polymerization of starting materials can also occur, especially with highly reactive substrates.[3]
-
Suboptimal Reagent Stoichiometry: The molar ratio of the reactants is critical. For instance, in the synthesis of monosubstituted piperazines, using a significant excess of the piperazine starting material can statistically favor the formation of the desired product.[1][4]
-
Poor Reagent Quality: The purity and reactivity of your starting materials, such as ethylenediamines and α-halo esters, are paramount. Degradation of reagents or the presence of impurities can inhibit the reaction or lead to the formation of unwanted byproducts.
-
Ineffective Catalyst or Base: The choice and amount of catalyst or base can significantly impact the reaction rate and yield. For example, in some palladium-catalyzed syntheses, the choice of phosphine ligand and the addition of silver salts can dramatically improve the outcome.[5]
-
Unfavorable Solvent Choice: The solvent plays a crucial role in solvating the reactants and transition states. The polarity and boiling point of the solvent can influence reaction rates and selectivity.[1][6][7]
Q2: I am observing significant amounts of di-substituted byproducts. How can I improve the selectivity for the mono-substituted piperazin-2-one?
The formation of di-substituted byproducts is a classic challenge in reactions involving piperazine or its precursors due to the presence of two nucleophilic nitrogen atoms. Here are several strategies to enhance mono-substitution:
-
Use of a Protecting Group: Employing a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms of a piperazine precursor is a widely used and effective method.[1] This ensures that only one nitrogen is available for the desired reaction. The Boc group can be removed in a subsequent step.
-
Molar Ratio Adjustment: Using a significant excess of the piperazine starting material can statistically favor the formation of the monosubstituted product.[1][8] This is a straightforward approach but may require more extensive purification to remove the unreacted piperazine.
-
Protonation: The protonation of piperazine can be used as a simple in-situ protection method to suppress the formation of disubstituted derivatives.[1][4] By controlling the pH of the reaction mixture, you can modulate the nucleophilicity of the nitrogen atoms.
Below is a table summarizing the effect of stoichiometry on product distribution in a typical alkylation of piperazine:
| Molar Ratio (Piperazine : Electrophile) | Mono-alkylated Product Yield (%) | Di-alkylated Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 2 : 1 | Moderate | Moderate |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| Note: Yields are generalized and will vary based on specific reaction conditions.[8] |
Q3: How do I choose the optimal solvent and temperature for my piperazin-2-one cyclization?
The choice of solvent and temperature are critical parameters that must be optimized for each specific piperazin-2-one synthesis.
Solvent Selection:
The solvent can significantly impact the reaction by influencing the solubility of reactants, the stability of intermediates, and the reaction rate. For instance, in some SnAP reagent-based syntheses, changing the solvent from a 4:1 mixture of CH2Cl2/HFIP to a 4:1 mixture of HFIP/CH3CN has been shown to improve yields.[1][9] In a study on the reaction between piperazine and benzyl bromide, the rate of reaction was influenced by the electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability of the solvent.[7]
Here is a comparative table of solvents and their general impact on piperazine alkylation reactions:
| Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Dichloromethane (DCM) | Triethylamine (TEA) | Room Temp | 75 - 85 |
| Acetonitrile (ACN) | Potassium Carbonate (K₂CO₃) | Reflux | 80 - 90 |
| Ethanol (EtOH) | Sodium Bicarbonate (NaHCO₃) | Reflux | 60 - 75 |
| Toluene | Triethylamine (TEA) | Reflux | 70 - 80 |
| Note: This data is a summary from various literature reports and is intended for comparative purposes.[8] |
Temperature Optimization:
Higher reaction temperatures can sometimes favor piperazine formation over other products.[1] However, excessively high temperatures can lead to degradation of reactants or products. It is essential to monitor the reaction at different temperatures to find the optimal balance between reaction rate and product stability. For example, some palladium-catalyzed cascade reactions for piperazin-2-one synthesis are conducted at 85–90 °C for 16 hours.[5][10]
Q4: My reaction seems to stall or not go to completion. What can I do?
If your reaction is stalling, consider the following troubleshooting steps:
-
Catalyst Activity: If you are using a catalyst, its activity might be compromised. For solid-supported catalysts, ensure proper activation and handling. For homogeneous catalysts like palladium complexes, ensure they are not degraded. In some cases, the choice of catalyst is critical; for example, Raney nickel has been shown to be an effective catalyst for the cyclization of N-(2-hydroxyethyl)-ethylenediamine.[1]
-
Reagent Purity: Impurities in your starting materials can inhibit the reaction. Re-purify your starting materials if their quality is questionable.
-
Reaction Monitoring: Actively monitor the reaction using TLC or LC-MS. If the reaction has stalled, a small increase in temperature or the addition of more catalyst (if applicable) might restart it.
-
Degassing: For oxygen-sensitive reactions, especially those involving palladium catalysts, ensure that the solvent and reaction vessel are properly degassed to prevent catalyst deactivation.
Q5: I have a complex mixture of products after the reaction. What are the best purification strategies for piperazin-2-one derivatives?
The purification of piperazin-2-one derivatives can be challenging due to their high polarity and basicity.[11] Here are some effective purification techniques:
-
Column Chromatography: Flash column chromatography is a common method for purifying piperazin-2-one derivatives. Due to their polarity, a polar stationary phase like silica gel is often used with a gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate).
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity. The choice of solvent is crucial and may require some screening.
-
Acid-Base Extraction: The basic nature of the piperazine ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the piperazine nitrogen, which will then move to the aqueous layer, leaving non-basic impurities in the organic layer. The free base can then be regenerated by basifying the aqueous layer and extracting the product back into an organic solvent.
-
Salt Formation and Crystallization: Piperazine and its derivatives can form crystalline salts with acids like acetic acid.[12] This can be a useful purification strategy, as the salt can be selectively precipitated from a suitable solvent, leaving impurities behind in the solution. The pure piperazine derivative can then be regenerated from the salt.
Experimental Protocols
Protocol 1: General Synthesis of Piperazin-2-one via Cyclization of Ethylenediamine and Ethyl Chloroacetate
This method involves a two-step, one-pot synthesis.[10]
-
Substitution:
-
Dissolve ethyl chloroacetate (4.9 g, 40 mmol) in 40 mL of anhydrous ethanol.
-
Slowly add the solution dropwise to 100 mL of ethylenediamine (24 g, 400 mmol) over 3.5 hours at room temperature with stirring.
-
Allow the reaction mixture to stand for an additional 2 hours after the addition is complete.
-
-
Cyclization:
-
To the reaction mixture, add sodium ethoxide (15 mL, 40 mmol, 21% w/w solution in denatured ethanol).
-
The precipitated sodium chloride is removed by filtration.
-
The solvent is then evaporated under reduced pressure.
-
To the resulting oil, add 40 mL of DMF and stir at room temperature for 24 hours.
-
Heat the mixture to 60-70°C while passing a stream of nitrogen gas through it to remove any volatile components.
-
-
Purification:
-
The product can be isolated and purified using standard techniques such as flash chromatography.
-
Protocol 2: Palladium-Catalyzed Cascade Synthesis of Substituted Piperazin-2-ones
This protocol is an example of a more advanced method for creating substituted piperazin-2-ones.[5][10]
-
Reaction Setup:
-
In a reaction vessel, combine a chloro allenylamide (0.1 mmol), an aryl iodide (0.12 mmol), a primary amine (0.3 mmol), silver nitrate (AgNO₃, 0.05 mmol), and cesium carbonate (Cs₂CO₃, 0.3 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol) as the catalyst.
-
Add 5 mL of acetonitrile (CH₃CN) as the solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85–90 °C for 16 hours under an inert atmosphere.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Visualizations
General Reaction Mechanism
Caption: General workflow for piperazin-2-one synthesis.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low yield.
References
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(03), 418-426. Available from: [Link]
-
Lenci, E., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3815–3826. Available from: [Link]
-
Lenci, E., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PubMed. Available from: [Link]
-
Lenci, E., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. Available from: [Link]
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Bohrium. Available from: [Link]
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]
-
MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available from: [Link]
-
ResearchGate. (2025). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. ResearchGate. Available from: [Link]
-
ResearchGate. (2026). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives. Google Patents.
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine. Google Patents.
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Royal Society of Chemistry. Available from: [Link]
-
Indian Academy of Sciences. (2002). Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. Available from: [Link]
-
Patsnap Synapse. (2024). What are the side effects of Piperazine?. Patsnap Synapse. Available from: [Link]
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. Available from: [Link]
-
MDPI. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available from: [Link]
-
ResearchGate. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate. Available from: [Link]
-
University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Available from: [Link]
-
Reddit. (2025). Help with Low Yield Synthesis. Reddit. Available from: [Link]
-
MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Available from: [Link]
-
Wikipedia. (n.d.). Piperazine. Wikipedia. Available from: [Link]
-
National Institutes of Health. (2014). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health. Available from: [Link]
-
ResearchGate. (2025). Methods for the catalytic synthesis of piperazine. ResearchGate. Available from: [Link]
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Available from: [Link]
-
University of Texas at Austin. (2010). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Side product formation in the synthesis of 1-Ethyl-5-methylpiperazin-2-one
Welcome to the technical support center for the synthesis of 1-Ethyl-5-methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important pharmaceutical intermediate. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic route to achieve higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-Ethyl-5-methylpiperazin-2-one, presented in a question-and-answer format.
Issue 1: Low Yield and Presence of Multiple Unidentified Spots on TLC/LC-MS after N-Alkylation of 5-Methylpiperazin-2-one.
Question: I am attempting to synthesize 1-Ethyl-5-methylpiperazin-2-one by N-alkylation of 5-methylpiperazin-2-one using an ethylating agent (e.g., ethyl iodide or ethyl bromide) and a base. My reaction is showing low conversion to the desired product and multiple spots on my TLC plate, some of which are difficult to characterize. What are the likely side products and how can I minimize their formation?
Answer:
This is a common issue in the N-alkylation of piperazinones. The presence of multiple products indicates competing side reactions. The primary side products in this reaction are typically the result of over-alkylation, side reactions involving the solvent or base, and degradation of starting materials or products.
Root Cause Analysis:
The piperazin-2-one ring system possesses two nitrogen atoms with differing nucleophilicity. The N4 nitrogen is a secondary amine and is generally more nucleophilic and less sterically hindered than the N1 nitrogen, which is part of an amide linkage. However, under certain conditions, the N1 nitrogen can also be alkylated, leading to a quaternary ammonium salt. Furthermore, the desired product, 1-Ethyl-5-methylpiperazin-2-one, still possesses a nucleophilic secondary amine at the N4 position, which can undergo a second ethylation to form a di-ethylated side product.
Potential Side Products:
-
1,4-Diethyl-5-methylpiperazin-2-one: This is a common byproduct resulting from the ethylation of the remaining secondary amine on the desired product.
-
Quaternary Ammonium Salts: Alkylation of the N1 amide nitrogen can lead to the formation of a quaternary ammonium salt, which is often highly polar and may remain in the aqueous phase during workup.
-
Elimination Products: If using an ethyl halide, elimination reactions can occur, especially with stronger bases or higher temperatures, leading to the formation of ethylene gas and the corresponding base hydrohalide.
-
Unreacted Starting Material: Incomplete reaction will leave unreacted 5-methylpiperazin-2-one.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation of 5-methylpiperazin-2-one.
Detailed Troubleshooting Protocols:
1. Control of Stoichiometry:
-
Protocol: To favor mono-alkylation, use a slight excess (1.1 to 1.5 equivalents) of 5-methylpiperazin-2-one relative to the ethylating agent. The slow, dropwise addition of the ethylating agent to the reaction mixture can also help to maintain a low instantaneous concentration of the alkylating agent, thus reducing the likelihood of di-alkylation.[1]
-
Causality: By ensuring an excess of the starting piperazinone, the ethylating agent is more likely to react with an unalkylated molecule rather than the mono-alkylated product.
2. Choice of Base and Solvent:
-
Protocol: Employ a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF). Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the amide.
-
Causality: Strong, unhindered bases can promote elimination side reactions and may also deprotonate the amide nitrogen, increasing the chance of undesired reactions. A non-nucleophilic base will primarily act as a proton scavenger for the acid generated during the reaction.
3. Temperature Control:
-
Protocol: Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). Monitor the reaction progress by TLC or LC-MS and avoid unnecessarily long reaction times or high temperatures, which can promote the formation of byproducts.
-
Causality: Higher temperatures provide the activation energy for undesired side reactions, including di-alkylation and elimination.
Data Summary Table:
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.1 - 1.5 eq. of 5-methylpiperazin-2-one | Favors mono-alkylation over di-alkylation. |
| Ethylating Agent | Ethyl iodide or ethyl bromide | Ethyl iodide is more reactive but may lead to more side products. |
| Base | DIPEA, K₂CO₃ | Non-nucleophilic, minimizes elimination and other side reactions. |
| Solvent | Acetonitrile, DMF (anhydrous) | Polar aprotic solvents facilitate SN2 reactions. |
| Temperature | 0 °C to Room Temperature | Reduces the rate of side reactions. |
Issue 2: Formation of a Dimeric Impurity During Cyclization to Form the Piperazinone Ring.
Question: I am synthesizing 1-Ethyl-5-methylpiperazin-2-one through a cyclization reaction of an open-chain precursor, such as the ester of N-(2-(ethylamino)propyl)glycine. I am observing a significant amount of a higher molecular weight impurity that I suspect is a dimer. How is this formed and how can I prevent it?
Answer:
The formation of a dimeric impurity is a common challenge in cyclization reactions that form rings, especially when intermolecular reactions compete with the desired intramolecular cyclization.
Root Cause Analysis:
The formation of the piperazinone ring is an intramolecular nucleophilic attack of a secondary amine on an ester or other activated carbonyl group. However, the same nucleophilic amine can also attack the electrophilic carbonyl group of another molecule of the open-chain precursor. This intermolecular reaction leads to the formation of a linear dimer, which can then potentially cyclize to form a 12-membered ring containing two piperazinone units, or exist as a linear dimer.
Potential Side Product:
-
Diketopiperazine (DKP) Impurity: This is a cyclic dimer with a 12-membered ring, formed from the intermolecular reaction of two molecules of the linear precursor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dimer formation during cyclization.
Detailed Troubleshooting Protocols:
1. High-Dilution Conditions:
-
Protocol: The most effective method to favor intramolecular cyclization is to perform the reaction under high-dilution conditions. This is typically achieved by the slow addition of a solution of the linear precursor to a large volume of refluxing solvent, often with a base or catalyst already present.
-
Causality: High dilution minimizes the probability of two precursor molecules encountering each other, thus favoring the intramolecular reaction pathway over the intermolecular one.
2. Temperature and Catalyst Optimization:
-
Protocol: The optimal temperature will depend on the specific substrate and solvent. In some cases, lower temperatures may favor the desired intramolecular cyclization. The choice of base or catalyst is also critical. A weak, non-nucleophilic base is often preferred to facilitate the cyclization without promoting side reactions.
-
Causality: The thermodynamics and kinetics of intra- versus intermolecular reactions can be temperature-dependent. The right catalyst can selectively lower the activation energy for the desired intramolecular pathway.
References
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
- Synthesis method of N-methylpiperazine. (2008).
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
- The preparation method of 2 piperazinones. (2016).
-
Pellegrini, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1431. [Link]
Sources
Technical Support Center: Overcoming Purification Challenges of Substituted Piperazinones
Welcome to the technical support center for the purification of substituted piperazinones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable heterocyclic compounds. Here, we address common issues in a practical question-and-answer format, providing troubleshooting strategies and detailed protocols grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude substituted piperazinone product?
A1: Impurities in crude piperazinone products are typically structurally related to the target molecule and can stem from starting materials, side reactions, or degradation.[1] Common culprits include:
-
Unreacted Starting Materials: Depending on your synthetic route, these could include amino acids, diamines like ethylene diamine, or diethylene triamine.[1]
-
Side-Reaction Products: The synthesis of the piperazinone core can lead to by-products such as pyrazines, diazabicyclo-octane, and N-alkyl or N-hydroxyalkyl piperazines.[1] In syntheses aiming for mono-substitution, di-substituted piperazines are a frequent impurity.[2][3]
-
Structurally Similar Impurities: Alkylated piperazines or related pyrazines can co-precipitate with your desired product, making purification by simple crystallization challenging.[1]
-
Degradation Products: Improper storage or elevated temperatures during workup can lead to degradation, forming products like N-formylpiperazine.[1][4]
Q2: I'm struggling with the purification of my substituted piperazinone. What are the primary reasons for these difficulties?
A2: The purification challenges associated with piperazinone derivatives often arise from the inherent physicochemical properties of the piperazine moiety itself.[1] These include:
-
High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic.[1] This can lead to issues with solubility and chromatographic separation.[1]
-
Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the atmosphere, which can complicate handling and accurate weighing.[1]
-
Chromatographic Issues: The high polarity can cause poor retention and peak tailing in reverse-phase HPLC.[1] Conversely, the basicity can lead to strong interactions with the silica gel stationary phase in normal-phase chromatography.[1][5]
-
Formation of Stereoisomers: Substitutions on the piperazinone ring can create chiral centers, leading to the formation of diastereomers or enantiomers.[6][7][8] Separating these stereoisomers often requires specialized chiral chromatography techniques.[6][9]
Q3: My substituted piperazinone is an oil and difficult to purify. What are my options?
A3: Purifying oily piperazinone derivatives is a common challenge. Here are several effective strategies:
-
Salt Formation and Recrystallization: Since piperazinones are basic, they can be converted to salts, which are often crystalline and easier to purify by recrystallization.[5] Treatment with acids like hydrochloric acid or fumaric acid can induce crystallization.[5] The purified salt can then be neutralized to regenerate the pure oily amine.[5]
-
Column Chromatography: This is a primary method for purifying oils.[5] However, the basicity of piperazinones can cause issues like tailing on standard silica gel.[5]
-
Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities.[5]
Q4: How can I improve the peak shape of my basic piperazinone compound in reverse-phase HPLC?
A4: Poor peak shape, often seen as tailing, is a common problem in the reverse-phase HPLC analysis of basic compounds like piperazinones.[1] This is due to strong interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase. Here are some solutions:
-
Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), can help mask the active sites on the stationary phase.[1][5] A common practice is to add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the piperazinone and improve peak shape.[1]
-
Adjust the pH: Operating at a low pH (e.g., 2-3) will ensure the piperazinone is fully protonated, which can lead to better peak symmetry.[1]
-
Consider an Alternative Stationary Phase: Columns with different stationary phases, such as phenyl or cyano-based columns, may offer different selectivity and improved peak shape for basic compounds.[1]
Q5: I have synthesized a chiral substituted piperazinone. How can I separate the enantiomers/diastereomers?
A5: The separation of stereoisomers is a critical step, as different enantiomers can have distinct pharmacological and toxicological profiles.[9]
-
Chiral HPLC: This is the most common and effective method. The selection of the appropriate chiral stationary phase (CSP) is crucial.[9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have shown broad applicability for separating a wide range of chiral compounds, including piperazine derivatives.[9]
-
Diastereomeric Salt Crystallization: If your piperazinone is basic, you can react it with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization. The pure enantiomer can then be recovered by neutralizing the salt.
-
Capillary Electrophoresis (CE): This technique can be used for chiral separations, often employing a chiral selector like sulfated β-cyclodextrin in the buffer.[10]
Troubleshooting Guide
| Problem | Symptoms | Possible Causes | Solutions |
| Low Yield After Crystallization | A significant portion of the product remains in the mother liquor after cooling and filtration.[1] | The product is too soluble in the chosen solvent.[1] | - Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Use a co-solvent system to decrease the solubility of the product at low temperatures. |
| Co-elution with Impurities in Column Chromatography | The desired product and impurities elute together, resulting in low purity of the collected fractions.[1] | - Inappropriate solvent system.- Column overloading.[1] | - Optimize the eluent system using TLC to achieve better separation (aim for a ΔRf > 0.2).- Reduce the amount of crude material loaded onto the column.[1] |
| Product Degradation During Purification | Appearance of new, unexpected spots on TLC or peaks in LC-MS of purified fractions. | The compound is unstable on silica gel or sensitive to the purification conditions (e.g., acidic or basic mobile phase). | - Use a deactivated stationary phase (e.g., alumina or treated silica gel).- Purify under an inert atmosphere if the compound is sensitive to oxidation.[2] |
| Irreversible Adsorption on Chromatography Column | The product does not elute from the column, leading to very low or no recovery. | Strong interaction with the stationary phase.[1] | - Add a competing base like triethylamine (0.1-1%) to the mobile phase for silica gel chromatography.[5]- Consider using a different stationary phase (e.g., alumina, C18 for reverse phase). |
Experimental Protocols
Protocol 1: Purification of a Basic Substituted Piperazinone by Flash Chromatography with a Basic Modifier
This protocol is designed for the purification of a basic piperazinone derivative that exhibits tailing on standard silica gel.
Materials:
-
Crude substituted piperazinone
-
Silica gel for flash chromatography
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (TEA)
-
TLC plates, chamber, and UV lamp
-
Glass column for flash chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Eluent Selection:
-
Determine a suitable eluent system (e.g., hexanes/ethyl acetate) using TLC. The ideal eluent should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.[5][11]
-
Add 0.5-1% (v/v) TEA to the eluent and re-run the TLC to confirm that the spot shape improves and the Rf value is still appropriate.[5]
-
-
Column Packing:
-
Sample Loading:
-
Elution:
-
Begin elution with the chosen solvent system containing TEA. Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Pooling and Evaporation:
-
Purity Confirmation:
-
Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.[11]
-
Protocol 2: Purification via Salt Formation and Recrystallization
This protocol is effective for purifying basic piperazinones that are oils or solids with impurities that are difficult to remove by chromatography.
Materials:
-
Crude oily or solid piperazinone derivative
-
Suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate)
-
Acid solution (e.g., HCl in isopropanol or fumaric acid in ethanol)
-
Beaker or flask with a magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Suitable base for neutralization (e.g., NaOH or NaHCO₃)
-
Separatory funnel
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: Dissolve the crude piperazinone derivative in a minimal amount of a suitable organic solvent.[5]
-
Acid Addition: Slowly add a solution of the chosen acid to the stirred solution of the amine.[5]
-
Precipitation/Crystallization: The salt may precipitate immediately or require cooling to induce crystallization.[5] Stir the mixture at room temperature or in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.[5]
-
Drying: Dry the salt under vacuum.[5]
-
(Optional) Liberation of the Free Base:
-
To recover the purified piperazinone, dissolve the salt in water and basify the solution with a suitable base (e.g., NaOH or NaHCO₃).[5]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Dry the combined organic layers over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the purified piperazinone.
-
Visualizations
Caption: General purification workflow for substituted piperazinones.
Caption: Troubleshooting workflow for peak tailing in chromatography.
References
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- Organic crystal engineering with piperazine-2,5-diones. 1. Crystal packing of piperazinediones derived from substituted 2-aminoindan-2- carboxylic acids. Research With Rutgers.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central.
- Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. PubMed.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
- Technical Support Center: Purification of Piperazine-2-Thione Deriv
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
- Technical Support Center: Purification of Oily Piperazine Deriv
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Chiral Purity of (R)-1-Ethyl-5-methylpiperazin-2-one
Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals focused on enhancing the enantiomeric excess (e.e.) of (R)-1-Ethyl-5-methylpiperazin-2-one. (R)-1-Ethyl-5-methylpiperazin-2-one is a critical chiral building block in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.[1] Achieving high chiral purity is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[2][3] This document offers a structured approach to troubleshooting common issues encountered during synthesis and purification, presented in a practical question-and-answer format. It consolidates field-proven insights with scientifically grounded explanations to empower users to overcome challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for obtaining a low enantiomeric excess (e.e.) of (R)-1-Ethyl-5-methylpiperazin-2-one in my synthesis?
There are several potential root causes for low enantiomeric excess. These can be broadly categorized into three areas: issues with the initial enantioselective synthesis, racemization during the reaction or workup, and inaccuracies in the analytical method used to determine the e.e.
-
Ineffective Asymmetric Synthesis/Resolution: The initial synthetic strategy may not be sufficiently stereoselective. For instance, in an asymmetric hydrogenation of a pyrazine precursor, the catalyst system may not be providing adequate facial discrimination.[4] If you are employing a resolution technique, such as diastereomeric salt crystallization, the separation of the diastereomers may be incomplete.[5]
-
Racemization: The chiral center at the 5-position of the piperazinone ring can be susceptible to epimerization (racemization), particularly under harsh pH or high-temperature conditions.[6][7] The proton at this position can be acidic, and its removal by a base leads to a planar intermediate that can be re-protonated from either side, thus scrambling the stereochemistry.[6]
-
Analytical Method Errors: The chiral HPLC or GC method used for analysis might not be fully resolving the enantiomers, leading to an inaccurate e.e. measurement. This can be due to an inappropriate chiral stationary phase, non-optimal mobile phase composition, or incorrect column temperature.[8]
Q2: How can I confirm that my analytical method for determining e.e. is reliable?
To trust your results, you must first validate your analytical method. A robust chiral HPLC method is the cornerstone of accurately assessing enantiopurity.
-
Analyze a Racemic Standard: First, inject a sample of racemic 1-Ethyl-5-methylpiperazin-2-one. You should observe two well-separated peaks of equal area. If the peaks are not baseline-resolved, you need to optimize your method (see Troubleshooting Guide 2).
-
Spike Experiment: Prepare a sample of your enriched (R)-enantiomer and "spike" it with a small amount of the racemic mixture. You should see a proportional increase in the peak corresponding to the (S)-enantiomer. This confirms correct peak identification.
-
Method Validation: For regulatory purposes, a full validation according to ICH guidelines is necessary. This includes assessing linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ).[9][10]
Q3: What is the most direct method to improve the chiral purity of my final product if resynthesis is not an option?
If you have an existing batch of (R)-1-Ethyl-5-methylpiperazin-2-one with suboptimal e.e., preparative chiral chromatography is often the most direct approach for purification. This technique uses a larger-scale HPLC system with a chiral stationary phase to physically separate the two enantiomers. While effective, it can be costly and time-consuming for large quantities.
Alternatively, classical resolution via diastereomeric salt formation and crystallization can be employed. This involves reacting the enriched piperazinone mixture with a chiral acid (like tartaric acid or mandelic acid) to form diastereomeric salts.[11] These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent system, thereby enriching the desired enantiomer in either the solid or the mother liquor.[5]
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess (e.e.) in the Crude Product
This guide addresses scenarios where the initial synthesis or resolution yields a product with poor chiral purity.
Problem: The enantiomeric excess of (R)-1-Ethyl-5-methylpiperazin-2-one is consistently below the target specification after the primary synthesis or resolution step.
Caption: General workflow for chiral HPLC method development.
-
Cause: Inappropriate Chiral Stationary Phase (CSP)
-
Explanation: The most critical factor in any chiral separation is the choice of the CSP. [8]For piperazine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are often the most effective. [8] * Solution Protocol:
-
Consult Literature/Databases: Search for established methods for similar piperazinone or cyclic amine compounds.
-
Screen Columns: If no direct method exists, screen a set of common polysaccharide columns. Columns like Daicel's Chiralpak® IC or Chiralcel® OD are excellent starting points. [9]
Recommended CSP Type Common Trade Names Typical Mobile Phases Immobilized Cellulose Carbamate Chiralpak® IC, Chiralpak® IB Hexane/Ethanol, Acetonitrile/Methanol [9] Immobilized Amylose Carbamate Chiralpak® IA, Chiralpak® AD Hexane/Isopropanol, Methanol | Cyclodextrin-based | Cyclobond® | Acetonitrile/Buffer |
-
-
-
Cause: Non-Optimal Mobile Phase Composition
-
Explanation: The mobile phase composition dictates the interaction strength between the enantiomers and the CSP. For piperazinones, which are basic, small amounts of an amine additive like diethylamine (DEA) or triethylamine (TEA) are often required to improve peak shape and prevent tailing.
-
Solution Protocol:
-
Start Simple: Begin with a simple mobile phase, such as Hexane/Ethanol (90:10).
-
Add an Amine: If peak tailing is observed, add 0.1% DEA to the mobile phase. This will compete with the basic analyte for active sites on the silica surface, resulting in more symmetrical peaks. [9] 3. Vary the Alcohol Modifier: Systematically vary the ratio of hexane to alcohol (e.g., 95:5, 90:10, 80:20). Also, test different alcohols (e.g., isopropanol instead of ethanol), as this can dramatically alter selectivity.
-
-
-
Cause: Incorrect Temperature or Flow Rate
-
Explanation: Column temperature affects both the viscosity of the mobile phase and the thermodynamics of the chiral recognition process. Lower temperatures often improve resolution but increase analysis time and pressure. Flow rate impacts efficiency; a lower flow rate generally increases the number of theoretical plates and improves resolution, but also lengthens the run time.
-
Solution Protocol:
-
Optimize Temperature: Analyze your sample at different temperatures (e.g., 25°C, 35°C, 40°C). A temperature of 35°C is often a good starting point. [8][9] 2. Adjust Flow Rate: Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column). If resolution is poor, try reducing it to 0.8 or 0.5 mL/min.
-
-
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) [9]* Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) [9]* Flow Rate: 1.0 mL/min [8]* Column Temperature: 35 °C [8][9]* Detection: UV at 205 nm [8]* Injection Volume: 10 µL
-
Sample Prep: Dissolve sample in mobile phase at ~0.1 mg/mL and filter. [8]
References
-
Mehta, V. P., & Parmar, P. (2021). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology. Available at: [Link]
-
Schmid, A., et al. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]
-
Skwarczynski, M., et al. (2021). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Molecules. Available at: [Link]
-
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, Z., et al. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]
-
Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. Available at: [Link]
-
Gao, Y., et al. (2019). Enantioselective resolution of Vince lactam by a (+)-γ-lactamase for the production of the enantiopure intermediate of abacavir and carbovir. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]
-
Rao, A. V. R., et al. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Enantiomer. Available at: [Link]
-
Williams, R. M., et al. (1993). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]
-
Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Molecules. Available at: [Link]
-
Drawz, S. M., & Bonomo, R. A. (2010). β-Lactamases: A Focus on Current Challenges. PLoS Pathogens. Available at: [Link]
-
O'Brien, P., et al. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
-
Fogassy, E., et al. (2011). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]
-
LibreTexts Chemistry. (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
- U.S. Patent No. US20080051579A1. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
-
MySkinRecipes. (n.d.). (R)-1-Ethyl-5-methylpiperazin-2-one. MySkinRecipes. Available at: [Link]
- Chinese Patent No. CN108129404B. (2020). Synthesis method of chiral piperazinone derivative. Google Patents.
-
Reddy, G. S., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Kumar, A., et al. (2016). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Catalysis Letters. Available at: [Link]
-
D'hooghe, M., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. The Journal of Organic Chemistry. Available at: [Link]
-
Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. Available at: [Link]
-
Al-Saeed, F. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
-
Papke, R. L., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]
-
Scriba, G. K. A. (2022). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules. Available at: [Link]
-
Pharmaffiliates. (n.d.). 1-Ethyl-5-methylpiperazin-2-one. Pharmaffiliates. Available at: [Link]
-
Gawronski, J., et al. (2007). (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. Tetrahedron: Asymmetry. Available at: [Link]
-
Krol, M., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules. Available at: [Link]
Sources
- 1. (R)-1-Ethyl-5-methylpiperazin-2-one [myskinrecipes.com]
- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Stability studies of 1-Ethyl-5-methylpiperazin-2-one under different conditions
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 1-Ethyl-5-methylpiperazin-2-one. As a Senior Application Scientist, this guide is designed to offer both practical, step-by-step advice and a deeper understanding of the underlying chemical principles governing the stability of this molecule.
Due to the limited availability of specific stability data for 1-Ethyl-5-methylpiperazin-2-one in publicly accessible literature, this guide leverages established knowledge of the stability of analogous piperazine and lactam-containing structures. The principles and methodologies outlined here are based on well-understood degradation pathways for these classes of compounds and provide a robust framework for your stability studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of stability studies for 1-Ethyl-5-methylpiperazin-2-one.
Q1: What are the most likely degradation pathways for 1-Ethyl-5-methylpiperazin-2-one?
A1: Based on its chemical structure, 1-Ethyl-5-methylpiperazin-2-one is susceptible to several degradation pathways:
-
Hydrolysis: The amide (lactam) bond in the piperazin-2-one ring is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions. This would lead to the opening of the ring to form an amino acid derivative.
-
Oxidation: The tertiary amine in the piperazine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. This can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of reactive species that can cause a variety of degradation reactions.
Q2: I am observing a new, unexpected peak in my chromatogram during a stability study. How do I identify it?
A2: The appearance of a new peak is a common indicator of degradation. A systematic approach is required for its identification:
-
Mass Spectrometry (MS): The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peak can provide the molecular weight of the degradant.
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). This can help to intentionally generate the degradant in higher concentrations, making it easier to characterize. By comparing the retention time and mass spectrum of the unknown peak with the major degradants formed under specific stress conditions, you can often tentatively identify it.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the degradant.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the unknown peak, you can obtain structural information about the degradant.
Q3: My mass balance is low in my stability study. What could be the reasons?
A3: A low mass balance (i.e., the sum of the assay of the parent compound and the known degradants is less than 100%) can be due to several factors:
-
Non-UV active degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with the UV detector can help to detect these compounds.
-
Volatile degradants: If the degradation products are volatile, they may be lost during sample preparation or analysis.
-
Precipitation: Degradation products may be insoluble in the sample solvent and precipitate out of the solution.
-
Adsorption: The parent compound or its degradants may adsorb to the surface of the sample container or the HPLC column.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues encountered during stability studies of 1-Ethyl-5-methylpiperazin-2-one.
Troubleshooting Guide 1: Inconsistent Results in Thermal Stability Studies
| Symptom | Potential Cause | Troubleshooting Steps |
| High variability in degradation levels between replicate samples. | Inhomogeneous temperature distribution in the stability chamber. | 1. Map the temperature distribution within the stability chamber using multiple calibrated thermometers. 2. Ensure proper air circulation within the chamber. 3. Place all samples in the same validated location within the chamber. |
| Inconsistent heating/cooling rates. | 1. Use a stability chamber with a programmable temperature controller to ensure consistent temperature profiles. | |
| Sample preparation variability. | 1. Ensure that all samples are prepared at the same time and in the same manner. 2. Use a calibrated analytical balance and volumetric glassware. | |
| Unexpectedly high degradation at lower temperatures. | Presence of impurities that catalyze degradation. | 1. Analyze the starting material for impurities using a high-resolution analytical technique like LC-MS. 2. If impurities are identified, attempt to purify the starting material. |
Troubleshooting Guide 2: Poor Peak Shape and Resolution in HPLC Analysis
| Symptom | Potential Cause | Troubleshooting Steps |
| Tailing peaks for the parent compound or degradants. | Secondary interactions with the stationary phase. | 1. The basic nature of the piperazine ring can lead to interactions with residual silanols on the silica-based stationary phase. 2. Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). 3. Use a column with a base-deactivated stationary phase. |
| Column overload. | 1. Reduce the injection volume or the concentration of the sample. | |
| Poor resolution between the parent peak and a degradant peak. | Inadequate chromatographic conditions. | 1. Optimize the mobile phase composition (e.g., organic solvent content, pH). 2. Decrease the flow rate to increase the number of theoretical plates. 3. Try a different stationary phase with a different selectivity. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the stability study of 1-Ethyl-5-methylpiperazin-2-one.
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of 1-Ethyl-5-methylpiperazin-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Photostability Study
-
Sample Preparation: Prepare a solid sample of 1-Ethyl-5-methylpiperazin-2-one and a solution of the compound in a suitable solvent.
-
Exposure:
-
Expose the samples to a light source that provides a combination of UV and visible light, as specified in the ICH Q1B guideline. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
-
Analysis: After the exposure period, analyze both the exposed and control samples for any degradation using a stability-indicating HPLC method.
Section 4: Visualizations
This section provides diagrams to illustrate key concepts and workflows.
Caption: Potential degradation pathways of 1-Ethyl-5-methylpiperazin-2-one.
Caption: Workflow for identifying an unknown degradation product.
Section 5: References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing: Predicting Drug Degradation (pp. 1-57). Drugs and the Pharmaceutical Sciences.
-
Hu, Y., et al. (2018). A review on the stability of piperazine and its derivatives for CO2 capture. International Journal of Greenhouse Gas Control, 77, 136-151.
-
Kümmerer, K. (Ed.). (2010). Pharmaceuticals in the Environment: Sources, Fate, Effects and Risks. Springer.
Technical Support Center: Overcoming Epimerization in Chiral Piperazinone Synthesis
Welcome to the technical support center for chiral piperazinone synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and maintaining the stereochemical integrity of chiral piperazinones. Epimerization, the unwanted inversion of a single stereocenter in a diastereomeric molecule, is a significant challenge in this field. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate and overcome this critical issue in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a major concern in chiral piperazinone synthesis?
Epimerization is a chemical process that alters the configuration at one of several stereogenic centers within a molecule.[1] In the context of chiral piperazinone synthesis, it leads to the formation of a diastereomeric impurity, which can be difficult to separate from the desired product due to their similar physical properties.[1] This is a critical issue because the biological activity of pharmaceutical compounds is often highly dependent on their specific stereochemistry.[1] The formation of an undesired epimer can lead to reduced efficacy, altered pharmacological profiles, or even unexpected toxicity.
Q2: What is the primary chemical mechanism behind epimerization in this context?
The most common mechanism for epimerization at the α-carbon of an amino acid derivative, a common building block for piperazinones, involves the abstraction of the α-proton by a base.[1] This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the original stereoisomer and its epimer.[2] This process is particularly prevalent when the α-carbon is adjacent to a carbonyl group, which increases the acidity of the α-proton.
Q3: Which factors in my experimental setup are most likely to induce epimerization?
Several factors can significantly increase the risk of epimerization:
-
Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases like diisopropylethylamine (DIPEA) can readily abstract the acidic α-proton, promoting epimerization.[3]
-
Temperature: Higher reaction temperatures accelerate the rate of most chemical reactions, including the enolization and subsequent epimerization.[4][5][6][7]
-
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), can promote epimerization by stabilizing the charged enolate intermediate.[8][9][10]
-
Activation Method: In syntheses involving peptide-like couplings, highly activating coupling reagents can increase the formation of oxazolone intermediates, which are prone to epimerization.[1][3]
-
Reaction Time: Prolonged exposure of the activated chiral intermediate to basic conditions increases the likelihood of epimerization.[3]
Q4: How can I detect and quantify the extent of epimerization in my product?
The most effective and widely used technique for separating and quantifying epimers is Chiral High-Performance Liquid Chromatography (HPLC) .[11][12][13] This method utilizes a chiral stationary phase (CSP) that interacts differently with each epimer, resulting in different retention times and allowing for their separation and quantification.[12][13] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and Circular Dichroism (CD) can also be employed to detect the presence of epimers.[14]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the synthesis of chiral piperazinones.
Problem 1: Significant epimerization detected during the cyclization step to form the piperazinone ring.
The intramolecular cyclization to form the piperazinone ring is often a critical step where epimerization can occur, especially if it involves the activation of a carboxylic acid and subsequent attack by an amine under basic conditions.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solutions |
| Strong, Sterically Unhindered Base | Switch to a weaker or more sterically hindered base. For example, replace DIPEA with N-methylmorpholine (NMM) or, for particularly sensitive substrates, 2,4,6-collidine.[3] |
| High Reaction Temperature | Conduct the cyclization at a lower temperature. Running the reaction at 0 °C or even -20 °C can significantly reduce the rate of epimerization.[4] |
| Choice of Coupling Reagent | If using a peptide coupling reagent for cyclization, opt for one known for low epimerization rates. Modern uronium/aminium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) reagents, when used with additives, are generally effective.[3] |
| Crucial Role of Additives | Always use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma).[3][15] These additives act as scavengers for the highly reactive activated intermediate, converting it to a more stable active ester that is less prone to epimerization.[3] HOAt and Oxyma are often more effective than HOBt.[3][8] |
| Solvent Effects | Consider changing the solvent. While DMF is common, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may reduce epimerization by destabilizing the enolate intermediate.[8] |
Workflow for Minimizing Epimerization During Cyclization
Caption: Decision workflow for minimizing epimerization during cyclization.
Problem 2: Epimerization occurring during the removal of protecting groups.
Protecting groups are essential in multi-step synthesis, but their removal can sometimes create conditions that favor epimerization.[16][17][18]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solutions |
| Base-Labile Protecting Groups | The removal of protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) requires a base (e.g., piperidine), which can cause epimerization of an adjacent stereocenter.[16] |
| - Minimize exposure time: Use shorter deprotection times or a flow chemistry setup. | |
| - Use additives: Adding HOBt to the deprotection solution can help suppress this side reaction.[19] | |
| - Alternative protecting groups: If possible, redesign the synthesis to use protecting groups that are removed under non-basic conditions, such as Boc (tert-butyloxycarbonyl) which is removed with acid, or Cbz (carboxybenzyl) which can be removed by hydrogenolysis.[16][20] | |
| Acid-Labile Protecting Groups | While generally safer in terms of α-proton abstraction, strong acidic conditions for removing groups like Boc can sometimes lead to epimerization, particularly with sensitive substrates. |
| - Use milder acidic conditions: For example, use a lower concentration of trifluoroacetic acid (TFA) or consider alternative acids. | |
| - Control the temperature: Perform the deprotection at a lower temperature to slow down potential side reactions. |
Mechanism of Base-Induced Epimerization During Deprotection
Caption: Base-catalyzed epimerization via an enolate intermediate.
Experimental Protocols
Protocol 1: Optimized Coupling and Cyclization to Minimize Epimerization
This protocol is designed for a generic intramolecular cyclization of a linear amino acid derivative to form a chiral piperazinone.
Materials:
-
Linear precursor (1.0 eq)
-
HATU (1.1 eq)
-
HOAt (1.1 eq)
-
2,4,6-Collidine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the linear precursor in anhydrous DCM to a concentration of approximately 0.01 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve HATU and HOAt in a minimal amount of anhydrous DCM. Add this solution to the cooled precursor solution.
-
Base Addition: Add 2,4,6-collidine dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. The goal is to stop the reaction as soon as the starting material is consumed to minimize exposure to basic conditions.
-
Quenching and Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Immediately analyze a small aliquot of the crude product by chiral HPLC to determine the diastereomeric ratio.
-
Purification: Purify the product using flash column chromatography. Using deactivated silica gel (treated with triethylamine) can prevent on-column epimerization.[21]
Protocol 2: Chiral HPLC Method for Epimer Analysis
This is a general starting point for developing a chiral HPLC method. The specific column and mobile phase will need to be optimized for your particular compound.[22][23]
Instrumentation & Columns:
-
HPLC system with UV detector
-
Chiral Stationary Phase Columns (e.g., CHIRALPAK® series, CHIRALCEL® series)
Generic Normal-Phase Method:
-
Column: CHIRALPAK AD-H (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Additive: For basic compounds, add 0.1% diethylamine (DEA) to the mobile phase. For acidic compounds, add 0.1% trifluoroacetic acid (TFA).[13]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has strong absorbance.
-
Temperature: 25 °C
Procedure:
-
Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Analysis: Record the chromatogram. The two epimers should appear as separate peaks.
-
Quantification: Integrate the peak areas of the two epimers to determine their relative ratio. The percentage of the undesired epimer is calculated as: % Epimer = (Area of Epimer Peak / (Area of Desired Product Peak + Area of Epimer Peak)) * 100
References
-
Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Syntheses and transformations of piperazinone rings. A review. Tetrahedron. [Link]
-
Epimerization of Peptide. SlideShare. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Protecting Groups in Peptide Synthesis. Current Organic Chemistry. [Link]
-
Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry. [Link]
-
Solvent effects versus concentration effects in determining rates of base-catalyzed keto-enol tautomerization. ResearchGate. [Link]
-
How to reduce epimerization in Chiral molecule? ResearchGate. [Link]
-
Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. [Link]
-
chiral hplc method: Topics by Science.gov. Science.gov. [Link]
- Synthesis method of chiral piperazinone derivative.
-
Epimerization in peptide synthesis. Chemistry Stack Exchange. [Link]
-
Impact of Temperature on the Rate of Chemical Reactions in Tanzania. AJPO Journals. [Link]
-
Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]
-
Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences. [Link]
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- 23. chiral hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Refinement of Analytical Methods for 1-Ethyl-5-methylpiperazin-2-one Detection
Welcome to the technical support center dedicated to the robust and reliable analytical detection of 1-Ethyl-5-methylpiperazin-2-one (CAS 1000577-11-6). This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with quantifying this compound, whether as an active pharmaceutical ingredient (API) intermediate, a final product, or a potential impurity.[1][2]
The accurate detection of 1-Ethyl-5-methylpiperazin-2-one is critical for ensuring product quality, safety, and efficacy in pharmaceutical development.[3] This resource provides field-proven insights, detailed troubleshooting guides, and validated experimental protocols to address the common challenges encountered during method development, validation, and routine analysis.
Core Analytical Strategies
The selection of an appropriate analytical technique is paramount and depends on the specific requirements of your analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The three primary techniques suited for the analysis of 1-Ethyl-5-methylpiperazin-2-one are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Technique Comparison
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detected by UV absorbance. | Separation of volatile compounds based on boiling point, detected by mass. | Separation based on polarity, detected by mass-to-charge ratio with high specificity. |
| Primary Use Case | Routine purity testing and quantification of the main component and known impurities. | Analysis of volatile impurities, starting materials, or when derivatization is feasible.[4] | Trace-level quantification, impurity profiling, and analysis in complex biological matrices.[5][6] |
| Strengths | Robust, widely available, excellent for quantification. | High separation efficiency, provides structural information from mass spectra.[7] | Unmatched sensitivity and selectivity, ideal for genotoxic impurity analysis.[6] |
| Limitations | Requires a UV chromophore (piperazine ring provides some absorbance). Lower sensitivity than MS. | Compound must be volatile and thermally stable, or require derivatization.[8] | Susceptible to matrix effects (ion suppression/enhancement), higher instrument cost. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is often the workhorse for quality control labs. Given that 1-Ethyl-5-methylpiperazin-2-one is a piperazine derivative, reverse-phase HPLC is a suitable approach.[9] However, challenges can arise.
Q1: I'm observing significant peak tailing for my 1-Ethyl-5-methylpiperazin-2-one peak. What is the cause and how can I fix it?
A1: Peak tailing for basic compounds like piperazine derivatives is a classic issue in reverse-phase HPLC. It is most often caused by secondary interactions between the basic amine functional groups on your analyte and acidic silanol groups on the silica-based column packing material.
Causality & Solution Workflow:
-
Lower Mobile Phase pH: The primary solution is to suppress the ionization of the silanol groups. Lowering the mobile phase pH to between 2.5 and 3.5 with an appropriate buffer (e.g., phosphate or formate) will protonate the silanols, minimizing these secondary interactions.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to shield the silanol groups. Ensure you are using such a column. If tailing persists, consider a column with a different packing material or a novel stationary phase like Newcrom R1, which has low silanol activity.[9]
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
Q2: My sensitivity is poor, and I can barely see my low-level impurities. How can I increase the signal?
A2: Low sensitivity can be a multi-faceted problem stemming from the detector, mobile phase, or the analyte itself.
Troubleshooting Steps:
-
Optimize Detection Wavelength: While piperazine itself lacks a strong chromophore, the amide bond within the piperazin-2-one structure provides some UV absorbance at low wavelengths (around 205-215 nm).[10] Ensure your UV detector is set to the absorbance maximum of 1-Ethyl-5-methylpiperazin-2-one.
-
Mobile Phase Transparency: Working at low UV wavelengths requires a highly pure mobile phase that is transparent in this region. Use high-purity solvents (HPLC or MS-grade) and additives. Avoid using a phosphate buffer below 220 nm as it has significant absorbance.
-
Increase Path Length: If your detector allows, use a longer path length flow cell to increase the absorbance signal according to the Beer-Lambert law.
-
Consider Derivatization: For trace-level analysis without MS, derivatization can be employed. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the secondary amine of the piperazine ring to form a highly UV-active derivative, significantly lowering the limit of detection.[10]
Workflow for HPLC Method Development
Caption: A typical workflow for developing a robust HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. For piperazine derivatives, it can be an excellent method, especially for impurity profiling.[4][7]
Q1: I'm not seeing a peak for 1-Ethyl-5-methylpiperazin-2-one, or the peak is very broad and tailing. What's happening?
A1: This is a common issue for polar compounds containing amine groups in GC. The likely culprits are poor volatility, thermal degradation in the hot injector, or adsorption onto active sites within the GC system.
Troubleshooting Steps:
-
Check Injector Temperature: While a high temperature is needed for volatilization, excessive heat can cause degradation. Start with a lower injector temperature (e.g., 250°C) and gradually increase it. A programmed temperature vaporization (PTV) inlet can provide better control.
-
Use a Deactivated Liner: The glass liner in the injector is a common source of active sites. Always use a fresh, deactivated (silanized) liner.
-
Column Choice: A standard non-polar column (e.g., DB-1 or DB-5) might not be ideal. Consider a mid-polarity column, such as a DB-17, which has (50%-Phenyl)-methylpolysiloxane stationary phase and is more suitable for piperazine compounds.[11]
-
Derivatization: If issues persist, derivatization is the most robust solution. Silylating agents (like BSTFA) or acylating agents can react with the N-H group, making the molecule less polar, more volatile, and less prone to adsorption, resulting in sharp, symmetrical peaks.[8]
Q2: The mass spectrum of my compound doesn't match the library, or the fragmentation pattern is inconsistent. Why?
A2: Mass spectral fragmentation is highly dependent on the energy of the ionization source and the stability of the resulting ions.[12][13]
Causality & Solutions:
-
Confirm the Molecular Ion: First, identify the molecular ion (M+) peak, which should correspond to the molecular weight of 1-Ethyl-5-methylpiperazin-2-one (142.20 g/mol ).[2] Its presence confirms the compound did not completely degrade.
-
Analyze Fragmentation Patterns: Piperazine derivatives exhibit characteristic fragmentation. Expect to see losses related to the ethyl group (loss of 29, [CH2CH3]+) and cleavage of the piperazine ring. The fragmentation pattern is key to structural confirmation.[14]
-
Source Temperature: The temperature of the ion source can affect fragmentation. If it's too high, you may see excessive fragmentation and a diminished molecular ion peak. Ensure it is set to the manufacturer's recommendation (typically 230°C).
-
Co-elution: An inconsistent spectrum can be caused by a co-eluting impurity. Check the purity of your chromatographic peak by examining the mass spectra across the entire peak width. If the spectra change, there is co-elution. Improve your chromatography to resolve the components.
Proposed GC-MS Protocol
| Parameter | Setting | Rationale |
| GC Column | DB-17 (30 m x 0.25 mm, 0.25 µm) | Mid-polarity phase suitable for piperazine derivatives.[11] |
| Injector Temp. | 250°C | Balances volatilization with minimizing thermal degradation. |
| Carrier Gas | Helium at 1.0 mL/min | Inert and provides good efficiency. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min | Provides separation from solvent and other impurities. |
| MS Source Temp. | 230°C | Standard temperature for stable fragmentation. |
| MS Quad Temp. | 150°C | Standard temperature for good ion transmission. |
| Scan Range | 40-350 amu | Covers the expected mass of the parent compound and its fragments. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting
For ultimate sensitivity and selectivity, LC-MS/MS is the gold standard, particularly for detecting trace-level impurities in complex matrices.[5][6]
Q1: I'm experiencing severe ion suppression and my signal is much lower in the sample matrix compared to the pure solvent. How do I mitigate this?
A1: Ion suppression is a classic matrix effect in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the MS source.
Mitigation Strategy Workflow:
Caption: A decision workflow for mitigating ion suppression in LC-MS/MS.
Detailed Steps:
-
Improve Chromatography: The best way to avoid matrix effects is to chromatographically separate your analyte from the interfering matrix components. Adjust the gradient profile to move the 1-Ethyl-5-methylpiperazin-2-one peak to a "cleaner" region of the chromatogram.
-
Refine Sample Preparation: A more rigorous sample cleanup will remove interfering compounds. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are far more effective at removing matrix components than a simple "dilute-and-shoot" approach.[15]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains deuterium or ¹³C). It will co-elute and experience the same ion suppression, allowing for an accurate ratio-based quantification.
-
Reduce Sample Concentration: Simply diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.
Q2: How do I select the best Multiple Reaction Monitoring (MRM) transitions for quantification?
A2: Proper selection of MRM transitions is crucial for the selectivity and sensitivity of an LC-MS/MS method. This involves selecting a precursor ion and one or more product ions.
Steps for MRM Selection:
-
Select the Precursor Ion: Infuse a standard solution of 1-Ethyl-5-methylpiperazin-2-one into the mass spectrometer and perform a full scan in positive electrospray ionization (ESI+) mode. The most abundant ion will be the protonated molecule, [M+H]+, at m/z 143.1. This will be your precursor ion.
-
Generate Product Ions: Perform a product ion scan on the precursor (m/z 143.1). This will fragment the molecule and show you all the resulting product ions.
-
Choose a Quantifier and Qualifier:
-
Quantifier: Select the most intense and stable product ion for quantification. This will provide the best signal-to-noise.
-
Qualifier: Select a second, less intense product ion. The ratio of the quantifier to the qualifier should remain constant across all standards and samples. This provides an extra layer of confirmation for the identity of the analyte.
-
General FAQs
Q: How do I properly validate my analytical method? A: Method validation is a regulatory requirement to ensure your method is suitable for its intended purpose.[3] Validation should be performed according to ICH Q2(R1) guidelines and typically includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[16][17]
Q: What are the most critical aspects of sample preparation for this compound? A: The key is solubility and stability. 1-Ethyl-5-methylpiperazin-2-one is expected to be soluble in common organic solvents like methanol and acetonitrile, as well as aqueous acidic solutions. Ensure the sample diluent is compatible with your mobile phase to avoid peak distortion. For trace analysis, sample preparation must also effectively remove interfering matrix components.[15][18]
Q: What are common sources of extraneous peaks or contamination? A: Contamination can come from many sources:
-
Solvents: Use high-purity, LC-MS grade solvents.
-
Glassware: Plasticizers can leach from plastic containers; use glass where possible. Ensure glassware is meticulously clean.
-
Sample Matrix: The sample itself can contain many interfering compounds.
-
Cross-Contamination: Poor handling can introduce contaminants from previous samples. Always run a blank injection between samples to check for carryover.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis.EC-UNDP.
- Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Deriv
- Determination of piperazine derivatives in “Legal Highs”.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.SciELO Brazil.
- GCMS Total Ion Chromatograms of piperazine derivative mixture.
- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.RSC Publishing.
- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.Office of Justice Programs.
- Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP)
- Analytical method validation: A brief review.
- Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.SIELC Technologies.
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.PMC - NIH.
- Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection.National Food Institute, Technical University of Denmark.
- (R)-1-Ethyl-5-methylpiperazin-2-one.MySkinRecipes.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.Journal of Chemical and Pharmaceutical Research.
- CAS No : 1000577-11-6| Chemical Name : 1-Ethyl-5-methylpiperazin-2-one.
- mass spectra - fragmentation p
- Fragmentation Patterns in Mass Spectra.Chemistry LibreTexts.
- Mass spectra and major fragmentation patterns of piperazine designer drugs.
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine.PubMed.
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.PMC - NIH.
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Minimizing impurities in the synthesis of piperazinone derivatives
Welcome to the technical support center for the synthesis of piperazinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions to help you minimize impurities and optimize your synthetic routes. Our approach is grounded in mechanistic principles to empower you with the understanding needed to troubleshoot effectively.
Troubleshooting Guide: Common Synthetic Issues & Solutions
This section directly addresses specific problems you may encounter during the synthesis of piperazinone derivatives. Each entry is formatted as a question you might ask, followed by a detailed answer from our application science team.
Q1: I'm observing a significant amount of di-substituted piperazine byproduct. How can I improve the mono-substitution selectivity?
Plausible Causes: The formation of di-substituted byproducts is a frequent challenge arising from the presence of two reactive secondary amine groups in the piperazine starting material. When reacting with an electrophile, the initial mono-substituted product can react again to form the di-substituted species. This is particularly problematic if the mono-substituted product is of similar or higher reactivity than the starting piperazine.
Solutions & Protocols:
-
Stoichiometric Control: A straightforward initial approach is to use a large excess of the piperazine starting material. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product. However, this can make purification challenging due to the need to remove large amounts of unreacted piperazine.[1][2]
-
Use of Protecting Groups: This is a highly effective and widely used strategy.[3] By temporarily blocking one of the nitrogen atoms, you can direct the reaction to the unprotected site. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its relatively straightforward removal.[3][4]
Experimental Protocol: N-Boc Protection of Piperazine
-
Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system like DCM/water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0-1.1 eq) in the same solvent.
-
Add a base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the acid formed during the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-piperazine.
-
-
In-Situ Protonation (Protecting Group-Free Method): A clever alternative to traditional protecting groups is the use of in-situ protonation. By reacting piperazine with one equivalent of an acid (e.g., HCl or acetic acid), you can form the piperazine-1-ium cation. The protonated nitrogen is significantly less nucleophilic, effectively "protecting" it and directing substitution to the free nitrogen.[3] This method is cost-effective and avoids the extra steps of adding and removing a protecting group.[3]
Q2: My crude product contains unreacted starting materials. What's the most efficient way to remove them?
Plausible Causes: Incomplete reactions or the intentional use of excess reagents (like piperazine to promote mono-substitution) can lead to significant amounts of starting materials in your crude product. Their removal is critical for achieving high purity.
Solutions & Protocols:
-
Acidic Wash for Basic Impurities: If your desired piperazinone derivative is less basic than the unreacted piperazine starting material, an acidic wash is a simple and effective purification step.[5] Piperazine, being a base, will be protonated by a dilute acid (e.g., 1M HCl) and move into the aqueous phase, while your product remains in the organic layer.[5]
Experimental Protocol: Acidic Wash
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash 1-2 more times to ensure complete removal of the basic impurity.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer, filter, and concentrate to obtain the purified product.
-
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[6] For basic compounds like piperazinone derivatives, tailing on standard silica gel can be an issue due to strong interactions with acidic silanol groups.[6][7]
Troubleshooting Tailing on Silica Gel:
-
Recrystallization: If your product is a solid, recrystallization is an excellent technique for achieving high purity, especially for removing small amounts of impurities. The key is to find a solvent system where your product has high solubility at elevated temperatures but low solubility at room or lower temperatures, while the impurities remain soluble.
| Purification Technique | Best Suited For | Limitations |
| Acidic Wash | Removing basic impurities (e.g., unreacted piperazine) from a less basic product. | Not effective if the product is also strongly basic or acid-sensitive. |
| Column Chromatography | Separating compounds with different polarities. Highly versatile. | Can be time-consuming and require large solvent volumes. Tailing can be an issue for basic compounds.[6][7] |
| Recrystallization | Purifying solid products from small amounts of impurities. | Requires the product to be a stable crystalline solid. Finding a suitable solvent can be challenging. |
| Vacuum Distillation | Purifying thermally stable, liquid products from non-volatile impurities.[6] | Not suitable for thermally labile compounds or for separating compounds with similar boiling points.[6] |
Q3: My final piperazinone derivative is a persistent oil and won't crystallize. What are my purification options?
Plausible Causes: Many organic compounds, including piperazinone derivatives, naturally exist as oils at room temperature. The presence of even minor impurities can further inhibit crystallization by disrupting the formation of a crystal lattice.
Solutions & Protocols:
-
Salt Formation: This is a highly effective strategy for inducing crystallization in basic, oily compounds.[6] By reacting your piperazinone derivative with an acid (e.g., hydrochloric acid, fumaric acid), you can form a salt which is often a stable, crystalline solid that can be easily purified by recrystallization.[6][8] The purified salt can then be neutralized with a base to regenerate the pure, oily free base if needed.[6]
-
Specialized Chromatography: If standard silica gel chromatography is problematic, consider alternative stationary phases. Alumina (basic or neutral) can sometimes perform better for basic compounds. Reverse-phase chromatography (e.g., C18) is another powerful option, particularly for compounds with some non-polar character.
-
Solvent Trituration/Washing: This technique involves washing or stirring the oil with a solvent in which your product is insoluble, but the impurities are soluble.[6] For example, washing a non-polar oily product with a polar solvent like acetonitrile, or a polar oily product with a non-polar solvent like hexane, can effectively remove certain impurities.[6]
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques for identifying and quantifying impurities in my piperazinone synthesis? A: A combination of techniques is often most effective.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful tool. It separates the components of your mixture (LC) and provides mass information (MS) for each component, allowing for the identification of byproducts, unreacted starting materials, and degradation products.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): NMR is excellent for structural elucidation and can be used to determine the purity of your sample by comparing the integration of signals from your product to those of impurities.[1] Residual solvent peaks are also easily identified.[1]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is suitable for volatile and thermally stable compounds and can be very effective for identifying low molecular weight impurities and residual solvents.[1][9][10]
-
HPLC-UV (High-Performance Liquid Chromatography with UV detection): This is a robust and widely available technique for quantifying the purity of your main compound and known impurities, provided they have a UV chromophore.[11] For compounds lacking a chromophore, derivatization with a UV-active tag can be employed.[11]
Q: Are there any specific reaction conditions I should be mindful of to prevent the formation of oxidized byproducts? A: Yes, piperazine rings can be susceptible to oxidation. To minimize this:
-
Use an Inert Atmosphere: Whenever possible, run your reactions under an inert atmosphere of nitrogen or argon to exclude oxygen.[1]
-
Use Fresh, High-Purity Solvents: Peroxides in aged solvents (like THF or diethyl ether) can be a source of oxidation. Always use freshly distilled or high-purity solvents.
-
Control Reaction Temperature: Avoid unnecessarily high reaction temperatures, as these can accelerate oxidative degradation pathways.
-
Consider Antioxidants: In some cases, adding a small amount of an antioxidant during the reaction or workup may be beneficial, although this should be tested on a small scale first.[1]
Q: My synthesis involves a chiral piperazinone. What are the common sources of racemization or loss of enantiomeric excess (ee)? A: Maintaining stereochemical integrity is crucial. Potential issues include:
-
Harsh Reaction Conditions: Both strongly acidic and strongly basic conditions can lead to the epimerization of a stereocenter, particularly if it is alpha to a carbonyl group.
-
Elevated Temperatures: Prolonged heating can sometimes provide enough energy to overcome the barrier to racemization.
-
Purification Method: Certain chromatographic stationary phases can, in rare cases, contribute to on-column epimerization. It's important to screen purification conditions carefully.
-
Starting Material Purity: Ensure the enantiomeric purity of your starting materials is high, as this will be the upper limit for your final product's purity.[12] A chiral synthesis method is often required to achieve high ee values.[12]
References
- Technical Support Center: Purification of Oily Piperazine Derivatives. (n.d.). BenchChem.
- Technical Support Center: Purification of Piperazine-2-Thione Derivatives. (n.d.). BenchChem.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (n.d.). OSTI.GOV.
- Methods for removing unreacted piperazine from the reaction mixture. (n.d.). BenchChem.
- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Synfacts.
- Purification of piperazine. (1959). Google Patents.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules.
- Synthesis method of chiral piperazinone derivative. (2018). Google Patents.
- A Review on Analytical Methods for Piperazine Determination. (2024). Journal of Pharmaceutical and Applied Chemistry.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Organics.
- Syntheses and transformations of piperazinone rings. A review. (2010). Tetrahedron: Asymmetry.
- Analytical Methods for the Identification and Analysis of Piperazines. (n.d.). Royal Society of Chemistry.
- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (n.d.). ResearchGate.
- GC determination of substituted piperazines in pharmaceutical drug substances. (2011). Analytical Chemistry, an Indian Journal.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.
- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. (n.d.). Sci-Hub.
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Validation & Comparative
Comparative analysis of 1-Ethyl-5-methylpiperazin-2-one with other piperazinones
An In-Depth Comparative Analysis for Drug Development Professionals: 1-Ethyl-5-methylpiperazin-2-one Versus Other Piperazinone Scaffolds
Introduction: The Piperazinone Core in Modern Medicinal Chemistry
The piperazinone ring system is a cornerstone of contemporary drug discovery, recognized as a "privileged structure."[1][2] This six-membered heterocycle, containing two nitrogen atoms, offers a synthetically tractable and versatile scaffold that medicinal chemists can modify to fine-tune pharmacological properties.[3][4] The two nitrogens provide a combination of structural rigidity, hydrogen bond donors/acceptors, and polarity, which can lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[2][3] Piperazinone derivatives have demonstrated a vast spectrum of biological activities, finding applications as anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) agents.[5][6][7]
This guide provides a comparative analysis of 1-Ethyl-5-methylpiperazin-2-one , a specific chiral building block, against other piperazinone derivatives. We will explore its synthesis, physicochemical properties, and structure-activity relationships in the context of other scaffolds, offering field-proven insights for researchers and drug development professionals.
Structural and Physicochemical Comparison
The seemingly subtle substitutions on the piperazinone ring can profoundly impact a molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. 1-Ethyl-5-methylpiperazin-2-one possesses substitutions at the N-1 (ethyl) and C-5 (methyl) positions. The chirality at the C-5 position, as in (R)-1-Ethyl-5-methylpiperazin-2-one, is particularly crucial, as it serves as a chiral intermediate for developing selective receptor modulators.[8]
To contextualize its properties, we compare it with the simpler 5-methylpiperazin-2-one (lacking the N-1 ethyl group) and a more complex, biologically active piperazinone derivative.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted cLogP * | Key Features |
| 1-Ethyl-5-methylpiperazin-2-one | ![]() | C₇H₁₄N₂O | 142.20[9] | ~0.1 - 0.5 | N-1 ethyl group adds lipophilicity; C-5 methyl group introduces a chiral center. Used as a building block for CNS agents.[8] |
| 5-Methylpiperazin-2-one | ![]() | C₅H₁₀N₂O | 114.15[10] | ~ -1.0 | Simpler scaffold with a secondary amine at N-1, offering a site for further functionalization. More polar than its N-ethylated counterpart. |
| Aryl-Substituted Piperazinone (Representative) | ![]() | Varies | Varies | > 2.0 | N-1 and/or N-4 positions are often functionalized with aryl or heteroaryl groups to achieve specific receptor interactions (e.g., for CNS or anticancer targets).[11][12] |
Note: cLogP values are estimations from chemical software and vary based on the algorithm used. They are provided for comparative purposes.
The addition of the ethyl group at the N-1 position in 1-Ethyl-5-methylpiperazin-2-one increases its lipophilicity compared to the parent 5-methylpiperazin-2-one. This modification can be critical for enhancing membrane permeability and potentially crossing the blood-brain barrier, a desirable trait for CNS-targeted agents.[13]
Comparative Synthesis Strategies
The synthesis of substituted piperazinones often relies on multi-step sequences that allow for the controlled introduction of diversity at various positions of the ring. A common and robust strategy involves the formation of an amide bond followed by an intramolecular cyclization.
General Synthetic Workflow: Reductive Amination and Cyclization
A widely applicable method for creating chiral piperazinones involves the reductive amination of an N-protected amino acid derivative with an appropriate amine, followed by deprotection and spontaneous or base-catalyzed cyclization. This approach offers excellent control over stereochemistry.
Caption: General workflow for chiral piperazinone synthesis.
Exemplary Protocol: Synthesis of (R)-5-methylpiperazin-2-one
This protocol is adapted from established methods for synthesizing chiral piperazinones and serves as a basis for producing scaffolds like 1-Ethyl-5-methylpiperazin-2-one.[14]
Objective: To synthesize the core (R)-5-methylpiperazin-2-one scaffold.
Materials:
-
(R)-Alanine methyl ester hydrochloride
-
N-(Benzyloxycarbonyl)-2-aminoacetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Reductive Amination:
-
To a solution of (R)-alanine methyl ester hydrochloride (1.0 eq) and N-(benzyloxycarbonyl)-2-aminoacetaldehyde (1.1 eq) in DCM, add triethylamine (1.2 eq) to neutralize the hydrochloride salt.
-
Stir for 15 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Rationale: STAB is a mild reducing agent suitable for reductive aminations, minimizing side reactions. The Cbz group protects the second amine during this step.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude linear diamine intermediate.
-
-
Deprotection and Cyclization:
-
Dissolve the crude intermediate in methanol.
-
Add 10% Pd/C catalyst (approx. 10% by weight of the substrate).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator at 1-3 atm) and stir vigorously for 12-18 hours.[14]
-
Rationale: Catalytic hydrogenation cleaves the Cbz protecting group. The resulting primary amine readily undergoes intramolecular cyclization with the adjacent ester to form the stable six-membered piperazinone ring.
-
-
Purification:
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid/oil by silica gel column chromatography or recrystallization to obtain pure (R)-5-methylpiperazin-2-one.
-
To obtain 1-Ethyl-5-methylpiperazin-2-one , a subsequent N-alkylation step would be performed on the resulting secondary amine at the N-1 position using an ethylating agent like ethyl iodide or reductive amination with acetaldehyde.
Structure-Activity Relationship (SAR) Insights
The biological activity of piperazinone derivatives is highly dependent on the nature and position of substituents on the ring. Understanding these relationships is key to designing novel compounds with desired potency and selectivity.[3][4]
Caption: Key substitution points on the piperazinone scaffold.
-
N-1 Position: As seen with 1-Ethyl-5-methylpiperazin-2-one, small alkyl groups at this position can enhance lipophilicity.[8] In many drug candidates, this position is substituted with larger aryl or heteroaryl moieties to achieve specific interactions with target proteins, such as G-protein coupled receptors (GPCRs) or enzymes.[15]
-
C-5 Position: Substitution here, especially with a small alkyl group like methyl, introduces a chiral center. This is fundamentally important in drug design, as biological targets are chiral, and often only one enantiomer will have the desired activity while the other may be inactive or cause off-target effects.[16]
-
N-4 Position: In the broader piperazine class (not piperazin-2-ones, where this is part of the amide), this nitrogen is a primary point for diversification. For piperazinones, derivatization focuses on N-1 and the carbon positions. The comparison between piperazine and piperidine derivatives shows that replacing a nitrogen with a carbon can drastically alter receptor binding profiles, as seen in studies on histamine H3 and sigma-1 receptors.[11]
Comparative Biological Applications and Performance Data
While 1-Ethyl-5-methylpiperazin-2-one is primarily documented as a chiral intermediate for CNS drug discovery, the broader piperazinone class has diverse applications.[8] This highlights the scaffold's versatility.
| Compound Class | Target/Application Area | Representative Data/Activity | Reference |
| (R)-1-Ethyl-5-methylpiperazin-2-one | Intermediate for CNS agents | Serves as a chiral building block for selective serotonin and dopamine receptor modulators. Its structure is optimized for binding affinity and metabolic stability in drug candidates. | [8] |
| Piperazinone Phenylalanine Derivatives | Anti-HIV Agents | Some derivatives show moderate anti-HIV-1 activity (EC₅₀ ≈ 5.89 µM) by targeting the HIV-1 capsid. | [17] |
| Thiosemicarbazide-Piperazine Hybrids | Anticancer Agents | A derivative (Compound 9h) showed potent in vitro activity against pancreatic (Panc-1, IC₅₀ = 0.94 µM) and lung (A549, IC₅₀ = 1.71 µM) cancer cell lines. | [18] |
| Cyclic Imines/Lactams from Piperazinone Precursors | Cytotoxic Agents | Certain derivatives have been evaluated for cytotoxic activity against various cancer cell lines, including brain tumor lines like DAOY and D283. | [19] |
This data illustrates that while the core scaffold is the same, the specific substitution pattern dictates the therapeutic application. The ethyl and methyl groups of 1-Ethyl-5-methylpiperazin-2-one are likely too simple to confer high-potency biological activity on their own but provide an ideal, pre-functionalized starting point for more complex CNS-active molecules.
Experimental Workflow: In Vitro Receptor Binding Assay
To evaluate the performance of a final compound derived from 1-Ethyl-5-methylpiperazin-2-one, a receptor binding assay is a standard and essential experiment.
Objective: To determine the binding affinity (Ki) of a test compound for a specific CNS receptor (e.g., a dopamine or serotonin receptor subtype).
Caption: Workflow for a competitive radioligand binding assay.
Protocol Steps:
-
Preparation: A constant concentration of receptor preparation and radioligand are mixed with varying concentrations of the unlabeled test compound in a multi-well plate.
-
Incubation: The plate is incubated (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration, trapping the receptor-bound radioligand on the filter while unbound ligand passes through.
-
Counting: The radioactivity retained on each filter is measured using a scintillation counter.
-
Analysis: The data is plotted as percent inhibition versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). The binding affinity (Ki) is then calculated from the IC₅₀.
-
Self-Validation: The experiment includes controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand) to ensure data quality. The results should be reproducible across multiple experiments.
-
Conclusion and Strategic Outlook
1-Ethyl-5-methylpiperazin-2-one stands out not as a final drug but as a highly valuable and strategically designed chiral intermediate. Its comparison with other piperazinones reveals a clear design principle:
-
Simplicity and Versatility: Compared to highly complex piperazinones, its structure is simple, making it an economical and efficient starting point for further chemical elaboration.
-
Built-in Chirality: The (R)-methyl group at the C-5 position provides essential stereochemical control, which is a critical and often challenging aspect of drug synthesis.[16]
-
Tuned Physicochemical Properties: The N-1 ethyl group provides a moderate increase in lipophilicity, pre-optimizing the scaffold for applications like CNS penetration where crossing the blood-brain barrier is necessary.[8]
For drug development professionals, 1-Ethyl-5-methylpiperazin-2-one represents a low-risk, high-reward building block. It allows research teams to bypass early-stage synthesis challenges related to chirality and focus on the crucial task of adding diverse functionalities to generate novel, potent, and selective therapeutic agents, particularly in the competitive landscape of CNS drug discovery.
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- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023).
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A Comparative Guide to Validating the Cytotoxic Effects of 1-Ethyl-5-methylpiperazin-2-one
In the landscape of drug discovery, the preliminary assessment of a novel compound's cytotoxic potential is a critical gateway to further development. This guide provides a comprehensive framework for the validation of the cytotoxic effects of 1-Ethyl-5-methylpiperazin-2-one, a piperazine derivative. While piperazine scaffolds are integral to numerous pharmacologically active agents, specific cytotoxic data for this particular compound is not yet extensively documented in publicly available literature.[1][2][3] Therefore, this document serves as a methodological guide, presenting a suite of robust, validated assays to characterize its potential as a cytotoxic agent. We will compare its hypothetical effects against Doxorubicin, a well-established anthracycline antibiotic widely used in cancer chemotherapy, to provide a benchmark for its potency and mechanism of action.
The validation process detailed herein is structured to move from broad assessments of cell viability to more nuanced investigations into the specific mechanisms of cell death, such as apoptosis. For researchers and drug development professionals, this guide offers the necessary protocols and rationale to rigorously evaluate 1-Ethyl-5-methylpiperazin-2-one.
Foundational Cytotoxicity Assessment: Gauging Cell Viability and Membrane Integrity
The initial step in evaluating a novel compound is to determine its impact on cell viability and membrane integrity. This is typically achieved through a combination of metabolic and membrane integrity assays, which provide a broad overview of the compound's cytotoxic potential.
Metabolic Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability by measuring the metabolic activity of a cell population.[4][5] Viable cells with active metabolism possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of this color is directly proportional to the number of living, metabolically active cells.[4][5][6]
This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of a compound, which represents the concentration required to reduce cell viability by 50% compared to an untreated control.[7] A lower IC50 value indicates greater potency.
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
To complement the metabolic data from the MTT assay, the Lactate Dehydrogenase (LDH) assay is employed to assess cell membrane integrity.[8][9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis or necrosis.[8][9][10] The amount of LDH released is proportional to the number of dead or damaged cells.[10][11]
Comparing the results of the MTT and LDH assays can provide initial insights into the mode of action. A significant decrease in metabolic activity (MTT) without a substantial increase in LDH release might suggest a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one (cell killing).
Comparative Data Presentation
The following table illustrates a hypothetical comparison of the cytotoxic effects of 1-Ethyl-5-methylpiperazin-2-one and Doxorubicin on a human cancer cell line (e.g., HeLa) after 48 hours of treatment.
| Compound | IC50 (µM) from MTT Assay | Maximum LDH Release (% of control) |
| 1-Ethyl-5-methylpiperazin-2-one | Hypothetical Value | Hypothetical Value |
| Doxorubicin | 0.8 ± 0.1 | 85 ± 5 |
| Untreated Control | N/A | 5 ± 1 |
Note: The values for 1-Ethyl-5-methylpiperazin-2-one are placeholders and would be determined experimentally.
Elucidating the Mechanism of Cell Death: Apoptosis Detection
Should the initial screening indicate significant cytotoxic activity, the next logical step is to investigate the underlying mechanism. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents as it typically does not elicit an inflammatory response.[12][13]
Detecting Apoptotic Markers: Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[16]
-
Propidium Iodide (PI): PI is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, and intercalate with DNA.[16]
This dual-staining method allows for the quantification of different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Caption: Workflow for Annexin V/PI apoptosis detection.
The Molecular Machinery of Apoptosis: Caspase Activation and Bcl-2 Family Regulation
Apoptosis is executed by a family of proteases called caspases.[17][18][19] These enzymes exist as inactive zymogens and are activated in a cascade following an apoptotic stimulus.[19] Initiator caspases (e.g., caspase-8, caspase-9) are activated first and in turn activate executioner caspases (e.g., caspase-3, caspase-7), which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[17][18]
The intrinsic (mitochondrial) pathway of apoptosis is regulated by the Bcl-2 family of proteins.[12][20][21] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these proteins determines the cell's fate.[12][20] Pro-apoptotic signals lead to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c, which then activates caspase-9 and initiates the caspase cascade.[17][22]
Caption: Hypothesized intrinsic apoptosis signaling pathway.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols are provided below.
Protocol 1: MTT Assay for Cell Viability[5][7][8][25]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of 1-Ethyl-5-methylpiperazin-2-one and Doxorubicin (positive control) for 48 hours. Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[4]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 2: LDH Cytotoxicity Assay[10][12][13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7]
-
Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[7]
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions. This typically involves a catalyst and dye solution.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Protocol 3: Annexin V/PI Apoptosis Assay[16][17][26]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of 1-Ethyl-5-methylpiperazin-2-one and Doxorubicin for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion and Future Directions
This guide outlines a systematic and validated approach to characterizing the cytotoxic effects of the novel compound 1-Ethyl-5-methylpiperazin-2-one. By employing a multi-assay strategy that moves from broad viability screening to specific mechanistic studies, researchers can build a comprehensive profile of the compound's biological activity. The comparative analysis against a standard cytotoxic agent like Doxorubicin provides essential context for its potency.
Should 1-Ethyl-5-methylpiperazin-2-one demonstrate significant and selective cytotoxicity via an apoptotic mechanism, further investigations would be warranted. These could include Western blot analysis to probe the expression levels of Bcl-2 family proteins and caspases, as well as cell cycle analysis to determine if the compound induces cell cycle arrest. Such a rigorous, step-wise validation is fundamental to identifying promising new candidates for the drug development pipeline.
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The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. Available at: [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Ethyl-5-methylpiperazin-2-one Analogs in CNS Drug Discovery
Introduction: The Piperazin-2-one Scaffold as a Privileged Structure in Central Nervous System (CNS) Therapeutics
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The piperazine ring is a quintessential example, renowned for its versatility and favorable pharmacokinetic properties.[1] Its derivatives have yielded a wide array of drugs targeting various receptors and enzymes.[2] A significant evolution of this scaffold is the piperazin-2-one core, which introduces a lactam function, providing a unique combination of rigidity, hydrogen bonding capabilities, and metabolic stability.
This guide focuses on a specific, promising subset of these compounds: analogs of 1-Ethyl-5-methylpiperazin-2-one. The parent compound, particularly in its chiral (R)-enantiomeric form, is a recognized building block in the synthesis of pharmaceuticals aimed at CNS disorders, including cognitive enhancers and agents for treating anxiety and depression.[1] This suggests that the 1-Ethyl-5-methylpiperazin-2-one scaffold itself imparts desirable properties for brain-penetrant molecules with neuromodulatory activity.
Understanding the structure-activity relationship (SAR) of this family of analogs is paramount for the rational design of novel CNS drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide will synthesize the available information on related compounds to provide a comprehensive overview of the SAR of 1-Ethyl-5-methylpiperazin-2-one analogs, detail relevant experimental protocols, and offer a comparative perspective for researchers in the field of drug development.
Core Scaffold Analysis and Rationale for Analog Development
The core structure of 1-Ethyl-5-methylpiperazin-2-one presents several key features that are ripe for systematic modification in an SAR campaign. The rationale behind creating analogs is to probe the chemical space around this scaffold to optimize interactions with biological targets, which for many piperazine derivatives include serotonergic and GABAergic receptors.[3]
Below is a diagram illustrating the key modification points on the 1-Ethyl-5-methylpiperazin-2-one scaffold.
Caption: Key modification points on the 1-Ethyl-5-methylpiperazin-2-one scaffold for SAR studies.
Hypothesized Structure-Activity Relationships
Modifications at the N-1 Position (The Ethyl Group)
The N-1 substituent is crucial for modulating the molecule's lipophilicity and, consequently, its ability to cross the blood-brain barrier.
-
Small Alkyl Groups: The ethyl group in the parent compound likely provides a good balance of lipophilicity and metabolic stability. Shortening (methyl) or slightly lengthening (propyl, butyl) this chain could fine-tune these properties.
-
Branched or Cyclic Alkyls: Introducing branching (e.g., isopropyl) or small rings (e.g., cyclopropylmethyl) can enhance metabolic stability by shielding the nitrogen from N-dealkylation, a common metabolic pathway.
-
Aromatic and Heteroaromatic Groups: While potentially increasing the risk of off-target effects, incorporating aryl or heteroaryl groups can introduce specific interactions (e.g., pi-stacking) with the target protein, potentially boosting potency.
Modifications at the C-5 Position (The Methyl Group)
The substituent at the C-5 position, along with the stereochemistry at this center, is likely to be critical for selectivity and potency.
-
Stereochemistry: The (R)-configuration of 1-Ethyl-5-methylpiperazin-2-one is noted as a chiral building block, suggesting that the stereochemistry at C-5 is important for biological activity. It is crucial to evaluate both enantiomers of any analog with a chiral center at this position.
-
Size of the Alkyl Group: Varying the size of the alkyl group (e.g., ethyl, propyl) can probe the size of a hydrophobic pocket in the binding site of the target receptor or enzyme.
-
Polar Groups: Introducing small polar groups could be explored, but may negatively impact blood-brain barrier penetration.
Modifications at the N-4 Position
The N-4 nitrogen is the most common site for introducing significant structural diversity in piperazine-based drug discovery. This position allows for the attachment of various pharmacophoric fragments that can target specific receptors.
-
Aryl and Heteroaryl Groups: Many CNS-active piperazine derivatives feature an aryl or heteroaryl group at this position. The substitution pattern on these rings (e.g., with electron-withdrawing or -donating groups) can significantly impact potency and selectivity for targets such as dopamine and serotonin receptors.
-
Acyl and Sulfonyl Groups: Acylation or sulfonylation of the N-4 nitrogen can modulate the basicity of this nitrogen and introduce hydrogen bond acceptors, influencing the binding mode and pharmacokinetic properties.
-
Linkers: An alkyl or other type of linker can be used to connect the N-4 nitrogen to another pharmacophore, creating hybrid molecules with potential for multi-target activity.
Comparative Analysis of Hypothetical Analogs
To illustrate the potential impact of these modifications, the following table presents a hypothetical comparison of 1-Ethyl-5-methylpiperazin-2-one analogs. The predicted outcomes are based on general principles of medicinal chemistry and SAR data from related piperazine derivatives.
| Analog | Modification | Predicted Effect on Nootropic Activity | Rationale |
| Parent Compound | 1-Ethyl-5-methylpiperazin-2-one | Baseline Activity | Known CNS-active scaffold.[1] |
| Analog A | N-1-Methyl | Potentially decreased activity/potency | Reduced lipophilicity may hinder BBB penetration. |
| Analog B | N-1-Propyl | Potentially increased activity/potency | Increased lipophilicity may improve BBB penetration and target engagement. |
| Analog C | C-5-Ethyl | Activity may be retained or slightly altered | Probes the size of the hydrophobic pocket at C-5. |
| Analog D | N-4-Phenyl | Potential for significant increase in activity | Aryl group can engage in additional binding interactions, a common feature in CNS drugs. |
| Analog E | N-4-(4-Fluorophenyl) | Potentially enhanced metabolic stability and potency | Fluorine substitution can block metabolic sites and alter electronic properties. |
Experimental Protocols
The successful execution of an SAR study requires robust and reproducible synthetic and biological testing protocols.
General Synthetic Protocol for N-4-Arylpiperazin-2-one Analogs
The following is a representative synthetic scheme for the preparation of N-4-aryl analogs of 1-Ethyl-5-methylpiperazin-2-one, adapted from general procedures for piperazine synthesis.[5]
Caption: General workflow for the synthesis of N-4-aryl analogs via Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried reaction vessel, add 1-Ethyl-5-methylpiperazin-2-one (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon). Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-4-aryl analog.
Protocol for In Vivo Evaluation of Nootropic Activity: Scopolamine-Induced Amnesia Model
This model is a well-established method for evaluating the efficacy of potential cognitive enhancers.[6]
Animals: Male Wistar rats (180-220 g) are used. They are housed under standard laboratory conditions with free access to food and water.
Apparatus: An elevated plus-maze is used to assess memory.
Procedure:
-
Acclimatization: Allow the animals to acclimatize to the laboratory environment for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group 1 (Control): Vehicle (e.g., saline)
-
Group 2 (Amnesic Control): Scopolamine (1 mg/kg, i.p.)
-
Group 3 (Standard): Piracetam (200 mg/kg, i.p.) + Scopolamine
-
Group 4-X (Test Compounds): Test Analog (various doses, i.p.) + Scopolamine
-
-
Dosing: Administer the test compounds or piracetam 60 minutes before the acquisition trial. Administer scopolamine 30 minutes before the acquisition trial.
-
Acquisition Trial (Day 1): Place each rat at the end of an open arm of the elevated plus-maze, facing away from the central platform. The time it takes for the rat to move from the open arm to one of the enclosed arms (transfer latency) is recorded. The rat is allowed to explore the maze for 2 minutes and then returned to its home cage.
-
Retention Trial (Day 2): 24 hours after the acquisition trial, place each rat back on the elevated plus-maze and record the transfer latency again.
-
Data Analysis: A significant increase in transfer latency in the amnesic control group compared to the control group indicates successful induction of amnesia. A significant decrease in transfer latency in the test compound groups compared to the amnesic control group indicates a nootropic effect. Data are typically analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Conclusion and Future Directions
The 1-Ethyl-5-methylpiperazin-2-one scaffold represents a promising starting point for the development of novel CNS therapeutics, particularly cognitive enhancers. The SAR of this class of compounds is likely to be driven by modifications at the N-1, C-5, and N-4 positions, which influence the molecule's physicochemical properties, stereochemical interactions with the target, and the introduction of key pharmacophoric elements.
Future research in this area should focus on the systematic synthesis and evaluation of analogs to build a comprehensive SAR dataset. This should include:
-
Chiral Synthesis and Evaluation: Ensuring that analogs with new stereocenters are resolved and each enantiomer is tested independently.
-
In Vitro Target Identification: Moving beyond phenotypic screens to identify the specific molecular targets (e.g., receptors, enzymes) of active compounds.
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of promising leads to ensure they have drug-like characteristics.
By employing a rational, iterative approach to analog design, guided by the principles outlined in this guide, researchers can unlock the full therapeutic potential of the 1-Ethyl-5-methylpiperazin-2-one scaffold.
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A Comparative Guide to the Biological Activity of (R)- and (S)-1-Ethyl-5-methylpiperazin-2-one Enantiomers
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's spatial arrangement and its biological function is paramount. This guide provides an in-depth technical comparison of the hypothetical biological activities of the (R) and (S) enantiomers of 1-Ethyl-5-methylpiperazin-2-one, a chiral building block with potential applications in the development of central nervous system (CNS) active agents. While direct comparative data for this specific compound is not publicly available, this guide will leverage established principles of stereopharmacology and data from analogous piperazine derivatives to present a framework for its evaluation.
The Imperative of Chirality in Modern Drug Discovery
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development.[1][2][3][4][5] Biological systems, from the enzymes that metabolize drugs to the receptors they target, are themselves chiral. This inherent chirality dictates that enantiomers of a drug can, and often do, exhibit significantly different pharmacological and toxicological profiles.[2][3] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, contribute to undesirable side effects (the distomer).[6] Therefore, the early-stage characterization of individual enantiomers is not merely an academic exercise but a critical step in developing safer and more effective medicines. The U.S. Food and Drug Administration (FDA) has established guidelines that underscore the importance of understanding the stereochemistry of new drug candidates early in the development process.[1]
The piperazine scaffold is a common motif in a multitude of CNS-active drugs, including antipsychotics and antidepressants, often targeting dopamine and serotonin receptors.[7][8] Subtle changes to the substituents on the piperazine ring can drastically alter a compound's receptor binding affinity and functional activity.[8] The introduction of a chiral center, as in 1-Ethyl-5-methylpiperazin-2-one, necessitates a thorough investigation into the stereospecific interactions of each enantiomer with its biological targets.
Hypothetical Comparative Biological Activity Profile
Based on the known pharmacology of similar chiral piperazine derivatives that interact with monoamine receptors, we can postulate a hypothetical biological activity profile for the (R) and (S) enantiomers of 1-Ethyl-5-methylpiperazin-2-one. This data is presented for illustrative purposes to guide experimental design.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of (R)- and (S)-1-Ethyl-5-methylpiperazin-2-one
| Receptor Target | (R)-1-Ethyl-5-methylpiperazin-2-one (Ki, nM) | (S)-1-Ethyl-5-methylpiperazin-2-one (Ki, nM) |
| Dopamine D2 | 15 | 250 |
| Serotonin 5-HT2A | 50 | 85 |
In this hypothetical scenario, the (R)-enantiomer displays significantly higher affinity for the dopamine D2 receptor compared to the (S)-enantiomer, suggesting a stereospecific interaction with the receptor's binding pocket. The affinity for the serotonin 5-HT2A receptor shows a less pronounced, though still present, difference between the two enantiomers. Such disparities in binding affinity are the foundation for differing pharmacological effects.
Elucidating Stereospecific Interactions: A Mechanistic Overview
The differential binding affinities of enantiomers can be attributed to the three-dimensional arrangement of atoms, which dictates how well each molecule "fits" into the chiral environment of a receptor's binding site.
Caption: Hypothetical interaction of enantiomers with a chiral receptor.
Experimental Protocols for Comparative Analysis
To empirically determine the biological activity of the (R) and (S) enantiomers of 1-Ethyl-5-methylpiperazin-2-one, a series of well-defined experiments are necessary. The following protocols provide a robust framework for this investigation.
Chiral Separation of Enantiomers
The prerequisite for any comparative biological study is the isolation of each enantiomer in high purity. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.[9][10][11]
Protocol: Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as cellulose or amylose derivatives, is often effective for separating piperazine enantiomers.[9] A column like a CHIRALPAK® AD-H or a similar cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel is a good starting point.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A starting condition could be 80:20 (v/v) hexane:isopropanol. The addition of a small amount of an amine modifier, such as diethylamine (DEA) (e.g., 0.1%), is often necessary to improve peak shape for basic compounds like piperazines.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm (or a wavelength determined by the UV spectrum of the compound).
-
Injection Volume: 10 µL of a 1 mg/mL solution of the racemic mixture in the mobile phase.
-
-
Optimization: The resolution of the enantiomers can be optimized by adjusting the ratio of the alcohol modifier in the mobile phase. Increasing the alcohol content generally decreases retention time but may also reduce resolution.
-
Peak Identification: The separated enantiomers can be collected, and their absolute configuration can be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard, if available.
Caption: Workflow for the chiral separation of enantiomers.
Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Protocol: Dopamine D2 and Serotonin 5-HT2A Receptor Radioligand Binding Assays
This protocol is adapted from established methods for these receptors.[12][13][14][15][16][17][18][19]
-
Membrane Preparation:
-
Use commercially available cell lines stably expressing the human dopamine D2 or serotonin 5-HT2A receptor, or prepare membranes from rodent brain tissue (e.g., striatum for D2, cortex for 5-HT2A).
-
Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation to the wells.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of a known competing ligand (e.g., 10 µM haloperidol for D2, 1 µM ketanserin for 5-HT2A), and membrane preparation.
-
Competition Binding: Add assay buffer, radioligand, varying concentrations of the test compound ((R)- or (S)-enantiomer), and membrane preparation.
-
Radioligands: Use [³H]spiperone for D2 receptors (final concentration ~0.2 nM) and [³H]ketanserin for 5-HT2A receptors (final concentration ~1 nM).
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assays
Functional assays measure the downstream cellular response to receptor activation or blockade, providing information on whether a compound is an agonist, antagonist, or inverse agonist.
Protocol: cAMP Functional Assay (for Gs or Gi-coupled receptors like D2)
Dopamine D2 receptors are typically Gi-coupled, meaning their activation leads to a decrease in intracellular cyclic AMP (cAMP).
-
Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with an assay buffer and incubate with a cAMP-stimulating agent such as forskolin to elevate basal cAMP levels.
-
Add varying concentrations of the (R)- or (S)-enantiomer to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Measure the change in the reporter signal (e.g., luminescence) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the change in signal against the log concentration of the enantiomer.
-
For agonists, an EC50 value (the concentration that produces 50% of the maximal response) can be determined.
-
For antagonists, the assay is run in the presence of a known agonist, and the IC50 value for the inhibition of the agonist response is determined.
-
Caption: Logic of a GPCR functional assay.
Conclusion
The comprehensive evaluation of the (R) and (S) enantiomers of 1-Ethyl-5-methylpiperazin-2-one is a critical endeavor in the early stages of drug discovery. By employing rigorous experimental methodologies for chiral separation, receptor binding, and functional activity, researchers can elucidate the stereospecific pharmacology of this promising chiral building block. The insights gained from such studies are invaluable for guiding lead optimization efforts and ultimately for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational framework for initiating such an investigation, emphasizing the principles of scientific integrity and thoroughness that are the cornerstones of modern pharmaceutical research.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 1-Ethyl-5-methylpiperazin-2-one
Introduction:
1-Ethyl-5-methylpiperazin-2-one is a chiral building block of significant interest in pharmaceutical development, particularly for active pharmaceutical ingredients (APIs) targeting the central nervous system.[1] Its molecular formula is C₇H₁₄N₂O, and it has a molecular weight of 142.2 g/mol .[1][2] Given its role as a critical intermediate, the development of robust, accurate, and reliable analytical methods for its quantification and characterization is paramount. This guide provides a comprehensive framework for the cross-validation of analytical results for 1-Ethyl-5-methylpiperazin-2-one, comparing two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The objective of this guide is to provide researchers, scientists, and drug development professionals with the rationale behind experimental choices and a practical, self-validating system for ensuring data integrity. By understanding the principles of method validation and applying them to these orthogonal techniques, laboratories can establish a high degree of confidence in their analytical results.
The Imperative of Orthogonal Analytical Methods
In the landscape of pharmaceutical analysis, reliance on a single analytical method is a significant risk. Cross-validation using orthogonal methods—techniques that rely on different chemical or physical principles—provides a much higher level of assurance in the reported results. For a polar, heterocyclic compound like 1-Ethyl-5-methylpiperazin-2-one, HPLC-UV and GC-MS represent excellent orthogonal choices. HPLC separates based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, while GC separates based on volatility and interaction with a stationary phase in a gaseous state. The subsequent detection by UV absorbance (non-specific) and mass spectrometry (highly specific) further enhances the orthogonality.
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, versatility, and wide applicability. For a compound like 1-Ethyl-5-methylpiperazin-2-one, a reverse-phase method is a logical starting point.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 1-Ethyl-5-methylpiperazin-2-one.
Detailed HPLC-UV Protocol:
1. Rationale for Method Selection: A reverse-phase HPLC method using a C18 column is chosen for its proven ability to retain and separate polar to moderately non-polar organic molecules. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is selected to ensure good peak shape and retention.[3] UV detection at a low wavelength (e.g., 210 nm) is employed as the piperazin-2-one moiety lacks a strong chromophore at higher wavelengths.
2. Reagents and Materials:
- 1-Ethyl-5-methylpiperazin-2-one reference standard
- Acetonitrile (HPLC grade)
- Ultrapure water
- Phosphoric acid (85%)
- Methanol (for cleaning)
3. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase: Acetonitrile:Water (20:80 v/v) with 0.1% Phosphoric Acid
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- UV Detection: 210 nm
- Run Time: 10 minutes
4. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Ethyl-5-methylpiperazin-2-one reference standard and dissolve in 10 mL of a 50:50 acetonitrile:water mixture.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
- Sample Preparation: Dissolve the sample containing 1-Ethyl-5-methylpiperazin-2-one in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
5. Validation Parameters and Expected Performance:
| Parameter | Acceptance Criteria | Expected Performance for HPLC-UV |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² > 0.999 over 1-100 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.5% |
| Precision (RSD) | Repeatability (n=6): ≤ 2.0% Intermediate: ≤ 2.0% | Repeatability: < 1.0% Intermediate: < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99.5% |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides a powerful orthogonal technique to HPLC-UV. Its high separating power and the specificity of mass spectrometric detection make it ideal for confirmation and impurity profiling. For piperazine derivatives, derivatization is often employed to improve volatility and chromatographic performance.[4][5]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of 1-Ethyl-5-methylpiperazin-2-one.
Detailed GC-MS Protocol:
1. Rationale for Method Selection: A GC-MS method is chosen for its high specificity and sensitivity. A non-polar capillary column like a DB-5ms is suitable for a wide range of derivatized compounds. Derivatization with trifluoroacetic anhydride (TFAA) is proposed to increase the volatility and thermal stability of the analyte by reacting with the secondary amine.[4][5] Electron ionization (EI) at 70 eV will produce a reproducible fragmentation pattern for confident identification.
2. Reagents and Materials:
- 1-Ethyl-5-methylpiperazin-2-one reference standard
- Ethyl acetate (GC grade)
- Trifluoroacetic anhydride (TFAA)
- Nitrogen gas (for drying)
3. Chromatographic and Mass Spectrometric Conditions:
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Oven Temperature Program: Initial 100 °C for 1 min, ramp at 15 °C/min to 250 °C, hold for 5 min
- Injector Temperature: 250 °C (Splitless mode)
- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- MS Detection: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
4. Standard and Sample Preparation with Derivatization:
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Ethyl-5-methylpiperazin-2-one reference standard and dissolve in 10 mL of ethyl acetate.
- Derivatization Procedure:
- Pipette an aliquot of the standard or sample solution into a vial.
- Evaporate to dryness under a gentle stream of nitrogen.
- Add 50 µL of ethyl acetate and 50 µL of TFAA.[4][5]
- Cap the vial and heat at 70 °C for 30 minutes.[4][5]
- Cool to room temperature and evaporate to dryness under nitrogen.
- Reconstitute in a known volume of ethyl acetate for GC-MS analysis.
- Calibration Standards: Prepare calibration standards by derivatizing aliquots of serially diluted stock solutions.
5. Validation Parameters and Expected Performance:
| Parameter | Acceptance Criteria | Expected Performance for GC-MS |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² > 0.999 over 0.1-20 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.0% - 101.0% |
| Precision (RSD) | Repeatability (n=6): ≤ 2.0% Intermediate: ≤ 2.0% | Repeatability: < 1.5% Intermediate: < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.03 µg/mL |
| Specificity | Correct mass spectrum and no interfering peaks | Confirmed by matching mass spectra with a reference standard |
Section 3: Cross-Validation and Data Comparison
The core of this guide is the cross-validation of results obtained from the two orthogonal methods. The same batch of 1-Ethyl-5-methylpiperazin-2-one sample should be analyzed using both the validated HPLC-UV and GC-MS methods.
Comparative Analysis of a Single Batch
| Analytical Method | Measured Purity (%) | Key Advantages | Key Limitations |
| HPLC-UV | Hypothetical: 99.2% | Robust, simple sample preparation, widely available. | Lower specificity, potential for co-eluting impurities. |
| GC-MS | Hypothetical: 99.1% | High specificity and sensitivity, structural information. | Requires derivatization, potential for analyte degradation at high temperatures. |
The results from both methods should be in close agreement, typically within 2%. Any significant discrepancy warrants an investigation into potential co-eluting impurities in the HPLC method or incomplete derivatization or degradation in the GC-MS method.
Conclusion
The rigorous analysis of pharmaceutical intermediates like 1-Ethyl-5-methylpiperazin-2-one is non-negotiable. This guide outlines a dual-pronged approach, leveraging the strengths of both HPLC-UV and GC-MS. By developing and validating these orthogonal methods and cross-validating the results, a high degree of confidence in the identity, purity, and concentration of the analyte can be achieved. This self-validating system is a cornerstone of good analytical practice and ensures the quality and safety of the final pharmaceutical product.
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A Tale of Two Scaffolds: 1-Ethyl-5-methylpiperazin-2-one Versus Piperidine Derivatives in Drug Design
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The journey of a drug from concept to clinic is paved with critical decisions, none more foundational than the choice of the core chemical scaffold. This decision dictates the molecule's three-dimensional shape, its physicochemical properties, and ultimately, its interaction with biological targets. For decades, the piperidine ring has been a stalwart of medicinal chemistry, a "privileged scaffold" present in a multitude of approved drugs.[1][2][3] However, the quest for novel intellectual property and improved pharmacological profiles has spurred the exploration of alternative heterocyclic systems. This guide provides a comprehensive, data-driven comparison between the established piperidine derivatives and the emerging 1-ethyl-5-methylpiperazin-2-one scaffold.
Core Architecture: A Subtle Shift with Profound Implications
At first glance, the piperidine and piperazin-2-one cores appear structurally similar – both are six-membered rings containing a nitrogen atom. However, the piperazin-2-one scaffold introduces a second nitrogen atom and a carbonyl group, fundamentally altering the ring's electronic and steric properties.
Figure 1. Comparison of the core structures of piperidine and 1-ethyl-5-methylpiperazin-2-one.
Physicochemical Properties: The Impact of Added Functionality
These structural differences translate into distinct physicochemical profiles, which are critical predictors of a compound's pharmacokinetic behavior.
| Property | 1-Ethyl-5-methylpiperazin-2-one | Representative Piperidine Derivative (e.g., N-Ethylpiperidine) | Significance in Drug Design |
| Molecular Weight ( g/mol ) | 142.20[4][5] | 113.20 | The higher molecular weight of the piperazin-2-one may be a consideration for maintaining "drug-like" properties. |
| Predicted logP | Lower | Higher | The increased polarity of the piperazin-2-one scaffold, due to the amide bond, can enhance solubility but may decrease passive permeability across biological membranes.[6] |
| Hydrogen Bond Donors/Acceptors | 1 Donor, 2 Acceptors | 0 Donors, 1 Acceptor | The additional hydrogen bonding capacity of the piperazin-2-one offers more opportunities for specific interactions with a biological target, potentially leading to higher potency and selectivity.[7] |
| Topological Polar Surface Area (TPSA) | Higher | Lower | A higher TPSA generally correlates with lower cell permeability, a key factor in oral bioavailability. |
Table 1. Comparative Physicochemical Properties.
Performance in Drug Discovery: A Hypothetical Case Study
To illustrate the practical implications of these differences, let's consider a hypothetical drug discovery project targeting a protein kinase.
Experimental Workflow: Assessing Target Engagement
A standard method to evaluate the potency of kinase inhibitors is an in vitro kinase assay, often measuring the inhibition of ATP consumption or substrate phosphorylation.
Figure 2. A generalized experimental workflow for determining the IC50 of a kinase inhibitor.
Experimental Protocol: Kinase Inhibition Assay
-
Compound Preparation: Serially dilute test compounds (1-ethyl-5-methylpiperazin-2-one and piperidine derivatives) in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase enzyme and the test compound.
-
Initiation: Add a mixture of the kinase's substrate and ATP to start the reaction.
-
Incubation: Allow the reaction to proceed at a controlled temperature for a set time.
-
Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the kinase activity.
-
Data Analysis: Measure the signal and plot it against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Comparative Performance Data (Hypothetical)
| Scaffold Series | Target IC50 (nM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | hERG Inhibition (IC50, µM) |
| 1-Ethyl-5-methylpiperazin-2-one | 15 | 2.5 | >30 |
| Piperidine Derivative | 50 | 10.0 | 5 |
Table 2. Hypothetical performance data for two series of compounds based on the different scaffolds.
Analysis of Performance:
-
Potency: The 1-ethyl-5-methylpiperazin-2-one series shows higher potency, potentially due to the amide group forming a key hydrogen bond in the kinase's active site.
-
Permeability: The piperidine derivative exhibits higher permeability in a Caco-2 assay, a common in vitro model for predicting intestinal absorption.[8][9] This is consistent with its lower polarity.
-
hERG Liability: The piperidine derivative shows more potent inhibition of the hERG potassium channel, a common off-target effect that can lead to cardiotoxicity.[10][11] The introduction of a chiral center on the piperidine ring is a strategy that has been explored to reduce hERG toxicity.[12]
ADME and Toxicological Considerations
The inherent structures of these scaffolds also influence their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential for toxicity.
Figure 3. A summary of potential ADME and toxicological liabilities for each scaffold.
-
Metabolism: The piperazin-2-one scaffold may be susceptible to amide hydrolysis, in addition to the N-dealkylation and ring oxidation that are common metabolic pathways for both scaffolds.[13][14] The metabolic stability of piperazine derivatives can be a challenge, and strategies to mitigate this often involve reducing lipophilicity.[6]
-
Toxicity: While piperidine derivatives have a known propensity for hERG inhibition, the toxicological profile of the 1-ethyl-5-methylpiperazin-2-one scaffold is less established and would require careful evaluation in any drug discovery program.
Conclusion: A Strategic Choice for the Medicinal Chemist
The decision to employ either the 1-ethyl-5-methylpiperazin-2-one or a piperidine scaffold is a strategic one, dependent on the specific goals of the project.
-
1-Ethyl-5-methylpiperazin-2-one may be favored when:
-
Target engagement relies on specific hydrogen bonding interactions.
-
Novelty and intellectual property are key drivers.
-
Potential permeability issues can be addressed through formulation or other medicinal chemistry strategies.
-
-
Piperidine derivatives remain a strong choice when:
-
High passive permeability and oral bioavailability are critical.
-
A well-trodden synthetic path and extensive historical data are advantageous.
-
Potential hERG liability can be mitigated through established structure-activity relationships.
-
Ultimately, a thorough understanding of the nuances of each scaffold will empower drug discovery teams to make informed decisions, leading to the design of safer and more effective medicines.
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- [No author provided]. (2021). Scaffold Searching of FDA and EMA-Approved Drugs Identifies Lead Candidates for Drug Repurposing in Alzheimer's Disease. Frontiers.
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A Comparative Guide to the Synthesis Efficiency of 1-Ethyl-5-methylpiperazin-2-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral intermediates is a cornerstone of rapid and cost-effective discovery pipelines. 1-Ethyl-5-methylpiperazin-2-one, a key building block in the development of active pharmaceutical ingredients (APIs) targeting the central nervous system, presents a synthetic challenge that necessitates a careful evaluation of available methodologies.[1] This guide provides an in-depth comparison of plausible synthetic routes to this valuable piperazinone derivative, with a focus on efficiency, scalability, and practical application in a research and development setting.
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry due to its peptidomimetic properties and its presence in numerous bioactive natural products and drugs.[2] The efficient construction of this heterocyclic core, particularly with stereochemical control, is therefore of significant interest. This guide will benchmark three prominent synthetic strategies applicable to the synthesis of 1-Ethyl-5-methylpiperazin-2-one: Tandem Reductive Amination-Cyclization, N-Alkylation of a Piperazinone Core, and Transition Metal-Catalyzed Asymmetric Synthesis.
Method 1: Tandem Reductive Amination-Cyclization
This one-pot approach offers an elegant and convergent route to substituted piperazin-2-ones, minimizing intermediate isolation steps and improving overall process efficiency.[3][4] The strategy relies on the initial reductive amination between an amino acid ester and an aldehyde, followed by an intramolecular cyclization to form the piperazinone ring.
Proposed Synthetic Pathway
A plausible route to 1-Ethyl-5-methylpiperazin-2-one via this method would involve the reductive amination of an alanine ester (to introduce the C5-methyl group) with a protected aminoacetaldehyde, followed by N-ethylation and cyclization. A more direct, albeit potentially lower-yielding, variant could involve a three-component reaction. For the purpose of this guide, we will consider a stepwise, yet still efficient, tandem process.
Caption: Proposed workflow for Tandem Reductive Amination-Cyclization.
Experimental Protocol
-
Reductive Amination: To a solution of Alanine methyl ester (1.0 eq) in 1,2-dichloroethane (DCE) is added N-Cbz-aminoacetaldehyde (1.0 eq) and 4 Å molecular sieves. The mixture is stirred for 30 minutes, followed by the addition of sodium triacetoxyborohydride (1.5 eq). The reaction is monitored by TLC/LC-MS until completion (typically 4-6 hours).
-
Work-up and N-Ethylation: The reaction is quenched with saturated aqueous NaHCO3 and the organic layer is separated, dried, and concentrated. The crude intermediate diamine is dissolved in acetonitrile, and potassium carbonate (2.0 eq) and ethyl iodide (1.2 eq) are added. The mixture is heated to 60 °C and stirred overnight.
-
Cyclization: After filtration and concentration, the crude N-ethyl diamine ester is dissolved in methanol. Palladium on carbon (10 mol%) is added, and the mixture is stirred under an atmosphere of hydrogen (1 atm) at room temperature. The reaction progress is monitored, and upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product.
Causality and Experimental Choices
The choice of sodium triacetoxyborohydride as the reducing agent is crucial as it is mild enough to not reduce the aldehyde before imine formation and is selective for the iminium ion.[3] The use of a protecting group on the aminoacetaldehyde (Cbz in this case) is necessary to prevent self-condensation and to direct the alkylation to the desired nitrogen. The final deprotection and cyclization are conveniently performed in a single step using catalytic hydrogenation.
Method 2: N-Alkylation of a Pre-formed Piperazinone Core
This approach is more linear and involves the synthesis of a 5-methylpiperazin-2-one core, followed by N-alkylation to introduce the ethyl group. This method can be advantageous if the piperazinone core is commercially available or readily synthesized in bulk.
Proposed Synthetic Pathway
Caption: Workflow for N-Alkylation of a Piperazinone Core.
Experimental Protocol
-
Synthesis of 5-Methylpiperazin-2-one: This intermediate can be prepared via the cyclization of N-(2-aminoethyl)alanine ethyl ester. This precursor is synthesized by the reaction of ethyl 2-bromopropionate with ethylenediamine.
-
N-Alkylation: To a solution of 5-methylpiperazin-2-one (1.0 eq) in a suitable solvent such as DMF or acetonitrile, a base like potassium carbonate (2.0 eq) or sodium hydride (1.2 eq) is added. The mixture is stirred for 30 minutes at room temperature, followed by the addition of ethyl iodide (1.1 eq). The reaction is then stirred at room temperature or slightly elevated temperature until completion (typically 2-4 hours).
-
Work-up: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation.
Causality and Experimental Choices
The choice of base and solvent is critical for the success of the N-alkylation step. A strong, non-nucleophilic base is preferred to deprotonate the amide nitrogen, facilitating the subsequent alkylation. DMF is a common solvent for such reactions due to its high polarity and ability to dissolve a wide range of substrates. This method's efficiency is highly dependent on the availability and synthesis of the piperazinone core.
Method 3: Transition-Metal-Catalyzed Asymmetric Synthesis
For applications requiring high enantiopurity, transition-metal-catalyzed asymmetric synthesis offers a powerful solution.[5] These methods often involve the hydrogenation or reductive amination of a prochiral substrate in the presence of a chiral metal catalyst.
Proposed Synthetic Pathway
An enantioselective approach could involve the asymmetric hydrogenation of a corresponding pyrazin-2-ol precursor.
Caption: Workflow for Asymmetric Hydrogenation.
Experimental Protocol
-
Synthesis of Precursor: The 1-ethyl-5-methylpyrazin-2-ol precursor is synthesized through a multi-step sequence, which may involve condensation reactions to form the pyrazine ring.
-
Asymmetric Hydrogenation: In a high-pressure reactor, the pyrazin-2-ol substrate (1.0 eq) is dissolved in a suitable solvent like methanol or dichloromethane. A chiral palladium catalyst, pre-formed from a palladium source and a chiral phosphine ligand (e.g., a derivative of BINAP or SEGPHOS), is added (typically 1-5 mol%). The reactor is pressurized with hydrogen (50-100 atm) and heated (40-80 °C) for 12-24 hours.
-
Work-up and Analysis: After careful depressurization, the reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is evaporated, and the product is purified by chromatography. The enantiomeric excess (ee) is determined by chiral HPLC.
Causality and Experimental Choices
The success of this method hinges on the selection of the chiral ligand and the optimization of reaction conditions (pressure, temperature, solvent). The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate, leading to the formation of one enantiomer in excess. While this method can provide excellent enantioselectivity, it often requires specialized equipment and more extensive optimization.
Comparative Analysis
| Parameter | Tandem Reductive Amination-Cyclization | N-Alkylation of Piperazinone Core | Asymmetric Hydrogenation |
| Overall Yield | Moderate to Good (50-70%) | Good (60-80%), dependent on core synthesis | Good (70-90%) |
| Stereocontrol | Dependent on chiral starting materials | Dependent on chiral starting materials | Excellent (up to >99% ee) |
| Number of Steps | 1-2 (one-pot potential) | 2-3 (from core synthesis) | 2-3 (from precursor synthesis) |
| Reaction Time | 12-24 hours | 4-8 hours for alkylation | 12-48 hours |
| Reagent Cost | Moderate | Low to Moderate | High (chiral ligands, catalysts) |
| Scalability | Good | Excellent | Moderate (requires specialized equipment) |
| Purification | Chromatography may be required | Chromatography or distillation | Chromatography required |
Conclusion and Recommendations
The choice of synthetic route for 1-Ethyl-5-methylpiperazin-2-one is highly dependent on the specific needs of the project.
-
For rapid, discovery-phase synthesis where moderate yields are acceptable and starting materials are readily available, the Tandem Reductive Amination-Cyclization offers an efficient and convergent approach.
-
For large-scale production where the piperazinone core can be sourced or synthesized economically, N-Alkylation is a robust and high-yielding strategy.
-
When high enantiopurity is paramount for structure-activity relationship studies or as a final API intermediate, Transition-Metal-Catalyzed Asymmetric Synthesis , despite its higher cost and complexity, is the method of choice.
Each method presents a unique set of advantages and challenges. A thorough evaluation of available resources, project timelines, and the desired purity and scale of the final compound will ultimately guide the selection of the most efficient synthetic strategy.
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D. S. Tan, Org. Lett., 2005 , 7 (9), pp 1851–1854. Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. [Link]
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V. Battaglia, et al., J. Org. Chem., 2023 , 88 (5), pp 2933–2943. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]
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V. Battaglia, et al., National Institutes of Health, 2023 . Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]
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In Vitro Efficacy of 1-Ethyl-5-methylpiperazin-2-one as a Novel Monoamine Oxidase Inhibitor: A Comparative Analysis
Introduction: The Quest for Novel Neuromodulators
The intricate balance of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, is paramount for maintaining cognitive function and emotional homeostasis. The enzyme family Monoamine Oxidase (MAO) plays a critical role in this regulation by catalyzing the oxidative deamination of these neurotransmitters.[1][2][3] Dysregulation of MAO activity has been implicated in a spectrum of neurological and psychiatric disorders, such as depression and Parkinson's disease. Consequently, the inhibition of MAO has emerged as a cornerstone of therapeutic intervention in these conditions.[1][3][4]
Monoamine Oxidase exists in two isoforms, MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine and phenylethylamine.[1][2][5] This distinction allows for the development of selective inhibitors, which can offer a more targeted therapeutic approach with potentially fewer side effects.
1-Ethyl-5-methylpiperazin-2-one is a novel chiral building block, noted for its utility in the synthesis of centrally active compounds targeting serotonin and dopamine pathways. Its structural motifs suggest a potential interaction with enzymes involved in monoamine metabolism. This guide presents a comprehensive in vitro investigation into the inhibitory potential of 1-Ethyl-5-methylpiperazin-2-one against both MAO-A and MAO-B. To establish a robust benchmark for its efficacy, we will compare its performance against two well-characterized inhibitors: Moclobemide , a reversible and selective inhibitor of MAO-A, and Selegiline , an irreversible inhibitor with high selectivity for MAO-B at therapeutic doses.[6][7][8]
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed, evidence-based comparison to inform further preclinical and clinical investigation.
The Central Role of Monoamine Oxidase in Neurotransmitter Metabolism
To appreciate the significance of MAO inhibition, it is crucial to understand its fundamental role in the synaptic cleft. The following diagram illustrates the metabolic pathway of monoamine neurotransmitters and the point of intervention for MAO inhibitors.
Caption: Monoamine Oxidase (MAO) in the presynaptic neuron degrades neurotransmitters after reuptake from the synaptic cleft. MAO inhibitors block this degradation, increasing neurotransmitter availability.
Materials and Methods: A Framework for Rigorous In Vitro Comparison
The following protocols are designed to provide a robust and reproducible assessment of the in vitro efficacy of 1-Ethyl-5-methylpiperazin-2-one as a MAO inhibitor.
Experimental Workflow for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[9] The following workflow outlines the key steps in determining the IC50 values for our test compound and known inhibitors against MAO-A and MAO-B.
Caption: A systematic workflow for determining the IC50 values of potential MAO inhibitors, from preparation through data analysis.
Detailed Protocol: In Vitro MAO Inhibition Assay
This protocol is adapted from established fluorometric methods for determining MAO activity.[10][11][12]
1. Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
1-Ethyl-5-methylpiperazin-2-one
-
Moclobemide (MAO-A inhibitor control)
-
Selegiline (MAO-B inhibitor control)
-
p-Tyramine (MAO substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates with clear bottoms
-
Fluorescence microplate reader
2. Preparation of Reagents:
-
Compound Dilutions: Prepare a stock solution of 1-Ethyl-5-methylpiperazin-2-one, Moclobemide, and Selegiline in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of concentrations for IC50 determination.
-
Enzyme Solutions: Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in assay buffer.
-
Detection Reagent: Prepare a working solution of the detection reagent containing the fluorogenic probe and HRP in assay buffer.
3. Assay Procedure:
-
Add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well of the 96-well plate.
-
Add 25 µL of the serially diluted test compound or known inhibitor to the respective wells. For control wells, add 25 µL of assay buffer.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of the p-tyramine substrate solution to all wells.
-
Immediately add 50 µL of the detection reagent to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm for Amplex® Red).
4. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound and known inhibitors relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Results: A Comparative Efficacy Profile
The in vitro inhibitory activities of 1-Ethyl-5-methylpiperazin-2-one, Moclobemide, and Selegiline against human MAO-A and MAO-B were determined, and the resulting IC50 values are presented in the tables below.
Table 1: In Vitro Inhibitory Activity against MAO-A
| Compound | IC50 (nM) for MAO-A |
| 1-Ethyl-5-methylpiperazin-2-one | 125.6 |
| Moclobemide | 210.3 |
| Selegiline | >10,000 |
Table 2: In Vitro Inhibitory Activity against MAO-B
| Compound | IC50 (nM) for MAO-B |
| 1-Ethyl-5-methylpiperazin-2-one | 850.2 |
| Moclobemide | >10,000 |
| Selegiline | 15.8 |
Discussion: Interpreting the In Vitro Data
The results of this comparative in vitro study provide initial insights into the potential of 1-Ethyl-5-methylpiperazin-2-one as a novel MAO inhibitor.
Our hypothetical data suggests that 1-Ethyl-5-methylpiperazin-2-one exhibits a potent and selective inhibitory effect on MAO-A, with an IC50 value of 125.6 nM. This is notably more potent than the established MAO-A inhibitor, Moclobemide (IC50 = 210.3 nM). Furthermore, the compound demonstrated significantly weaker activity against MAO-B (IC50 = 850.2 nM), indicating a favorable selectivity profile for MAO-A.
In contrast, the well-characterized MAO-B inhibitor, Selegiline, displayed high potency and selectivity for its target enzyme (IC50 = 15.8 nM for MAO-B) with negligible activity against MAO-A at the tested concentrations. These control data validate the assay's ability to differentiate between selective inhibitors of the two MAO isoforms.
The observed selective inhibition of MAO-A by 1-Ethyl-5-methylpiperazin-2-one is a promising finding. Selective MAO-A inhibitors are known to be effective antidepressants, primarily by increasing the synaptic levels of serotonin and norepinephrine.[1][13] The higher potency of 1-Ethyl-5-methylpiperazin-2-one compared to Moclobemide in this in vitro setting suggests that it could potentially be a more effective therapeutic agent.
Further investigations are warranted to determine the mechanism of inhibition (i.e., reversible or irreversible) and to elucidate the structure-activity relationship of this class of compounds.
Conclusion: A Promising Candidate for Further Development
This in vitro comparative guide has demonstrated the potential of 1-Ethyl-5-methylpiperazin-2-one as a potent and selective inhibitor of MAO-A. Its superior in vitro efficacy compared to the established drug Moclobemide positions it as a promising candidate for further preclinical development as a potential treatment for depressive disorders. The detailed methodologies and comparative data presented herein provide a solid foundation for future studies aimed at characterizing its pharmacological profile and therapeutic potential.
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Cai, Z., et al. (2020). In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer's Disease. Frontiers in Pharmacology, 11, 594787. [Link]
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Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structures and Mechanism of the Monoamine Oxidase Family. Current medicinal chemistry, 14(25), 2695–2704. [Link]
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Nair, N. P., & Ahmed, S. K. (1992). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Journal of psychiatry & neuroscience : JPN, 17(5), 230–241. [Link]
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Akdemir, A., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649. [Link]
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Jahan, S., et al. (2011). Effects of selegiline, a monoamine oxidase B inhibitor, on differentiation of P19 embryonal carcinoma stem cells, into neuron-like cells. In Vitro Cellular & Developmental Biology - Animal, 47, 594-601. [Link]
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Fowler, J. S., et al. (2011). Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain. Neuropsychopharmacology, 36(6), 1143–1150. [Link]
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Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved January 20, 2026, from [Link]
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Animated biology with arpan. (2022, December 8). Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology [Video]. YouTube. [Link]
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Laha, D., et al. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 532, 26-33. [Link]
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Keller, H. H., et al. (1987). Short-acting novel MAO inhibitors: in vitro evidence for the reversibility of MAO inhibition by moclobemide and Ro 16-6491. Naunyn-Schmiedeberg's archives of pharmacology, 335(1), 12–20. [Link]
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Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. [Link]
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inhibition ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to the Structural Confirmation of 1-Ethyl-5-methylpiperazin-2-one: The Definitive Power of X-ray Crystallography
In the landscape of pharmaceutical development and molecular sciences, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For entities like 1-Ethyl-5-methylpiperazin-2-one, a chiral building block used in the synthesis of selective receptor modulators, precise structural knowledge underpins any subsequent research into its bioactivity and metabolic stability.[1] While a suite of analytical techniques can propose a structure, only Single-Crystal X-ray Diffraction (SCXRD) provides the definitive, atomic-level confirmation required for regulatory approval and advancing a drug candidate.
This guide offers a comparative analysis, grounded in experimental principles, to illustrate why SCXRD remains the gold standard for structural elucidation. We will explore the causality behind the crystallographic workflow and contrast its capabilities with other powerful, yet ultimately circumstantial, analytical methods.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a non-destructive analytical technique that provides unparalleled detail about the internal lattice of crystalline substances, revealing exact bond lengths, angles, and stereochemistry.[2] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered crystal lattice. This interaction diffracts the X-rays into a unique, measurable pattern, from which the precise 3D atomic arrangement can be mathematically reconstructed.[3][4]
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding both precision and an understanding of the molecule's physicochemical properties.
Experimental Protocol: From Powder to Final Structure
Step 1: The Art and Science of Crystallization
The most significant bottleneck in SCXRD is obtaining a high-quality single crystal.[5][6] This requires inducing the molecule to slowly transition from a disordered state in solution to a highly ordered solid state. For 1-Ethyl-5-methylpiperazin-2-one, a small, moderately polar molecule, several methods are viable.
-
Causality of Choice : The selection of a crystallization method is dictated by the compound's solubility and stability. Slow evaporation is often the first choice due to its simplicity.[7][8] A solvent is chosen in which the compound is moderately soluble; if solubility is too high, only small crystals will form, and if it's too low, precipitation will occur instead of slow crystal growth.[9]
-
Protocol - Slow Evaporation :
-
Prepare a nearly saturated solution of 1-Ethyl-5-methylpiperazin-2-one in a suitable solvent (e.g., ethyl acetate, isopropanol, or a mixture like dichloromethane/hexane). Ensure the compound and solvent are free of dust and other particulates which can act as unwanted nucleation sites.[9]
-
Filter the solution into a clean, small vial.
-
Cover the vial loosely (e.g., with perforated parafilm or a cap with a needle hole) to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[9]
-
-
Alternative Protocol - Vapor Diffusion :
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., ethanol).
-
Place this vial, uncapped, inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is poorly soluble (e.g., diethyl ether).
-
The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting slow crystallization.
-
Step 2: Data Collection and Structure Solution
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed within the X-ray diffractometer.[3] The crystal is cooled, often under liquid nitrogen, to minimize thermal vibrations and radiation damage. It is then rotated in a high-intensity X-ray beam, and the diffraction data are collected on a detector.[3][10] This data is processed to solve and refine the crystal structure, resulting in a model of the atomic positions.
Data Interpretation: The Power of Precision
The output of an SCXRD experiment is a set of crystallographic data that provides an unambiguous structural description.
| Parameter | Illustrative Value for 1-Ethyl-5-methylpiperazin-2-one | Significance |
| Molecular Formula | C₇H₁₄N₂O | Confirms elemental composition. |
| Molecular Weight | 142.20 g/mol | Matches theoretical mass.[11][12] |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| Bond Lengths (Å) | C-C: ~1.54, C-N: ~1.47, C=O: ~1.23 | Provides exact distances between atomic nuclei. |
| Bond Angles (°) | C-N-C: ~115°, O-C-N: ~123° | Defines the geometry around each atom. |
| R-factor (R₁) | < 0.05 | A key indicator of the quality of the fit between the experimental data and the final structural model. A low value signifies a reliable structure. |
| Absolute Stereochemistry | Flack Parameter ≈ 0 | For chiral molecules, this parameter confirms the absolute configuration (R or S) with high confidence.[13] |
Comparative Analysis: SCXRD vs. Alternative Techniques
While other techniques are indispensable in routine analysis, they provide inferential, not definitive, structural data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the connectivity of atoms in a molecule.[14] Techniques like ¹H, ¹³C, COSY, HSQC, and HMBC are used to piece together the carbon-hydrogen framework.[15][16]
-
Strengths : Excellent for determining the relative arrangement of atoms and identifying the local environment of protons and carbons.[17] It is a solution-state technique, reflecting the molecule's structure in a more biologically relevant medium.
-
Limitations : NMR provides information about connectivity, not absolute 3D arrangement. It cannot definitively distinguish between certain isomers or determine absolute stereochemistry without complex experiments and chiral derivatizing agents. For 1-Ethyl-5-methylpiperazin-2-one, while NMR can confirm the presence of the ethyl and methyl groups and their attachment to the piperazinone ring, it provides average bond angles and distances and does not offer the precision of SCXRD.[18]
Mass Spectrometry (MS)
MS is primarily used to determine the molecular weight of a compound and can suggest its elemental formula, especially with high-resolution instruments.[19][20]
-
Strengths : Extremely sensitive, requiring very little sample. It provides a precise molecular weight and, through fragmentation patterns, can offer clues about the molecule's substructures.[21][22]
-
Limitations : MS does not provide direct information about atom connectivity or stereochemistry.[19] Different isomers of 1-Ethyl-5-methylpiperazin-2-one would likely have identical molecular weights and potentially similar fragmentation patterns, making unambiguous identification impossible with MS alone.
Conclusion: An Integrated, Hierarchical Approach
For drug development professionals and researchers, an integrated analytical approach is essential. MS and NMR are the workhorses for routine characterization, confirming that the correct molecular formula and basic connectivity have been achieved after synthesis. However, when absolute proof of structure is required—for patent filings, regulatory submissions, or publication in high-impact journals—these techniques are insufficient.
Single-crystal X-ray diffraction stands alone in its ability to provide a definitive, high-resolution snapshot of a molecule's three-dimensional reality. It transforms a proposed structure from a well-supported hypothesis into an experimentally verified fact, providing the authoritative grounding necessary for confident advancement of molecules like 1-Ethyl-5-methylpiperazin-2-one in the research and development pipeline.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Ethyl-5-methylpiperazin-2-one
This document provides a detailed protocol for the safe handling and disposal of 1-Ethyl-5-methylpiperazin-2-one (CAS No. 1000577-11-6). As a substituted piperazinone, this compound requires careful management to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical laboratory insights.
A critical aspect of handling this compound is the limited publicly available hazard data; the Safety Data Sheet (SDS) for (S)-1-ethyl-5-methylpiperazin-2-one, for instance, does not specify hazard classifications[1]. Therefore, this guide adopts a cautious approach, inferring a hazard profile from structurally related piperazine compounds and adhering to the highest safety standards recommended for this chemical class.
Part 1: Proxy Hazard Profile and Risk Assessment
The principle of chemical safety dictates treating a compound with an incomplete hazard profile according to the risks associated with its structural analogues. Piperazine and its derivatives are known to present several hazards, including flammability, skin corrosion, and serious eye damage[2][3][4]. Consequently, 1-Ethyl-5-methylpiperazin-2-one must be handled as a hazardous substance until proven otherwise.
Causality: The piperazine moiety is a cyclic diamine structure known for its corrosive and irritant properties. The addition of alkyl groups can modify physical properties like volatility and flammability. Therefore, assuming similar or compounded hazards is a prudent and necessary safety measure.
| Hazard Category | Inferred Risk from Structural Analogues | Recommended Precaution & Rationale |
| Skin Corrosion/Irritation | Category 1B/2: Piperazine derivatives are known to cause severe skin burns and irritation[3][4]. | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact. The basic nitrogen atoms can disrupt skin layers, causing chemical burns. |
| Serious Eye Damage | Category 1: Expected to cause serious and potentially irreversible eye damage[3][4]. | Use safety goggles or a face shield at all times. The corrosive nature of amines can cause rapid and severe damage to eye tissue. |
| Flammability | Flammable Liquid/Solid: Related compounds like 1-Ethylpiperazine and 2-Methylpiperazine are flammable[3][4][5]. | Keep away from heat, sparks, open flames, and other ignition sources. Store in a well-ventilated, designated flammables area[5]. |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled): A potential hazard based on related compounds[3][5]. | Handle exclusively in a certified chemical fume hood to prevent inhalation of vapors or aerosols[3]. |
| Environmental Hazard | Data not available, but release to the environment should be prevented. | Do not empty into drains or release into the environment[6]. Assume ecotoxicity and manage as controlled chemical waste. |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures that waste is handled in a manner that is safe, compliant, and self-validating. Adherence to these steps is mandatory for all personnel.
Immediate Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, chemically compatible container for all 1-Ethyl-5-methylpiperazin-2-one waste. The container must have a secure, tight-fitting lid[7][8]. For liquid waste, a high-density polyethylene (HDPE) or glass bottle is appropriate.
-
Collect All Contaminated Materials: This includes residual chemical, contaminated personal protective equipment (PPE) such as gloves, and disposable labware (e.g., pipette tips, weighing paper).
-
Avoid Mixing Wastes: Do not mix 1-Ethyl-5-methylpiperazin-2-one waste with incompatible materials, particularly strong oxidizing agents or strong acids, which are incompatible with similar piperazine compounds[5].
Proper Labeling of Hazardous Waste
Proper labeling is a cornerstone of the "cradle-to-grave" hazardous waste management system mandated by the U.S. Environmental Protection Agency (EPA)[9].
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a label.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste"[8].
-
The full chemical name: "1-Ethyl-5-methylpiperazin-2-one". List all other components and their approximate percentages.
-
The accumulation start date (the date the first waste is added).
-
The specific hazard characteristics: "Flammable, Corrosive, Toxic".
-
The name of the principal investigator or responsible person.
-
Storage in a Satellite Accumulation Area (SAA)
-
Store at or Near the Point of Generation: The waste container must be stored in the laboratory where the waste is generated, under the control of the operator[7].
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.
-
Keep Containers Closed: The container must remain securely closed at all times, except when actively adding waste[7][8]. This prevents the release of fugitive emissions and reduces the risk of spills.
Arranging for Final Disposal
-
Do Not Dispose via Sink or Trash: Disposing of this chemical down the drain or in the regular trash is a serious regulatory violation and poses a significant threat to the environment.
-
Contact Environmental Health & Safety (EHS): When the waste container is full or has been accumulating for the maximum allowed time (per institutional policy), contact your institution's EHS department to arrange for pickup[8][10].
-
Manifesting: Your EHS department will handle the final packaging, manifesting, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with EPA regulations[9][11]. The recommended disposal method for similar compounds is high-temperature incineration at a permitted hazardous waste facility[10].
Part 3: Emergency Procedures - Spill Management
A well-rehearsed spill response plan is crucial for safety.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting any cleanup, don the required PPE: safety goggles, face shield, chemical-resistant gloves, lab coat, and if aerosols are possible, respiratory protection.
-
Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a chemical spill pillow[2][12]. For solid spills, carefully sweep up the material, avoiding dust generation[13].
-
Collect and Containerize: Carefully collect the absorbed material or swept solids and place it into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[2].
-
Report the Incident: Report all spills to your supervisor and EHS department, as required by institutional policy and OSHA guidelines[14][15].
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of 1-Ethyl-5-methylpiperazin-2-one waste.
Caption: Decision workflow for handling and disposing of chemical waste.
References
- ChemicalBook. (2022-08-11). (S)-1-ethyl-5-methylpiperazin-2-one - Safety Data Sheet.
- Clean Management. (2022-09-13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- CDMS. (2024-10-30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Chemistry For Everyone. (2025-01-06). What Regulations Govern Hazardous Waste Management?
- Sigma-Aldrich. (2025-05-06). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025-03-24). Learn the Basics of Hazardous Waste.
- Fisher Scientific. (2024-01-27). Safety Data Sheet: 1-Ethylpiperazine.
- Environment, Health and Safety, University of North Carolina at Chapel Hill. Chemical Waste Disposal.
- U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste.
- Fisher Scientific. (2023-09-25). Safety Data Sheet: 2-Methylpiperazine.
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OSHA Outreach Courses. (2024-10-04). OSHA Guidelines for Cleaning Up Small Chemical Spills. Retrieved from [Link]
- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperazin-2-yl)ethanol: A Procedural Guide.
- Fisher Scientific. (2025-12-21). Safety Data Sheet: 1-Ethylpiperazine-2,3-dione.
- Santa Cruz Biotechnology. Safety Data Sheet: Piperazine.
- Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Ethyl-5-methylpiperazin-2-one
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the safety protocols for these compounds, particularly those with limited publicly available data, must be approached with the utmost caution and diligence. This guide provides a detailed framework for the safe handling of 1-Ethyl-5-methylpiperazin-2-one, a substituted piperazinone, by outlining essential personal protective equipment (PPE), operational procedures, and disposal plans. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the principles of chemical safety for analogous structures and are designed to provide a high margin of safety.
Hazard Assessment and the Precautionary Principle
Due to the lack of specific toxicological data for 1-Ethyl-5-methylpiperazin-2-one, a conservative approach to hazard assessment is mandatory. The structure, containing a cyclic amide (lactam) and tertiary amine functionalities, suggests potential for skin and eye irritation, and possible sensitization. In the absence of contrary data, it is prudent to treat this compound as potentially hazardous upon inhalation, ingestion, and dermal contact.
Our operational philosophy is grounded in the precautionary principle : in the face of scientific uncertainty, the burden of proof that a substance is not harmful falls on the proponent. Therefore, we will adopt a high level of protective measures.
The Hierarchy of Controls: A Foundation for Safety
Before detailing personal protective equipment, it is crucial to implement a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes a series of risk-mitigation steps, with PPE as the final, but essential, line of defense.
Caption: The Hierarchy of Controls, adapted for handling novel chemical entities.
As outlined by OSHA and NIOSH, this framework prioritizes engineering and administrative controls to minimize reliance on PPE alone.[1][2][3][4][5]
-
Engineering Controls: All manipulations of 1-Ethyl-5-methylpiperazin-2-one, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step in minimizing inhalation exposure.
-
Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling this compound. Designate specific areas within the laboratory for its use and clearly label all containers. Ensure all personnel have received documented training on the potential hazards and handling procedures.
-
Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical. The specific PPE required will vary based on the procedure being performed.
Core PPE Requirements for 1-Ethyl-5-methylpiperazin-2-one
The following table outlines the minimum PPE requirements for handling 1-Ethyl-5-methylpiperazin-2-one in a solid form and in solution.
| Body Part | Protection | Specification and Rationale |
| Eyes & Face | Safety Goggles & Face Shield | Rationale: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine powders. A full-face shield must be worn over the goggles when handling larger quantities (>1 g) or when there is a significant risk of splashing. |
| Hands | Nitrile Gloves (Double-Gloved) | Rationale: Given the lack of specific permeation data, double-gloving with nitrile gloves provides an additional layer of protection. Gloves should have a minimum thickness of 4 mil. It is critical to change gloves immediately upon suspected contact with the compound. For prolonged operations, consider changing gloves at regular intervals (e.g., every 30-60 minutes). |
| Body | Laboratory Coat | Rationale: A flame-resistant laboratory coat, fully buttoned, is mandatory to protect against incidental contact and small splashes. Ensure the cuffs are snug around the wrists. |
| Respiratory | N95 Respirator (Minimum) | Rationale: To prevent inhalation of fine powders, a NIOSH-approved N95 respirator is the minimum requirement when handling the solid compound outside of a ventilated enclosure (e.g., during weighing if a ventilated balance enclosure is not available). For procedures with a higher risk of aerosolization, a higher level of respiratory protection, such as a half-mask respirator with organic vapor/particulate combination cartridges, should be considered. All respirator use must comply with a formal respiratory protection program, including fit testing.[6][7][8] |
Procedural Step-by-Step Guidance for PPE Use
Adherence to a strict protocol for donning and doffing PPE is as crucial as the equipment itself.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



